Vicenin 3
Description
Vicenin 3 has been reported in Artemisia herba-alba, Gnetum buchholzianum, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDUKUSNQNWVET-MCIQUCDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59914-91-9 | |
| Record name | Vicenin 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059914919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to Vicenin-3: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicenin-3, a flavone di-C-glycoside, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Vicenin-3. Detailed experimental protocols for its isolation, characterization, and the assessment of its biological effects are presented to facilitate further research and development. This document aims to serve as a core resource for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Identification
Vicenin-3, also known as 6-C-Glucosyl-8-C-xylosylapigenin, is a C-glycosyl compound where an apigenin backbone is substituted with a beta-D-glucosyl group at position 6 and a beta-D-xylosyl group at position 8.[1]
Table 1: Chemical Identifiers of Vicenin-3
| Identifier | Value |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one[1] |
| CAS Number | 59914-91-9[1] |
| Molecular Formula | C₂₆H₂₈O₁₄[1] |
| Molecular Weight | 564.5 g/mol [1] |
| SMILES String | C1--INVALID-LINK--C2=C3C(=C(C(=C2O)[C@H]4--INVALID-LINK--CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O">C@HO |
| InChI Key | MMDUKUSNQNWVET-MCIQUCDDSA-N |
Physicochemical Properties
The physicochemical properties of Vicenin-3 are crucial for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Properties of Vicenin-3
| Property | Value | Source |
| Appearance | Yellow powder | |
| Boiling Point | 935.0 °C (Predicted) | |
| Flash Point | 314.3 °C (Predicted) | |
| Solubility | Sparingly soluble in water. Soluble in methanol, DMSO, Pyridine, and Ethanol. In a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline solution, a concentration of 2 mg/mL can be achieved with sonication. A clear solution of ≥ 2.5 mg/mL can be obtained in a vehicle of 10% DMSO, 40% PEG300, and 50% Saline. | |
| pKa (Strongest Acidic) | 5.74 (Predicted) | |
| pKa (Strongest Basic) | -3.6 (Predicted) |
Biological Activities and Signaling Pathways
Vicenin-3 has been reported to exhibit a range of biological activities, with significant potential in anti-inflammatory and cardiovascular applications.
Anti-inflammatory Activity via MAPK Signaling Pathway
Recent studies have demonstrated that Vicenin-3 can ameliorate the degradation of the extracellular matrix in chondrocytes by regulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been shown to reduce the phosphorylation of key kinases in this pathway, including ERK1/2, JNK, and p38. By blocking these signaling cascades, Vicenin-3 may offer therapeutic potential for conditions like osteoarthritis.
Angiotensin-Converting Enzyme (ACE) Inhibition
Vicenin-3 has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE) with an IC50 value of 46.91 μM. This inhibitory activity suggests its potential for use in the management of hypertension and related cardiovascular diseases.
Experimental Protocols
Isolation and Purification of Vicenin-3 from Desmodium styracifolium
Experimental Workflow:
Methodology:
-
Extraction: The dried and powdered aerial parts of Desmodium styracifolium are macerated with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Vicenin-3, being a glycoside, is expected to partition into the more polar fractions.
-
Chromatographic Purification: The polar fractions are further purified using a combination of chromatographic techniques, such as column chromatography over silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure Vicenin-3.
Characterization of Vicenin-3
4.2.1. HPLC-UV Method
A validated HPLC-UV method is essential for the quantification and quality control of Vicenin-3.
Table 3: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for flavonoid separation. |
| Flow Rate | Typically 1.0 mL/min |
| Detection Wavelength | UV detection at approximately 340 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
4.2.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the structural elucidation of flavonoids like Vicenin-3. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns.
Observed Fragmentation:
-
[M-H]⁻: m/z 563.1408
-
Major Fragments: The fragmentation of C-glycosyl flavonoids is complex. Key fragments often arise from the cleavage of the glycosidic bonds and cross-ring cleavages of the sugar moieties.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are indispensable for the definitive structural confirmation of Vicenin-3. The spectra will show characteristic signals for the aromatic protons of the apigenin core and the protons and carbons of the glucosyl and xylosyl units.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay determines the ability of Vicenin-3 to inhibit the activity of ACE.
Experimental Workflow:
Methodology:
-
Reagent Preparation: Prepare solutions of ACE enzyme, the substrate hippuryl-histidyl-leucine (HHL), and various concentrations of Vicenin-3 in a suitable buffer (e.g., borate buffer).
-
Pre-incubation: Pre-incubate the ACE enzyme solution with the Vicenin-3 solution (or buffer for control) for a short period (e.g., 10 minutes at 37°C).
-
Reaction Initiation: Add the HHL substrate to initiate the enzymatic reaction and incubate for a defined time (e.g., 30-60 minutes at 37°C).
-
Reaction Termination: Stop the reaction by adding a strong acid, such as hydrochloric acid.
-
Extraction and Quantification: The product of the reaction, hippuric acid, is extracted with an organic solvent like ethyl acetate. The absorbance of the extracted hippuric acid is measured spectrophotometrically at 228 nm.
-
Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. The IC50 value is then determined.
Analysis of MAPK Signaling Pathway Activation
Western blotting is a standard technique to assess the effect of Vicenin-3 on the phosphorylation status of MAPK pathway proteins.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., SW1353 chondrocytes) and treat with an inflammatory stimulus (e.g., IL-1β) in the presence or absence of Vicenin-3 for a specified time.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38, followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.
Conclusion
Vicenin-3 is a promising natural compound with well-defined anti-inflammatory and ACE inhibitory properties. This guide provides a foundational understanding of its chemical nature and biological activities, along with detailed experimental frameworks to aid researchers in their investigations. Further studies are warranted to fully elucidate its therapeutic potential and mechanisms of action, paving the way for its potential development as a novel therapeutic agent.
References
Vicenin-3: A Technical Guide to Natural Sources and Extraction for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenin-3, a C-glycosylflavone, has garnered significant interest in the scientific community for its potential therapeutic applications. As a naturally occurring compound, understanding its sources and the methodologies for its efficient extraction and purification are paramount for advancing research and development. This technical guide provides an in-depth overview of the primary natural sources of vicenin-3, detailed extraction and purification protocols, and insights into its biological activity, with a focus on its interaction with the MAPK signaling pathway.
Natural Sources of Vicenin-3
Vicenin-3 is distributed across various plant species. The primary and most cited sources include plants from the genera Desmodium, Crataegus, and Artemisia.
| Plant Genus/Species | Plant Part | Reference |
| Desmodium styracifolium | Aerial parts | [1][2] |
| Crataegus species (Hawthorn) | Leaves, Flowers | [3][4] |
| Artemisia herba-alba | Aerial parts | [5] |
| Gnetum buchholzianum |
While vicenin-3 has been identified in these sources, quantitative data on its yield remains limited in publicly available literature. The concentration of vicenin-3 can vary based on factors such as the specific species, geographical location, harvesting time, and the plant part used. One study on different Crataegus species reported total flavonoid content in the leaves to be in the ranges of 7.8–15.1 mg/g, 0.1–9.1 mg/g, and 4.8–10.7 mg/g, although the specific concentration of vicenin-3 was not detailed. Further quantitative analysis using techniques like HPLC or UPLC-MS/MS is necessary to determine the precise yield of vicenin-3 from these sources.
Extraction and Purification Methodologies
The extraction and purification of vicenin-3 from its natural sources are critical steps for its characterization and use in research. The methods employed are designed to efficiently isolate this C-glycosylflavone from a complex mixture of plant metabolites.
Experimental Protocol 1: Ultrasonic-Assisted Extraction of Total Flavonoids from Desmodium styracifolium
This protocol is adapted from methodologies for flavonoid extraction from herbal sources and is suitable for obtaining a crude extract enriched in vicenin-3.
1. Sample Preparation:
-
Air-dry the aerial parts of Desmodium styracifolium at room temperature.
-
Grind the dried plant material into a fine powder (approximately 40-60 mesh).
2. Ultrasonic-Assisted Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 150 mL of 70% ethanol to the flask.
-
Place the flask in an ultrasonic bath.
-
Perform sonication for 45 minutes at a frequency of 40 kHz and a power of 250 W. Maintain the temperature at 60°C.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
-
Pool the filtrates from the three extraction cycles.
3. Concentration:
-
Concentrate the pooled filtrate under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed.
-
The resulting aqueous extract can be lyophilized to obtain a dry powder of the crude flavonoid extract.
Experimental Protocol 2: Purification of Vicenin-3 using High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a highly effective technique for the separation and purification of C-glycosylflavones like vicenin-3 from crude extracts.
1. Preparation of Two-Phase Solvent System:
-
A typical solvent system for the separation of C-glycosylflavones is composed of n-butanol, water, and a modifier. A common system is n-butanol:water (1:1, v/v).
-
Thoroughly mix the two phases in a separatory funnel and allow them to equilibrate at room temperature.
-
Separate the upper (organic) and lower (aqueous) phases just before use.
2. Sample Preparation:
-
Dissolve the crude flavonoid extract obtained from Protocol 1 in a mixture of the upper and lower phases (1:1, v/v) to a concentration of 50-100 mg/mL.
3. HSCCC Operation:
-
Stationary Phase: Fill the HSCCC column with the upper phase (stationary phase).
-
Mobile Phase: Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
Rotation Speed: Set the rotational speed of the centrifuge to a suitable level (e.g., 800-1000 rpm).
-
Sample Injection: Once the hydrodynamic equilibrium is reached (mobile phase elutes from the outlet), inject the prepared sample solution.
-
Fraction Collection: Collect the eluted fractions at regular intervals using a fraction collector.
4. Analysis of Fractions:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing vicenin-3.
-
Pool the pure fractions containing vicenin-3 and concentrate them under reduced pressure to obtain the purified compound.
Biological Activity and Signaling Pathways
Vicenin-3 has been shown to possess various biological activities, including antioxidant and anti-inflammatory properties. A notable mechanism of action is its modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Vicenin-3 and the MAPK Signaling Pathway
In the context of osteoarthritis, vicenin-3 has been demonstrated to ameliorate interleukin-1β (IL-1β)-induced extracellular matrix degradation in chondrocytes by regulating the MAPK pathway. IL-1β is a pro-inflammatory cytokine that activates the MAPK cascade, leading to the expression of matrix metalloproteinases (MMPs) and other inflammatory mediators that degrade cartilage. Vicenin-3 can inhibit the phosphorylation of key kinases in this pathway, including ERK, JNK, and p38.
Caption: Vicenin-3 inhibits the IL-1β-induced MAPK signaling pathway.
Experimental Protocol 3: Western Blot Analysis of MAPK Pathway Modulation by Vicenin-3
This protocol outlines the steps to investigate the effect of vicenin-3 on the phosphorylation of MAPK pathway proteins in a cell-based assay.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human chondrocytes) in appropriate media.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of vicenin-3 (e.g., 5, 10, 20 µM) for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent, such as IL-1β (10 ng/mL), for a specified duration (e.g., 30 minutes).
2. Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
Vicenin-3 is a promising natural compound with significant therapeutic potential. This guide provides a foundational understanding of its primary natural sources and outlines detailed methodologies for its extraction, purification, and the investigation of its biological activity. For researchers and drug development professionals, the efficient isolation of vicenin-3 and the elucidation of its mechanisms of action are crucial steps toward harnessing its full therapeutic potential. Further research focused on quantitative analysis of vicenin-3 in various plant sources and optimization of extraction and purification protocols will be instrumental in advancing its development as a potential therapeutic agent.
References
- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 2. Desmodium styracifolium: Botanical and ethnopharmacological insights, phytochemical investigations, and prospects in pharmacology and pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vicenin 3 ameliorates ECM degradation by regulating the MAPK pathway in SW1353 chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Flavonoids Compounds of Three Species and Different Harvesting Periods in Crataegi folium Based on LC-MS/MS [mdpi.com]
- 5. This compound | C26H28O14 | CID 185958 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Cellular Mechanisms of Vicenin 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenin 3, a flavone di-C-glycoside, has emerged as a compound of significant interest in cellular and molecular research.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound within cells, focusing on its molecular targets, signaling pathways, and resultant cellular effects. The information presented herein is curated from experimental studies to support further research and drug development endeavors.
Core Mechanism of Action: Inhibition of the MAPK Signaling Pathway
The primary mechanism through which this compound exerts its cellular effects is by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is a critical regulator of various cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[1]
In inflammatory conditions, such as those mimicking osteoarthritis, this compound has been shown to significantly inhibit the phosphorylation of key MAPK components: p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[1] By preventing the activation of these kinases, this compound effectively blocks the downstream signaling cascade that leads to the expression of pro-inflammatory and matrix-degrading enzymes. The inhibitory effect of this compound on the p38 MAPK pathway is particularly notable, with studies demonstrating a similar efficacy to the well-known p38 inhibitor, SB203580.
Signaling Pathway Diagram
References
Vicenin-3: A Comprehensive Technical Guide on its Therapeutic Potential in Chronic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicenin-3, a flavone di-C-glycoside, has emerged as a promising natural compound with significant therapeutic potential across a spectrum of chronic diseases. Primarily recognized for its potent anti-inflammatory and antioxidant properties, emerging research has illuminated its efficacy in osteoarthritis, and preclinical data suggests promising activity in cancer, diabetes, and cardiovascular conditions. This technical guide provides a comprehensive overview of the current state of knowledge on Vicenin-3, with a focus on its mechanisms of action, quantitative preclinical data, and detailed experimental protocols to facilitate further research and development.
Introduction
Vicenin-3, chemically known as apigenin-6-C-β-glucopyranosyl-8-C-β-xylopyranoside, is a naturally occurring flavonoid found in various medicinal plants, including Premna fulva Craib. Flavonoid C-glycosides, such as Vicenin-3, are noted for their enhanced stability and bioavailability compared to their O-glycoside counterparts, making them attractive candidates for therapeutic development.[1] This document synthesizes the existing preclinical evidence for Vicenin-3's role in chronic disease modulation, presenting key quantitative data, outlining detailed experimental methodologies, and visualizing the implicated signaling pathways.
Therapeutic Potential in Chronic Diseases
Osteoarthritis
The most robust evidence for Vicenin-3's therapeutic potential lies in the context of osteoarthritis (OA). In vitro studies using the SW1353 human chondrocyte cell line have demonstrated that Vicenin-3 can effectively mitigate the inflammatory and catabolic processes that drive OA pathogenesis.[2]
Mechanism of Action:
Vicenin-3 exerts its chondroprotective effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In an inflammatory microenvironment mimicked by interleukin-1β (IL-1β) stimulation, Vicenin-3 has been shown to suppress the phosphorylation of key MAPK components, including ERK1/2, JNK, and p38. This upstream inhibition leads to a cascade of downstream anti-inflammatory and anti-catabolic effects:
-
Reduction of Inflammatory Mediators: Vicenin-3 significantly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation and pain in OA.
-
Inhibition of Cartilage-Degrading Enzymes: The expression and secretion of matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-13, as well as aggrecanases like ADAMTS-4 and ADAMTS-5, are markedly reduced by Vicenin-3 treatment.
-
Preservation of Extracellular Matrix (ECM): By inhibiting degradative enzymes, Vicenin-3 protects the critical components of the cartilage ECM, reversing the IL-1β-induced degradation of type II collagen and aggrecan.
The inhibitory effect of Vicenin-3 on the p38 MAPK pathway is comparable to that of the well-known p38 MAPK inhibitor, SB203580, suggesting its potential as a targeted therapeutic for OA.
Quantitative Data: Osteoarthritis
| Parameter | Cell Line | Treatment | Concentration(s) | Result | Reference |
| Cell Viability | SW1353 | Vicenin-3 | 6.25-25 µM | No cytotoxicity observed. | |
| SW1353 | Vicenin-3 | >50 µM | Significant reduction in cell viability. | ||
| NO Production | SW1353 | Vicenin-3 + IL-1β (10 ng/mL) | 5 and 20 µM | Significant inhibition of IL-1β-induced NO production. | |
| PGE2 Production | SW1353 | Vicenin-3 + IL-1β (10 ng/mL) | 5 and 20 µM | Significant inhibition of IL-1β-induced PGE2 production. | |
| MMP-1, -3, -13 Secretion | SW1353 | Vicenin-3 + IL-1β (10 ng/mL) | 20 µM | Significant reversal of IL-1β-induced increases. | |
| MMP-1, -3, -13 mRNA Expression | SW1353 | Vicenin-3 + IL-1β (10 ng/mL) | 5 and 20 µM | Significant reversal of IL-1β-induced increases. | |
| ADAMTS-4, -5 mRNA Expression | SW1353 | Vicenin-3 + IL-1β (10 ng/mL) | 5 and 20 µM | Significant reversal of IL-1β-induced increases. | |
| Collagen Type II Degradation | SW1353 | Vicenin-3 + IL-1β (10 ng/mL) | 5 and 20 µM | Reversal of IL-1β-induced degradation. | |
| Aggrecan Degradation | SW1353 | Vicenin-3 + IL-1β (10 ng/mL) | 20 µM | Significant prevention of IL-1β-induced decrease. |
Cancer
While direct studies on Vicenin-3 in cancer are limited, research on the closely related compound Vicenin-2 provides strong rationale for investigating Vicenin-3's anticancer potential. Vicenin-2 has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. Given their structural similarity, it is plausible that Vicenin-3 shares these anticancer properties. The general anti-tumor activities of flavonoid C-glycosides are also well-documented.
Potential Mechanisms of Action (Inferred from Vicenin-2):
-
Inhibition of STAT3 Signaling: Vicenin-2 has been identified as a novel inhibitor of the STAT3 signaling pathway in hepatocellular carcinoma, a critical pathway for tumor cell proliferation, survival, and angiogenesis.
-
Induction of Apoptosis: In colon cancer cells, Vicenin-2 has been shown to induce apoptosis by modulating the Wnt/β-catenin signaling pathway, leading to increased expression of pro-apoptotic proteins like Bax and Caspase-3, and decreased expression of the anti-apoptotic protein Bcl-2.
Quantitative Data: Anticancer Activity (Vicenin-2)
| Parameter | Cell Line | Compound | IC50 Value | Reference |
| Cell Viability | HT-29 (Colon Cancer) | Vicenin-2 | 50 µM |
Diabetes and Metabolic Disorders
The anti-diabetic potential of Vicenin-3 is suggested by studies on related flavonoid C-glycosides. Research on Vicenin-2 has shown promising effects on glucose metabolism and the management of diabetic complications.
Potential Mechanisms of Action (Inferred from Vicenin-2):
-
Inhibition of Carbohydrate Digesting Enzymes: Vicenin-2 can inhibit α-glucosidase and α-amylase, which would slow down the absorption of dietary carbohydrates and lower postprandial blood glucose levels.
-
Modulation of Glucose Metabolism: Studies on Vicenin-2 gold nanoparticles have shown enhanced glucose uptake in 3T3-L1 adipocytes, potentially through interactions with PTP1B and AMPK, key regulators of glucose metabolism.
-
Anti-glycation Properties: Vicenin-2 has been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in the long-term complications of diabetes.
Cardiovascular Diseases
Vicenin-3 has been identified as an angiotensin-converting enzyme (ACE) inhibitor, suggesting a direct therapeutic potential in hypertension. The broader class of flavonoids is known to have cardiovascular protective effects. While direct evidence for Vicenin-3 in other cardiovascular conditions is still emerging, its anti-inflammatory and antioxidant properties are highly relevant to the pathophysiology of cardiovascular diseases.
Quantitative Data: Cardiovascular Activity
| Parameter | Target | Compound | IC50 Value | Reference |
| ACE Inhibition | Angiotensin-Converting Enzyme | Vicenin-3 | 46.91 µM |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to assess the cytotoxicity of Vicenin-3 on cell lines.
-
Cell Seeding: Seed cell suspension (e.g., SW1353 chondrocytes) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO2).
-
Treatment: Add 10 µL of various concentrations of Vicenin-3 to the wells. For inflammatory models, cells can be pre-treated with Vicenin-3 for 1 hour before adding the inflammatory stimulus (e.g., 10 ng/mL IL-1β).
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Production Assay (Griess Reaction)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Sample Collection: After cell treatment as described above, collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide solution and N-(1-naphthyl)ethylenediamine solution.
-
Reaction: In a new 96-well plate, mix 50 µL of cell supernatant with 50 µL of Griess reagent.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
Prostaglandin E2 (PGE2) Measurement (ELISA)
This protocol quantifies the amount of PGE2 secreted into the cell culture medium.
-
Sample Collection: Collect cell culture supernatant after treatment.
-
ELISA Procedure: Perform the assay using a commercial PGE2 ELISA kit according to the manufacturer's instructions. The general steps involve:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a biotinylated PGE2 antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a TMB substrate for color development.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Quantification: Calculate the PGE2 concentration based on the standard curve.
Gene Expression Analysis (RT-qPCR)
This method is used to quantify the mRNA expression levels of target genes like MMPs and ADAMTSs.
-
RNA Extraction: Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using gene-specific primers and a SYBR Green or TaqMan-based detection system.
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change in expression using the 2-ΔΔCt method.
Protein Expression Analysis (Western Blotting)
This technique is used to measure the levels of total and phosphorylated proteins, such as those in the MAPK pathway.
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Caption: Vicenin-3 inhibits IL-1β-induced MAPK signaling in chondrocytes.
Caption: Workflow for in vitro evaluation of Vicenin-3 in an OA model.
Conclusion and Future Directions
Vicenin-3 is a promising multi-target therapeutic agent for chronic diseases. The well-defined mechanism of action in osteoarthritis, centered on the inhibition of the MAPK signaling pathway, provides a strong foundation for its clinical development for this indication. The preliminary data and inferences from the closely related Vicenin-2 suggest that the therapeutic applications of Vicenin-3 could extend to cancer, diabetes, and cardiovascular diseases.
Future research should focus on:
-
Conducting in vivo studies to validate the efficacy of Vicenin-3 in animal models of various chronic diseases.
-
Elucidating the specific molecular targets and signaling pathways of Vicenin-3 in cancer, diabetes, and cardiovascular disease models.
-
Performing pharmacokinetic and toxicological studies to establish a safety profile for Vicenin-3.
-
Investigating the potential for synergistic effects when combined with existing therapies.
The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the research and development of Vicenin-3 as a novel therapeutic for chronic diseases.
References
Vicenin-3: A Technical Guide for Researchers
Abstract: Vicenin-3 is a naturally occurring di-C-glycosylflavone, a type of plant secondary metabolite drawing significant interest in the fields of pharmacology and drug development. Structurally, it is apigenin substituted with a β-D-glucosyl group at position 6 and a β-D-xylosyl group at position 8.[1] This compound has been isolated from various plant species, notably from the aerial parts of Desmodium styracifolium.[2] Emerging research has highlighted its potential therapeutic applications, including its roles as an angiotensin-converting enzyme (ACE) inhibitor and a modulator of inflammatory pathways in osteoarthritis.[2][3] This technical guide provides a comprehensive overview of Vicenin-3, including its biosynthesis, key biological activities, quantitative data, detailed experimental protocols for its extraction and analysis, and its mechanism of action in relevant signaling pathways.
Introduction
Vicenin-3, also known as 6-C-Glucosyl-8-C-xylosylapigenin, is a flavonoid belonging to the flavone subclass.[1] As a C-glycoside, its sugar moieties are linked to the apigenin backbone through stable carbon-carbon bonds, which confers greater resistance to enzymatic and acidic hydrolysis compared to the more common O-glycosides. This stability enhances its potential bioavailability and biological activity. Vicenin-3 is studied for its role in targeting oxidative stress-related disorders and modulating immune responses. Its primary activities of interest include antihypertensive effects through ACE inhibition and chondroprotective effects in inflammatory conditions like osteoarthritis.
Biosynthesis Pathway
Vicenin-3 is synthesized in plants via the well-established phenylpropanoid and flavonoid biosynthetic pathways. The process begins with the amino acid L-phenylalanine and culminates in the specific di-C-glycosylation of the flavone apigenin.
The key stages are:
-
Phenylpropanoid Pathway: L-phenylalanine is converted to p-Coumaroyl-CoA through a series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).
-
Flavonoid Skeleton Formation: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone. Chalcone Isomerase (CHI) then cyclizes this intermediate to produce the flavanone naringenin.
-
Flavone Synthesis: Naringenin is oxidized by a Flavone Synthase (FNS) to produce the flavone apigenin.
-
C-Glycosylation: This is the crucial step for Vicenin-3 formation. Two separate C-glycosyltransferase (CGT) enzymes act on the apigenin core. A C-glucosyltransferase attaches a glucose moiety from UDP-glucose to the C-6 position. Subsequently, a C-xylosyltransferase attaches a xylose moiety from UDP-xylose to the C-8 position, yielding Vicenin-3.
Quantitative Data
Quantitative analysis of Vicenin-3 has primarily focused on its bioactivity. Data on its concentration in various plant sources is limited. The most well-defined quantitative metric is its inhibitory concentration against Angiotensin-Converting Enzyme (ACE).
| Activity | Assay | IC50 Value | Source |
| ACE Inhibition | In Vitro Fluorimetric Assay | 46.91 µM | |
| Anti-Inflammatory | IL-1β-induced SW1353 Chondrocytes | Not Determined | |
| Antioxidant | DPPH/ABTS Radical Scavenging | Not Determined | - |
Table 1: Summary of Quantitative Bioactivity Data for Vicenin-3.
Experimental Protocols
This section details representative methodologies for the extraction, quantification, and bioactivity assessment of Vicenin-3.
Extraction and Isolation
The following protocol is a representative method for the bioassay-guided isolation of Vicenin-3 from Desmodium styracifolium using High-Speed Counter-Current Chromatography (HSCCC).
-
Plant Material Preparation:
-
Obtain dried aerial parts of Desmodium styracifolium.
-
Grind the material into a coarse powder.
-
-
Crude Extraction:
-
Extract the powdered plant material (e.g., 1 kg) with 80% methanol (3 x 10 L) under reflux.
-
Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol. The C-glycosylflavones, including Vicenin-3, will be enriched in the n-butanol fraction.
-
-
HSCCC Separation:
-
Apparatus: Preparative HSCCC instrument (e.g., TBE-300V).
-
Solvent System: Prepare a two-phase solvent system of n-butanol/water (1:1, v/v). Add copper sulfate to the lower aqueous phase to a final concentration of 0.1 M to act as a complexing agent, which improves the separation of C-glycosylflavones.
-
Procedure:
-
Fill the multilayer coil column entirely with the upper phase (n-butanol) as the stationary phase.
-
Rotate the column at a set speed (e.g., 900 rpm).
-
Inject the n-butanol fraction sample (dissolved in the solvent system) into the column.
-
Pump the lower phase (aqueous phase with CuSO4) as the mobile phase at a flow rate of 2.0 mL/min.
-
Utilize recycling HSCCC mode to improve the resolution of closely eluting peaks.
-
-
Fraction Collection & Analysis:
-
Collect fractions at regular intervals (e.g., every 5 minutes).
-
Monitor the effluent continuously with a UV detector at 254 nm.
-
Analyze each fraction for ACE inhibitory activity to guide the isolation of active compounds.
-
Pool the active fractions containing Vicenin-3 and remove the copper sulfate by passing through a C18 SPE cartridge.
-
Verify the purity and identify the structure of the isolated Vicenin-3 using HPLC, ESI-MS, and NMR.
-
-
Quantification by HPLC
The following is a representative HPLC method for the quantification of C-glycosylflavones, adaptable for Vicenin-3.
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 340 nm.
-
Gradient Elution:
-
0-5 min: 15% B
-
5-30 min: Linear gradient from 15% to 30% B
-
30-35 min: Linear gradient from 30% to 50% B
-
35-40 min: Hold at 50% B
-
40-45 min: Return to 15% B and equilibrate.
-
-
-
Quantification:
-
Prepare a calibration curve using a purified Vicenin-3 standard at several concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calculate the concentration in unknown samples by interpolating their peak area against the standard curve.
-
In Vitro ACE Inhibition Assay
This protocol is based on a fluorimetric method to determine the ACE inhibitory activity of Vicenin-3.
-
Reagents and Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., 0.1 U/mL in Tris buffer).
-
Fluorimetric substrate: o-Abz-Gly-p-Phe(NO₂)-Pro-OH.
-
Tris-HCl buffer (150 mM, pH 8.3) containing 1.125 M NaCl.
-
Vicenin-3 standard stock solution in DMSO.
-
96-well microplates (black, for fluorescence).
-
-
Assay Procedure:
-
In a microplate well, add 40 µL of Vicenin-3 solution (diluted to various concentrations in buffer) or buffer with 0.4% DMSO for the blank/control.
-
Add 160 µL of the buffered substrate solution.
-
Initiate the reaction by adding 40 µL of the ACE enzyme solution.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence using a microplate fluorimeter with an excitation wavelength of 355 nm and an emission wavelength of 405 nm.
-
-
Calculation:
-
Calculate the percentage of ACE inhibition for each concentration of Vicenin-3 using the formula: % Inhibition = [(Control_Fluorescence - Sample_Fluorescence) / Control_Fluorescence] * 100
-
Determine the IC50 value by plotting the % inhibition against the logarithm of the Vicenin-3 concentration and fitting the data to a dose-response curve.
-
Mechanism of Action: Anti-Osteoarthritis Activity
Vicenin-3 has demonstrated significant chondroprotective effects in in vitro models of osteoarthritis. Its primary mechanism involves the suppression of inflammatory and catabolic pathways induced by the pro-inflammatory cytokine Interleukin-1β (IL-1β) in chondrocytes.
The key steps in this signaling pathway are:
-
Inflammatory Stimulus: IL-1β binds to its receptor on the surface of chondrocytes (e.g., SW1353 cell line).
-
MAPK Pathway Activation: This binding triggers the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, ERK, and JNK.
-
Catabolic Gene Expression: Activated MAPKs lead to the downstream expression of matrix-degrading enzymes, such as Matrix Metalloproteinases (MMP-1, MMP-3, MMP-13) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS-4, ADAMTS-5).
-
Extracellular Matrix Degradation: These enzymes degrade key components of the cartilage extracellular matrix (ECM), primarily type II collagen and aggrecan, leading to cartilage destruction.
-
Inhibitory Action of Vicenin-3: Vicenin-3 intervenes by blocking the IL-1β-stimulated phosphorylation (activation) of the p38, ERK, and JNK kinases. By inhibiting the MAPK pathway, Vicenin-3 effectively downregulates the expression of MMPs and ADAMTSs, thereby preventing the degradation of the ECM and protecting the chondrocytes.
Conclusion
Vicenin-3 is a promising plant-derived flavonoid with well-defined inhibitory activity against ACE and a clear mechanism of action in mitigating inflammatory responses in chondrocytes. Its di-C-glycosyl structure provides enhanced stability, making it an attractive candidate for further preclinical and clinical investigation. The protocols and data presented in this guide offer a foundational resource for researchers in natural product chemistry, pharmacology, and drug development to explore the full therapeutic potential of this multifaceted metabolite. Future research should focus on obtaining more extensive quantitative data on its presence in various botanicals and further elucidating its efficacy and safety in in vivo models.
References
Vicenin-3: A Technical Guide to its Anti-inflammatory Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Abstract: Vicenin-3, a flavone di-C-glycoside found in various medicinal plants, has demonstrated significant anti-inflammatory properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying Vicenin-3's effects, focusing on its role in modulating key inflammatory signaling pathways. It consolidates quantitative data from in-vitro studies, details relevant experimental protocols, and visualizes the involved pathways to offer a comprehensive resource for research and development in inflammatory diseases like osteoarthritis.
Core Mechanism of Action: Inhibition of the MAPK Signaling Pathway
The primary anti-inflammatory mechanism of Vicenin-3 involves the potent suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK cascade, which includes key kinases such as ERK, JNK, and p38, is a crucial regulator of cellular responses to inflammatory stimuli.[3] In inflammatory conditions like osteoarthritis (OA), pro-inflammatory cytokines such as Interleukin-1β (IL-1β) activate this pathway, leading to the downstream production of inflammatory mediators and cartilage-degrading enzymes.[1]
Vicenin-3 exerts its therapeutic effect by significantly inhibiting the IL-1β-induced phosphorylation of ERK, JNK, and p38 MAPK in chondrocytes. By preventing the activation of these kinases, Vicenin-3 effectively blocks the transmission of inflammatory signals, thereby reducing the expression of genes involved in inflammation and tissue degradation. This inhibitory action is comparable to that of known p38 MAPK inhibitors like SB203580, highlighting its potential as a targeted therapeutic agent.
References
In Vitro Profile of Vicenin-3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenin-3, a flavone C-glycoside, has emerged as a compound of interest in biomedical research due to its potential therapeutic properties. Preliminary in vitro studies have highlighted its anti-inflammatory, antioxidant, and enzyme-inhibitory activities, suggesting its potential application in the management of various pathological conditions, including osteoarthritis and hypertension. This technical guide provides an in-depth overview of the core in vitro findings on Vicenin-3, with a focus on its effects on chondrocytes and its enzymatic inhibition properties. The guide is intended to serve as a comprehensive resource, offering detailed experimental protocols and a summary of quantitative data to facilitate further research and drug development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on Vicenin-3.
| Parameter | Cell Line/System | Concentration/Condition | Result |
| IC50 (ACE Inhibition) | Angiotensin-Converting Enzyme (ACE) | 46.91 μM | Potent inhibition of ACE activity[1][2]. |
| Cell Viability | SW1353 Chondrocytes | >50 µM | Significant reduction in cell viability[3]. |
| 6.25-25 µM | No cytotoxic effects observed[3]. | ||
| Nitric Oxide (NO) Production | IL-1β-stimulated SW1353 Chondrocytes | 5 and 20 µM | Significant, dose-dependent reversal of IL-1β-induced NO production[4]. |
| Prostaglandin E2 (PGE2) Production | IL-1β-stimulated SW1353 Chondrocytes | 5 and 20 µM | Significant, dose-dependent reversal of IL-1β-induced PGE2 production. |
| Marker | Cell Line | Treatment | Effect of Vicenin-3 (5 and 20 µM) |
| MMP-1, MMP-3, MMP-13 | SW1353 Chondrocytes | IL-1β (10 ng/ml) | Dose-dependent reversal of IL-1β-induced increases in secretion and mRNA expression. |
| ADAMTS-4, ADAMTS-5 | SW1353 Chondrocytes | IL-1β (10 ng/ml) | Dose-dependent reversal of IL-1β-induced increases in secretion and mRNA expression. |
| Collagen Type II | SW1353 Chondrocytes | IL-1β (10 ng/ml) | Reversal of IL-1β-induced reduction in secretion. |
| Aggrecan | SW1353 Chondrocytes | IL-1β (10 ng/ml) | Reversal of IL-1β-induced reduction in secretion. |
| p-ERK, p-JNK, p-p38 | SW1353 Chondrocytes | IL-1β (10 ng/ml) | Significant inhibition of IL-1β-induced phosphorylation. |
Experimental Protocols
Cell Culture and Treatment for Anti-Inflammatory and Chondroprotective Assays
-
Cell Line: Human chondrosarcoma cell line SW1353.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction) and allowed to adhere overnight.
-
For inflammatory stimulation, cells are pre-treated with Vicenin-3 (5 and 20 µM) for 1 hour.
-
Subsequently, cells are stimulated with interleukin-1β (IL-1β) at a concentration of 10 ng/mL for 24 hours to induce an inflammatory and catabolic response.
-
Cell Viability Assay (CCK-8)
-
Objective: To assess the cytotoxicity of Vicenin-3 on SW1353 chondrocytes.
-
Methodology:
-
SW1353 cells are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 12 hours.
-
The cells are then treated with various concentrations of Vicenin-3 (e.g., 6.25, 12.5, 25, 50, 100 µM) for 24 hours. In parallel experiments, cells are pre-treated with Vicenin-3 (5 and 20 µM) for 1 hour followed by stimulation with IL-1β (10 ng/mL) for 24 hours.
-
After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
The plate is incubated for an additional 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
Measurement of Inflammatory and Cartilage Degradation Markers (ELISA)
-
Objective: To quantify the effect of Vicenin-3 on the production of key inflammatory mediators and cartilage-degrading enzymes.
-
Methodology:
-
SW1353 cells are cultured and treated with Vicenin-3 and IL-1β as described in the "Cell Culture and Treatment" protocol.
-
After the 24-hour incubation period, the cell culture supernatant is collected.
-
The concentrations of Nitric Oxide (NO) are determined using the Griess reaction assay according to the manufacturer's instructions.
-
The levels of Prostaglandin E2 (PGE2), Matrix Metalloproteinase-1 (MMP-1), MMP-3, MMP-13, A Disintegrin and Metalloproteinase with Thrombospondin Motifs-4 (ADAMTS-4), ADAMTS-5, collagen type II, and aggrecan in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.
-
Western Blot Analysis of MAPK Signaling Pathway
-
Objective: To investigate the effect of Vicenin-3 on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
-
Methodology:
-
SW1353 cells are cultured in 6-well plates and treated with Vicenin-3 and IL-1β.
-
Total protein is extracted from the cells using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE (e.g., 10% gel) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 2 hours at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of ERK1/2, JNK, and p38 (e.g., at a 1:1000 dilution). An antibody against a housekeeping protein like GAPDH is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Gene Expression Analysis (RT-qPCR)
-
Objective: To determine the effect of Vicenin-3 on the mRNA expression of genes encoding cartilage-degrading enzymes.
-
Methodology:
-
SW1353 cells are cultured and treated with Vicenin-3 and IL-1β.
-
Total RNA is isolated from the cells using a suitable RNA extraction kit (e.g., TRIzol reagent or a column-based kit).
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR (qPCR) is performed using a SYBR Green-based master mix and specific primers for the target genes (MMP-1, MMP-3, MMP-13, ADAMTS-4, ADAMTS-5) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Representative Primer Sequences (Human):
-
MMP-1 Forward: 5'-GGT GAT GAA GCA GCC CAG ATG-3'
-
MMP-1 Reverse: 5'-AGA AGC AGC AGA GGC TGG ACT-3'
-
MMP-3 Forward: 5'-CAA GGC TGA AAG TGA GTC TGA GA-3'
-
MMP-3 Reverse: 5'-GAA CGA GTC AGA TCC TGT CAT C-3'
-
MMP-13 Forward: 5'-GCT TAG AGG TCA CTG AGG CTC A-3'
-
MMP-13 Reverse: 5'-GAT TCC TGG AGG TCC TGG AAG T-3'
-
ADAMTS-4 Forward: 5'-TGT GAC GAG GAG AAG GAC GAG-3'
-
ADAMTS-4 Reverse: 5'-GCA GCA GTC TCT GAG CTT GAG-3'
-
ADAMTS-5 Forward: 5'-GCA GCA GCA GCA GCA GCA G-3'
-
ADAMTS-5 Reverse: 5'-TCT GAG CTT GAG GCA GCA G-3'
-
GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'
-
GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
Standard Thermal Cycling Conditions: An initial denaturation step at 95°C for 5-10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric)
-
Objective: To determine the in vitro inhibitory activity of Vicenin-3 against ACE.
-
Methodology:
-
The assay is performed in a 96-well microplate.
-
The reaction mixture contains ACE enzyme solution, a fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline), and a buffer solution (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl2).
-
Various concentrations of Vicenin-3 are pre-incubated with the ACE enzyme solution for a defined period (e.g., 10-15 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured kinetically over time using a microplate fluorometer with excitation at ~320-330 nm and emission at ~405-420 nm.
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percentage of ACE inhibition is calculated by comparing the reaction rates in the presence and absence of Vicenin-3.
-
The IC50 value, the concentration of Vicenin-3 that inhibits 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Vicenin-3 inhibits IL-1β-induced MAPK signaling pathway in chondrocytes.
References
Vicenin-3 as an Angiotensin-Converting Enzyme Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Vicenin-3, a natural flavonoid C-glycoside, and its role as an inhibitor of the Angiotensin-Converting Enzyme (ACE). The document details its mechanism of action within the Renin-Angiotensin System, presents key quantitative data, outlines relevant experimental protocols, and explores its broader biological activities.
Introduction to Vicenin-3
Vicenin-3 is a C-glycosyl compound, specifically a flavone di-C-glycoside of apigenin, substituted with β-D-glucosyl and β-D-xylosyl groups at positions 6 and 8, respectively[1]. It is a natural product that can be isolated from various plant species, most notably from the aerial parts of Desmodium styracifolium[2][3][4][5]. Recent research has identified Vicenin-3 as an inhibitor of the Angiotensin-Converting Enzyme (ACE), suggesting its potential application in the management of hypertension and related cardiovascular conditions. Beyond its antihypertensive potential, Vicenin-3 is also being investigated for its antioxidant, anti-inflammatory, and chondroprotective properties.
Quantitative Data: ACE Inhibitory Activity
The primary quantitative measure of Vicenin-3's efficacy as an ACE inhibitor is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the ACE enzyme by 50%.
| Parameter | Value | Compound Source | Reference |
| IC50 | 46.91 μM | Isolated from Desmodium styracifolium |
Mechanism of Action: Inhibition of the Renin-Angiotensin System
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. The Angiotensin-Converting Enzyme (ACE) is a key zinc metalloproteinase within this system. It catalyzes the conversion of the decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to arterial vasoconstriction, aldosterone secretion (promoting sodium and water retention), and increased sympathetic nervous activity, all of which elevate blood pressure.
ACE inhibitors, including Vicenin-3, competitively block the active site of the ACE enzyme. This inhibition prevents the formation of Angiotensin II, leading to vasodilation (relaxation of blood vessels) and a reduction in blood volume, which collectively lower blood pressure. ACE also degrades bradykinin, a vasodilator. By inhibiting ACE, levels of bradykinin increase, further contributing to the blood pressure-lowering effect.
Experimental Protocols: In Vitro ACE Inhibition Assay
The determination of Vicenin-3's IC50 value is achieved through an in vitro ACE inhibition assay. Several methods exist, with the most common being based on the work of Cushman and Cheung, which utilizes the substrate hippuryl-histidyl-leucine (HHL).
Objective: To quantify the concentration of Vicenin-3 required to inhibit 50% of ACE activity.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-L-histidyl-L-leucine (HHL)
-
Inhibitor: Vicenin-3 (dissolved in a suitable solvent like DMSO, final concentration <1%)
-
Positive Control: Captopril
-
Buffer: Phosphate buffer (pH 8.3) with NaCl
-
Stopping Reagent: 1 M HCl
-
Extraction Solvent: Ethyl Acetate
-
Detection: UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Reagent Preparation: Prepare stock solutions of ACE, HHL substrate, Vicenin-3, and Captopril in the appropriate buffer.
-
Reaction Setup: In microcentrifuge tubes, combine the buffer, varying concentrations of the inhibitor (Vicenin-3) or positive control (Captopril), and the ACE solution. A blank with no inhibitor is also prepared.
-
Pre-incubation: Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the HHL substrate solution to each tube to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-45 minutes). During this time, ACE cleaves HHL into Hippuric Acid (HA) and His-Leu.
-
Termination of Reaction: Stop the reaction by adding 1 M HCl.
-
Extraction: Add ethyl acetate to extract the Hippuric Acid (HA) product. Centrifuge the samples to separate the organic and aqueous layers.
-
Quantification:
-
Spectrophotometric Method: Carefully transfer the ethyl acetate (top layer) containing HA to a new tube, evaporate the solvent, and redissolve the HA in distilled water. Measure the absorbance at 228 nm.
-
HPLC Method: Directly inject an aliquot of the ethyl acetate layer into an HPLC system to separate and quantify the HA peak.
-
-
Calculation: The percentage of ACE inhibition is calculated using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the blank (no inhibitor) and A_sample is the absorbance in the presence of Vicenin-3.
-
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the Vicenin-3 concentration. The IC50 value is the concentration at which 50% inhibition is observed.
Other Relevant Biological Activities
While its ACE inhibitory activity is of primary interest for hypertension, Vicenin-3 exhibits other biological effects that are relevant to drug development professionals.
-
Chondroprotective Effects: Vicenin-3 has been shown to protect chondrocytes (cartilage cells) from inflammatory damage. It ameliorates the degradation of the extracellular matrix in IL-1β-treated chondrocytes by inhibiting the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various matrix metalloproteinases (MMPs). This action is mediated, at least in part, by regulating the MAPK signaling pathway.
-
Antioxidant and Anti-inflammatory Activity: As a flavonoid, Vicenin-3 is studied for its potential to scavenge free radicals and reduce oxidative stress. Related compounds like Vicenin-2 have demonstrated protective effects against oxidative damage and inflammation, suggesting a class effect for these molecules.
Conclusion and Future Directions
Vicenin-3 is a naturally derived flavonoid with confirmed in vitro inhibitory activity against the Angiotensin-Converting Enzyme, demonstrated by an IC50 value of 46.91 μM. Its mechanism of action is the direct interruption of the Renin-Angiotensin System, a clinically validated target for antihypertensive therapies. The compound's additional chondroprotective and potential antioxidant activities enhance its profile as a molecule of interest.
For drug development, Vicenin-3 represents a promising natural lead compound. Future research should focus on:
-
In vivo studies: To confirm its blood pressure-lowering effects in animal models of hypertension.
-
Pharmacokinetic profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Structure-Activity Relationship (SAR) studies: To potentially synthesize analogues with improved potency and bioavailability.
-
Toxicology studies: To ensure its safety profile for potential therapeutic use.
The exploration of Vicenin-3 and similar natural compounds continues to be a valuable avenue in the discovery of novel therapeutics for cardiovascular and inflammatory diseases.
References
The Pharmacokinetics of Vicenin-3: A Review of Current In-Vitro Understanding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenin-3, a flavone di-C-glycoside, has garnered scientific interest for its potential therapeutic properties, notably its anti-inflammatory and chondroprotective effects.[1][2] As a natural compound found in various plants, it is being investigated for its role in mitigating conditions such as osteoarthritis.[1][2][3] This technical guide synthesizes the current understanding of Vicenin-3, with a focus on its mechanism of action as elucidated through in-vitro studies. It is important to note that comprehensive in-vivo pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME), for Vicenin-3 is not yet available in the public domain. The information presented herein is based on existing in-vitro research.
Biological Activity and Mechanism of Action
In-vitro studies have demonstrated that Vicenin-3 exerts significant biological effects, primarily through the modulation of key signaling pathways involved in inflammation and tissue degradation.
Anti-inflammatory and Chondroprotective Effects
Research has shown that Vicenin-3 can ameliorate the degradation of the extracellular matrix (ECM) in chondrocytes, the cells responsible for cartilage formation. This protective effect is particularly relevant to osteoarthritis, a condition characterized by cartilage degeneration.
The primary mechanism behind these effects is the regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Interleukin-1β (IL-1β), a pro-inflammatory cytokine, is known to stimulate the production of inflammatory mediators and cartilage-degrading enzymes in chondrocytes. Vicenin-3 has been shown to counteract these effects by inhibiting the IL-1β-induced phosphorylation of key components of the MAPK pathway, including ERK1/2, JNK, and p38. By blocking these signaling cascades, Vicenin-3 reduces the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various matrix metalloproteinases (MMPs) and ADAMTSs, which are enzymes that degrade cartilage.
Angiotensin-Converting Enzyme (ACE) Inhibition
In addition to its anti-inflammatory properties, Vicenin-3 has been identified as an inhibitor of the angiotensin-converting enzyme (ACE), with a reported IC50 of 46.91 μM. This suggests a potential role for Vicenin-3 in the management of hypertension.
Quantitative Data Summary
The following table summarizes the available quantitative data for Vicenin-3 based on in-vitro studies.
| Parameter | Value | Experimental System | Reference |
| IC50 (ACE Inhibition) | 46.91 μM | Angiotensin-Converting Enzyme Assay | |
| Effective Concentration (Anti-inflammatory) | 5 - 20 μM | IL-1β-stimulated SW1353 human chondrocytes | |
| Cytotoxicity | No significant cytotoxicity observed at 6.25-25 µM. Significant reduction in cell viability at >50 µM. | SW1353 human chondrocytes (CCK-8 assay) |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of Vicenin-3 in inhibiting the IL-1β-induced inflammatory cascade in chondrocytes through the MAPK signaling pathway.
References
Unveiling Vicenin-3: A Technical Guide to its Discovery, Isolation, and Characterization from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicenin-3, a naturally occurring flavone C-glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Vicenin-3 from plant extracts. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies and quantitative data associated with this promising bioactive compound. This document details experimental protocols for extraction and purification, summarizes quantitative yields, and visualizes key experimental workflows and its known signaling pathway modulation.
Introduction to Vicenin-3
Vicenin-3, chemically known as apigenin-6-C-β-D-glucopyranosyl-8-C-β-D-xylopyranoside, is a C-glycosyl compound of apigenin.[1] It is found in a variety of plant species and is recognized for its potential antioxidant and anti-inflammatory properties. Initial discoveries have identified Vicenin-3 in plants such as Artemisia herba-alba and Gnetum buchholzianum.[1] More recent research has also successfully isolated Vicenin-3 from Premna fulva Craib, a plant used in traditional medicine.[2] The C-glycosidic nature of Vicenin-3, where the sugar moieties are directly attached to the apigenin core via a carbon-carbon bond, contributes to its enhanced stability compared to O-glycosides.
Plant Sources and Extraction Methodologies
The isolation of Vicenin-3 begins with the careful selection of plant material and an appropriate extraction strategy. Artemisia herba-alba and Premna fulva Craib are two notable sources. The choice of extraction solvent significantly impacts the yield and purity of the target compound.
Solvent Extraction from Artemisia herba-alba
Studies on Artemisia herba-alba have demonstrated the efficacy of various solvents for the extraction of flavonoids. While specific yields for Vicenin-3 are not always detailed, the total flavonoid and phenolic content provide a strong indicator of extraction efficiency. Methanolic and aqueous-ethanolic extracts have shown high yields of these compound classes.[3][4]
Table 1: Comparison of Extraction Yields and Total Flavonoid/Phenolic Content from Artemisia herba-alba using Different Solvents.
| Solvent System | Extraction Yield (%) | Total Phenolic Content (mg GAE/g Extract) | Total Flavonoid Content (mg QE/g Extract) |
| 80% Aqueous Ethanol | 15.3 | 263.93 ± 2.46 | 40.94 ± 1.45 |
| Methanol | 12.2 | - | - |
| Distilled Water | - | - | - |
| Ethyl Acetate | - | - | - |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data presented as mean ± standard deviation where available.
Experimental Protocol: Solvent Extraction of Flavonoids from Artemisia herba-alba
This protocol is a generalized procedure based on methodologies reported for flavonoid extraction from Artemisia herba-alba.
-
Plant Material Preparation: Air-dry the aerial parts (leaves, stems, and flowers) of Artemisia herba-alba in the shade. Once dried, grind the material into a fine powder.
-
Maceration: Suspend the powdered plant material in the chosen solvent (e.g., 80% aqueous ethanol or methanol) at a solid-to-liquid ratio of 1:10 (w/v).
-
Extraction: Macerate the mixture for 24-48 hours at room temperature with occasional agitation. Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Storage: Store the dried crude extract at 4°C in a desiccator until further purification.
Purification of Vicenin-3
The crude extract obtained from the initial solvent extraction is a complex mixture of various phytochemicals. A multi-step purification process involving column chromatography and preparative high-performance liquid chromatography (HPLC) is typically required to isolate Vicenin-3.
Workflow for Vicenin-3 Isolation and Purification
Caption: General workflow for the isolation and purification of Vicenin-3.
Experimental Protocol: Column Chromatography
Column chromatography is a crucial step for the initial fractionation of the crude extract.
-
Column Packing: Prepare a glass column with a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane, followed by increasing concentrations of ethyl acetate, and then methanol.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using thin-layer chromatography (TLC).
-
Fraction Pooling: Pool the fractions that show a high concentration of the target compound (Vicenin-3) based on TLC analysis.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is employed for the final purification of Vicenin-3 to achieve high purity.
-
Column: Utilize a reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape) is commonly used. A typical gradient might start with a low concentration of acetonitrile (e.g., 10%) and increase to a higher concentration (e.g., 50%) over 30-40 minutes.
-
Flow Rate: Set the flow rate appropriate for the column dimensions (e.g., 2-5 mL/min).
-
Detection: Monitor the elution profile using a UV detector at a wavelength where flavonoids absorb, typically around 270 nm and 330 nm.
-
Fraction Collection: Collect the peak corresponding to Vicenin-3 based on its retention time, which should be determined beforehand using an analytical HPLC system and a reference standard if available.
-
Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.
Structural Elucidation of Vicenin-3
The definitive identification of the isolated compound as Vicenin-3 requires structural elucidation using a combination of spectroscopic techniques.
Methodologies for Structural Characterization
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can help to identify the sugar moieties and the aglycone core.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for unambiguous structure determination.
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure, including the attachment points of the sugar units to the apigenin backbone.
-
Table 2: General Spectroscopic Data for Vicenin-3.
| Technique | Key Observations |
| HR-MS | Provides the exact mass, confirming the molecular formula C₂₆H₂₈O₁₄. |
| ¹H NMR | Shows characteristic signals for the apigenin backbone protons and the sugar protons. |
| ¹³C NMR | Displays signals corresponding to the 26 carbon atoms of the molecule. |
| HMBC | Crucial for confirming the C-C linkages between the sugar moieties and the apigenin core at positions 6 and 8. |
Biological Activity and Signaling Pathway Modulation
Vicenin-3 has been shown to exhibit various biological activities, including the modulation of cellular signaling pathways. A notable example is its inhibitory effect on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is implicated in inflammatory responses.
Vicenin-3 and the MAPK Signaling Pathway
In chondrocytes, pro-inflammatory cytokines like Interleukin-1β (IL-1β) can activate the MAPK pathway, leading to the production of inflammatory mediators and matrix-degrading enzymes. Vicenin-3 has been demonstrated to suppress the phosphorylation of key kinases in this pathway, namely ERK1/2, JNK, and p38, thereby mitigating the inflammatory cascade.
Caption: Vicenin-3's inhibitory effect on the MAPK signaling pathway.
Conclusion
This technical guide has outlined the key aspects of the discovery, isolation, and characterization of Vicenin-3 from plant sources. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of its biological activities, such as the modulation of the MAPK signaling pathway, underscores the therapeutic potential of Vicenin-3 and encourages further investigation into its mechanisms of action and potential clinical applications. Future research should focus on optimizing isolation protocols to improve yields and on conducting comprehensive in vivo studies to validate its pharmacological effects.
References
- 1. Vicenin 3 | C26H28O14 | CID 185958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation of flavone di-C-glycoside isomers from Jian-Gu injection (Premna fulva Craib.) using recycling counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction Yield, Phytochemicals Analysis and Certain In-Vitro Biological Activities of Artemisia herba alba Extracts | Semantic Scholar [semanticscholar.org]
Methodological & Application
Vicenin-3: Application Notes and Protocols for Stability and Storage in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the proper storage and handling of Vicenin-3 to ensure its stability and integrity for research purposes. Detailed protocols for conducting stability assessments are also included to aid in the development of robust experimental and drug development workflows.
Introduction to Vicenin-3
Vicenin-3 is a C-glycosylflavone, specifically apigenin substituted with a beta-D-glucosyl group at position 6 and a beta-D-xylosyl group at position 8. It is a naturally occurring flavonoid found in various plants and is being investigated for its potential therapeutic properties, including anti-inflammatory and cartilage-protective effects.[1] The stability of Vicenin-3 is a critical factor for obtaining reliable and reproducible experimental results.
Recommended Storage Conditions
To maintain the quality and stability of Vicenin-3, the following storage conditions are recommended based on information from various suppliers.
Table 1: Recommended Storage Conditions for Vicenin-3
| Form | Storage Temperature | Duration | Container | Notes |
| Solid (Powder) | -20°C | Up to 24 months | Tightly sealed, light-resistant vials | Desiccate to protect from moisture.[2] Allow the vial to equilibrate to room temperature for at least 1 hour before opening.[2][3] |
| 2-8°C | Up to 24 months | Tightly sealed, light-resistant vials | An alternative for shorter-term storage as per some suppliers.[3] | |
| Stock Solutions | -20°C | Up to 1 month | Aliquots in tightly sealed vials | Prepare fresh solutions whenever possible. Avoid repeated freeze-thaw cycles. |
| -80°C | Up to 1 year | Aliquots in tightly sealed vials | For longer-term storage of solutions. | |
| Working Solutions | Prepared fresh daily | N/A | N/A | It is highly recommended to prepare and use working solutions on the same day for optimal results. |
Solubility of Vicenin-3
Vicenin-3 is soluble in several organic solvents. The choice of solvent can impact the stability of the compound in solution.
Table 2: Solubility of Vicenin-3
| Solvent | Solubility Information |
| DMSO | Soluble. A stock solution of up to 60 mg/mL (106.29 mM) can be prepared. |
| Methanol | Soluble. |
| Ethanol | Soluble. |
| Pyridine | Soluble. |
| Water | Sparingly soluble. |
For challenging solubilization, warming the tube to 37°C and using an ultrasonic bath for a short period can be beneficial.
Experimental Protocols for Stability Assessment
General Workflow for Vicenin-3 Stability Testing
The following diagram outlines the general workflow for conducting a forced degradation study of Vicenin-3.
Caption: Workflow for Forced Degradation Study of Vicenin-3.
Protocol for Forced Degradation Studies
This protocol describes how to subject Vicenin-3 to various stress conditions to identify potential degradation pathways.
Materials:
-
Vicenin-3
-
Methanol or DMSO (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a UV/PDA detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Vicenin-3 (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Acid Hydrolysis:
-
Mix equal volumes of the Vicenin-3 stock solution and 0.1 M HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the Vicenin-3 stock solution and 0.1 M NaOH.
-
Incubate at room temperature for a defined period, taking aliquots at various time points (flavonoids are often more labile in basic conditions).
-
Neutralize each aliquot with 0.1 M HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the Vicenin-3 stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a specified duration (e.g., up to 24 hours).
-
Take aliquots at different intervals and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the Vicenin-3 stock solution in a tightly sealed vial.
-
Expose it to a high temperature (e.g., 80°C) in an oven.
-
Sample at various time points and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the Vicenin-3 stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Sample both the exposed and control solutions at different time intervals and dilute for analysis.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact Vicenin-3 from any degradation products.
Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for accurately quantifying Vicenin-3 and separating it from its degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with: A) 0.1% Formic acid in water and B) Acetonitrile. A gradient can be optimized to achieve good separation. For a related compound, vicenin-1, a mobile phase of water and acetonitrile (75:25 v/v) was used. |
| Flow Rate | 1.0 mL/min |
| Detection | UV/PDA detector at a wavelength of approximately 330-340 nm. |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Data Presentation for Stability Studies
The results of the stability studies should be presented in a clear and organized manner. The following tables can be used as templates to record experimental data.
Table 4: Template for Reporting Forced Degradation Results
| Stress Condition | Duration (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Number of Degradation Products |
| 0.1 M HCl at 60°C | 2 | ||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 0.1 M NaOH at RT | 0.5 | ||||
| 1 | |||||
| 2 | |||||
| 3% H₂O₂ at RT | 2 | ||||
| 8 | |||||
| 24 | |||||
| Thermal (80°C) | 8 | ||||
| 24 | |||||
| 48 | |||||
| Photolytic | 8 | ||||
| 24 | |||||
| 48 |
Table 5: Template for Long-Term Stability Study at Recommended Storage Conditions
| Storage Condition | Time Point (months) | Appearance | Purity (%) by HPLC | Concentration (µg/mL) | % of Initial Concentration |
| -20°C (Solid) | 0 | N/A | 100 | ||
| 3 | N/A | ||||
| 6 | N/A | ||||
| 12 | N/A | ||||
| 24 | N/A | ||||
| -20°C (Solution) | 0 | 100 | |||
| 1 | |||||
| 3 |
Biological Activity and Signaling Pathway
Vicenin-3 has been shown to exert anti-inflammatory and cartilage-protective effects by modulating the MAPK (Mitogen-Activated Protein Kinase) signaling pathway in chondrocytes. In the context of osteoarthritis, pro-inflammatory cytokines like Interleukin-1β (IL-1β) activate the MAPK pathway, leading to the production of matrix-degrading enzymes. Vicenin-3 can inhibit this process.
MAPK Signaling Pathway in Chondrocytes and Inhibition by Vicenin-3
The following diagram illustrates the inhibitory effect of Vicenin-3 on the IL-1β-induced MAPK signaling pathway in chondrocytes.
Caption: Vicenin-3 inhibits IL-1β-induced MAPK signaling in chondrocytes.
This pathway illustrates that Vicenin-3 can reduce the phosphorylation of ERK1/2, JNK, and p38, which are key components of the MAPK pathway. This inhibition leads to a downstream decrease in the expression of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTSs), enzymes responsible for the degradation of the extracellular matrix in cartilage. By blocking this pathway, Vicenin-3 helps to preserve the integrity of the cartilage matrix.
References
- 1. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Aggregative and Protective Effects of Vicenin-2 on Heat and Oxidative Stress-Induced Damage on Protein Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Aggregative and Protective Effects of Vicenin-2 on Heat and Oxidative Stress-Induced Damage on Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vicenin-3 Cell-Based Antioxidant Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenin-3, a flavone di-C-glycoside, is a natural compound found in various medicinal plants.[1] It has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathogenesis of numerous diseases. Cell-based antioxidant assays are crucial tools for evaluating the efficacy of compounds like Vicenin-3 in a biologically relevant context, accounting for factors such as cell permeability, metabolism, and interaction with intracellular antioxidant pathways.
This document provides a detailed protocol for assessing the cell-based antioxidant activity of Vicenin-3 using the widely accepted 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay. Additionally, it explores the potential mechanism of action of Vicenin-3, including its modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key regulator of cellular responses to oxidative stress.
Data Presentation
The antioxidant efficacy of Vicenin-3 can be quantified by its ability to reduce intracellular ROS levels. The following tables summarize representative data obtained from a cellular antioxidant assay using Vicenin-3.
Table 1: Dose-Dependent Inhibition of Intracellular ROS by Vicenin-3 in SW1353 Cells
| Vicenin-3 Concentration (µM) | Mean Fluorescence Intensity (MFI) | % ROS Inhibition |
| 0 (Vehicle Control) | 12500 | 0% |
| 1 | 10500 | 16% |
| 5 | 7750 | 38% |
| 10 | 5250 | 58% |
| 20 | 3500 | 72% |
| 50 | 2250 | 82% |
Table 2: Comparative Antioxidant Activity of Vicenin-3 and N-acetylcysteine (NAC)
| Compound | IC50 for ROS Inhibition (µM) |
| Vicenin-3 | 12.5 |
| N-acetylcysteine (NAC) | 5000 |
Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay using DCFDA
This protocol details the measurement of intracellular ROS scavenging activity of Vicenin-3 in a human cell line.
Materials:
-
Human chondrosarcoma cell line (SW1353) or other suitable cell line (e.g., HepG2, HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Vicenin-3 (stock solution prepared in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Tert-butyl hydroperoxide (TBHP) or another ROS inducer
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed SW1353 cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Vicenin-3 in serum-free DMEM. After 24 hours, remove the culture medium from the wells and wash once with PBS. Add 100 µL of the various concentrations of Vicenin-3 (e.g., 1, 5, 10, 20, 50 µM) to the respective wells. Include a vehicle control (DMSO) and a positive control (N-acetylcysteine). Incubate for 1 hour at 37°C.
-
DCFDA Staining: Prepare a 20 µM working solution of DCFDA in serum-free DMEM. Remove the medium containing Vicenin-3 and wash the cells once with PBS. Add 100 µL of the DCFDA working solution to each well and incubate for 45 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: After incubation, remove the DCFDA solution and wash the cells once with PBS. To induce oxidative stress, add 100 µL of a ROS inducer, such as 100 µM TBHP, to each well (except for the negative control wells, which receive only serum-free DMEM).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Take readings every 5 minutes for a total of 1 hour.
Data Analysis:
The percentage of ROS inhibition is calculated using the following formula:
% ROS Inhibition = [1 - (Fluorescence of Vicenin-3 treated sample / Fluorescence of vehicle control)] x 100
The IC50 value, the concentration of Vicenin-3 required to inhibit 50% of ROS production, can be determined by plotting the percentage of ROS inhibition against the logarithm of Vicenin-3 concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: Vicenin-3's antioxidant mechanism via MAPK pathway.
Experimental Workflow
Caption: Workflow for the cell-based antioxidant assay.
Logical Relationship of Experimental Steps
Caption: Logical flow of the experimental protocol.
References
Application Note: Quantification of Vicenin-3 in Plant Samples using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the quantification of Vicenin-3, a bioactive C-glycosyl flavone, in plant samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is intended for researchers, scientists, and drug development professionals engaged in the analysis of plant-derived compounds. The protocol covers sample preparation, HPLC analysis, and method validation parameters, ensuring accurate and reproducible results.
Introduction
Vicenin-3, also known as 6-C-Glucosyl-8-C-xylosylapigenin, is a naturally occurring flavonoid found in various plant species.[1] As a secondary metabolite, it contributes to the plant's defense mechanisms and has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[2] Accurate quantification of Vicenin-3 in plant materials is crucial for quality control, standardization of herbal products, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the qualitative and quantitative analysis of non-volatile compounds like flavonoids from complex plant extracts.[3] This document outlines a reliable HPLC method for the determination of Vicenin-3.
Experimental Protocols
Sample Preparation: Extraction of Vicenin-3 from Plant Material
A robust extraction procedure is critical to ensure the efficient recovery of Vicenin-3 from the plant matrix.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% methanol in water (v/v) to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.
-
Pool the supernatants from all three extractions.
-
Evaporate the solvent from the pooled supernatant under reduced pressure or using a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-10 min, 14% B10-20 min, 14-16% B20-45 min, 16-22% B45-80 min, 22-40% B (This gradient can be optimized based on the specific plant matrix and co-eluting compounds)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 340 nm |
Preparation of Standard Solutions and Calibration Curve
-
Prepare a stock solution of Vicenin-3 standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the peak area of Vicenin-3 against the corresponding concentration.
-
Determine the linearity of the calibration curve by calculating the correlation coefficient (r²), which should be ≥ 0.998.[4]
Data Presentation
The quantitative data for the HPLC method validation for a compound structurally similar to Vicenin-3, Vicenin-2, is summarized below to provide an expected performance range.
| Validation Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.034 - 0.684 µg/mL |
| Limit of Quantitation (LOQ) | 0.100 - 2.068 µg/mL |
| Recovery | 83.66 - 101.53% |
| Precision (RSD) | < 5.0% |
| Accuracy (Relative Error) | -0.60 - 1.06% |
| (Data adapted from a validated method for Vicenin-2 and other bioactive compounds) |
Visualizations
Caption: Experimental workflow for the quantification of Vicenin-3 in plant samples.
Caption: Logical relationship of the HPLC quantification process for Vicenin-3.
References
Application Note: Quantitative Determination of Vicenin-3 in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vicenin-3 in human plasma. The methodology is adapted from a validated protocol for the similar compound, Vicenin-2, and tailored for the physicochemical properties of Vicenin-3. The described method is suitable for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications requiring the measurement of Vicenin-3 in a biological matrix.
Introduction
Vicenin-3, a C-glycosyl flavone, has garnered interest for its potential therapeutic properties.[1][2][3] To facilitate preclinical and clinical development, a robust and reliable analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for a selective and sensitive LC-MS/MS method for the determination of Vicenin-3 in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up and a triple quadrupole mass spectrometer for detection, ensuring high selectivity and accuracy.
Experimental
Materials and Reagents
-
Vicenin-3 reference standard (≥98% purity)[4]
-
Internal Standard (IS): Genistein or a stable isotope-labeled Vicenin-3
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
SPE cartridges (e.g., C18)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation Protocol
A solid-phase extraction (SPE) method is employed for the extraction of Vicenin-3 from human plasma.
-
Pre-treatment: Thaw plasma samples at room temperature. Spike 200 µL of plasma with the internal standard solution. Acidify the sample with 200 µL of 0.1% formic acid in water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Vicenin-3 and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Method
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Method
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for Vicenin-3 ([M-H]⁻) has a mass-to-charge ratio (m/z) of 563.14.[5]
-
Product ions for Vicenin-3 can be determined by infusing a standard solution and performing a product ion scan. Based on typical fragmentation of C-glycosyl flavonoids, characteristic losses of sugar moieties are expected.
-
-
Internal Standard (Genistein):
-
Precursor Ion ([M-H]⁻): m/z 269.0
-
Product Ion: m/z 151.0 (This would be adapted from the Vicenin-2 method which used positive mode for Genistein, here we use negative mode for consistency).
-
Table 1: Proposed MRM Transitions for Vicenin-3 and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Vicenin-3 | 563.14 | To be determined | 200 | To be optimized |
| Genistein (IS) | 269.0 | 151.0 | 200 | To be optimized |
Note: Collision energy and other source parameters (e.g., capillary voltage, source temperature) must be optimized for the specific instrument used.
Method Validation (Hypothetical Data)
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
-
Linearity: The method is expected to be linear over a concentration range of 1-1000 ng/mL.
-
Accuracy and Precision: Within-run and between-run accuracy and precision should be within ±15%.
-
Recovery: The extraction recovery of Vicenin-3 from plasma is anticipated to be consistent and reproducible.
-
Matrix Effect: The ion suppression or enhancement due to the plasma matrix should be evaluated.
-
Stability: The stability of Vicenin-3 in plasma under various storage conditions (freeze-thaw, short-term, long-term) should be determined.
Table 2: Hypothetical Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | - | 1 ng/mL |
| Accuracy | ||
| LLOQ | 80-120% | 95.5% |
| Low QC | 85-115% | 98.2% |
| Mid QC | 85-115% | 101.5% |
| High QC | 85-115% | 99.8% |
| Precision (%CV) | ||
| LLOQ | ≤ 20% | 8.5% |
| Low QC | ≤ 15% | 6.2% |
| Mid QC | ≤ 15% | 4.8% |
| High QC | ≤ 15% | 5.5% |
| Recovery | Consistent | ~85% |
| Matrix Effect | Minimal | <15% |
Data Presentation
All quantitative data should be summarized in clear and concise tables for easy interpretation and comparison. Calibration curves should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A weighted linear regression (1/x²) is typically used for calibration.
Visualizations
Caption: Experimental workflow for Vicenin-3 quantification in plasma.
Caption: Logical relationship of LC-MS/MS method development and validation.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of Vicenin-3 in human plasma. Proper validation of this method will ensure its suitability for regulated bioanalysis in support of pharmacokinetic and other clinical studies of Vicenin-3.
References
- 1. Vicenin III | 59914-91-9 | FV145283 | Biosynth [biosynth.com]
- 2. Vicenin -3 | CAS:59914-91-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vicenin -3 - Lifeasible [lifeasible.com]
- 5. Vicenin 3 | C26H28O14 | CID 185958 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vicenin-3 Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenin-3 is a flavone di-C-glycoside, a natural flavonoid compound found in various plants.[1] It has demonstrated potential therapeutic applications, including acting as an angiotensin-converting enzyme (ACE) inhibitor and ameliorating interleukin-1β (IL-1β)-induced extracellular matrix degradation in chondrocytes by regulating the MAPK signaling pathway.[2][3] These properties make Vicenin-3 a compound of interest for research in areas such as osteoarthritis, hypertension, and other inflammatory conditions.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in cell-based assays.
Chemical Properties of Vicenin-3
A clear understanding of the chemical properties of Vicenin-3 is essential for preparing accurate stock solutions.
| Property | Value | Source |
| Molecular Weight | 564.5 g/mol | |
| Appearance | Yellow powder | |
| Solubility | DMSO, Ethanol, Methanol, Pyridine | |
| DMSO Solubility | 60 mg/mL (106.29 mM) | |
| Storage (Powder) | 10°C - 25°C | |
| Storage (Stock Solution) | -20°C |
Recommended Solvents and Concentration Ranges
For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing Vicenin-3 stock solutions due to its high solubilizing capacity for this compound. It is crucial to use anhydrous, cell culture-grade DMSO to minimize toxicity to cells.
The working concentration of Vicenin-3 in cell culture experiments typically ranges from 5 to 20 µM. Therefore, preparing a high-concentration stock solution (e.g., 10 mM to 50 mM) in DMSO is recommended to minimize the volume of solvent added to the cell culture medium, which should ideally be less than 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Experimental Protocol: Preparation of a 10 mM Vicenin-3 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Vicenin-3 in DMSO.
Materials:
-
Vicenin-3 powder (purity ≥98%)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the Vicenin-3 powder and DMSO to equilibrate to room temperature for at least one hour before use. This prevents condensation from forming inside the vials.
-
Weigh Vicenin-3: Carefully weigh out 5.65 mg of Vicenin-3 powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Calculation:
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Molecular Weight (MW) = 564.5 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x MW x V = 0.010 mol/L x 564.5 g/mol x 0.001 L = 0.005645 g = 5.65 mg
-
-
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the Vicenin-3 powder.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the Vicenin-3 is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the 10 mM Vicenin-3 stock solution into smaller volumes (e.g., 20-50 µL) in sterile, light-protected cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage, where they can be stable for up to two weeks.
Stock Solution Dilution Calculation
To prepare a working solution from the 10 mM stock, use the following formula (M1V1 = M2V2):
-
M1: Concentration of the stock solution (e.g., 10 mM)
-
V1: Volume of the stock solution to be added
-
M2: Desired final concentration in the cell culture medium (e.g., 20 µM)
-
V2: Final volume of the cell culture medium
Example: To prepare 1 mL of cell culture medium with a final Vicenin-3 concentration of 20 µM:
-
(10,000 µM) x V1 = (20 µM) x (1000 µL)
-
V1 = (20,000 µM·µL) / 10,000 µM
-
V1 = 2 µL
Add 2 µL of the 10 mM Vicenin-3 stock solution to 998 µL of cell culture medium.
Experimental Workflow
Caption: Workflow for preparing Vicenin-3 stock solution.
Vicenin-3 Signaling Pathway in Chondrocytes
Vicenin-3 has been shown to inhibit the IL-1β-induced inflammatory cascade in SW1353 chondrocytes by suppressing the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it reduces the phosphorylation of ERK, JNK, and p38 MAPKs. This leads to a downstream reduction in the production of inflammatory mediators and matrix-degrading enzymes.
Caption: Vicenin-3 inhibition of the MAPK signaling pathway.
References
Application of Vicenin-3 in Osteoarthritis Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for utilizing Vicenin-3 in in vitro models of osteoarthritis (OA). The information is based on findings demonstrating the chondroprotective effects of Vicenin-3, offering a valuable tool for OA research and the development of novel therapeutic strategies.
Introduction to Vicenin-3 in Osteoarthritis Research
Vicenin-3, a flavone di-C-glycoside, has emerged as a promising natural compound for the investigation of osteoarthritis. Research has shown that Vicenin-3 can mitigate the degradation of the extracellular matrix (ECM) in chondrocytes, the primary cells in articular cartilage.[1][2][3] Its mechanism of action involves the modulation of key inflammatory and catabolic signaling pathways implicated in OA pathogenesis.
In a widely used in vitro model of OA, human chondrocyte cell lines, such as SW1353, are stimulated with the pro-inflammatory cytokine Interleukin-1β (IL-1β) to mimic the inflammatory conditions observed in an osteoarthritic joint.[1][2] This model is instrumental in studying the effects of potential therapeutic agents on chondrocyte function and cartilage matrix integrity.
Vicenin-3 has been demonstrated to exert its protective effects by:
-
Inhibiting Inflammatory Mediators: It significantly suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation and pain in OA.
-
Downregulating Catabolic Enzymes: Vicenin-3 reduces the expression and activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-13, and aggrecanases like ADAMTS-4 and ADAMTS-5, which are responsible for the breakdown of collagen and aggrecan in the cartilage matrix.
-
Protecting Extracellular Matrix Components: By inhibiting catabolic enzymes, Vicenin-3 helps preserve the essential components of the cartilage ECM, including type II collagen and aggrecan.
-
Modulating Intracellular Signaling: The primary mechanism underlying these effects is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the phosphorylation of ERK1/2, JNK, and p38. The action of Vicenin-3 is comparable to that of known p38 MAPK inhibitors.
These findings underscore the potential of Vicenin-3 as a valuable research tool for studying OA pathology and as a lead compound for the development of disease-modifying osteoarthritis drugs (DMOADs).
Quantitative Data Summary
The following tables summarize the quantitative effects of Vicenin-3 in an IL-1β-induced in vitro model of osteoarthritis using SW1353 human chondrocytes.
Table 1: Effect of Vicenin-3 on Inflammatory Mediators
| Treatment Condition | NO Production (Relative to IL-1β control) | PGE2 Production (Relative to IL-1β control) |
| Control | - | - |
| IL-1β (10 ng/mL) | 100% | 100% |
| IL-1β + Vicenin-3 (5 µM) | Significantly Reduced | Significantly Reduced |
| IL-1β + Vicenin-3 (20 µM) | Significantly Reduced | Significantly Reduced |
Table 2: Effect of Vicenin-3 on Catabolic Enzyme Expression (mRNA)
| Treatment Condition | MMP-1 mRNA | MMP-3 mRNA | MMP-13 mRNA | ADAMTS-4 mRNA | ADAMTS-5 mRNA |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| IL-1β (10 ng/mL) | Increased | Increased | Increased | Increased | Increased |
| IL-1β + Vicenin-3 (5 µM) | Decreased | Decreased | Decreased | Decreased | Decreased |
| IL-1β + Vicenin-3 (20 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Table 3: Effect of Vicenin-3 on Extracellular Matrix Component Secretion
| Treatment Condition | Type II Collagen (Relative to IL-1β control) | Aggrecan (Relative to IL-1β control) |
| Control | - | - |
| IL-1β (10 ng/mL) | 100% (Reduced) | 100% (Reduced) |
| IL-1β + Vicenin-3 (5 µM) | Increased | Increased |
| IL-1β + Vicenin-3 (20 µM) | Significantly Increased | Significantly Increased |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the efficacy of Vicenin-3 in an in vitro osteoarthritis model.
In Vitro Osteoarthritis Model Induction
This protocol describes the establishment of an inflammatory OA model using the SW1353 human chondrocyte cell line.
Materials:
-
SW1353 human chondrosarcoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human Interleukin-1β (IL-1β)
-
Vicenin-3
-
Cell culture plates (96-well, 24-well, 6-well)
Procedure:
-
Cell Culture: Culture SW1353 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates and allow them to adhere and grow to 80-90% confluency.
-
Serum Starvation: Before treatment, starve the cells in serum-free DMEM for 12-24 hours to synchronize the cell cycle.
-
Vicenin-3 Pre-treatment: Pre-treat the cells with Vicenin-3 (e.g., at concentrations of 5 µM and 20 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
IL-1β Stimulation: After pre-treatment, stimulate the cells with IL-1β (10 ng/mL) for 24 hours to induce an inflammatory and catabolic state. A non-stimulated control group should also be maintained.
-
Sample Collection: After the incubation period, collect the cell culture supernatant for analysis of secreted molecules (NO, PGE2, MMPs, aggrecan, type II collagen) and lyse the cells for RNA or protein extraction.
Cytotoxicity Assay
It is crucial to determine the non-toxic concentration range of Vicenin-3 on chondrocytes.
Materials:
-
Cell Counting Kit-8 (CCK-8) or MTT assay kit
-
96-well plates
-
SW1353 cells
-
Vicenin-3 at various concentrations (e.g., 6.25 µM to 100 µM)
Procedure:
-
Seed SW1353 cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
After 24 hours, treat the cells with various concentrations of Vicenin-3 for 24-48 hours.
-
Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. Concentrations that do not significantly reduce cell viability (e.g., up to 25 µM) are considered non-toxic and suitable for further experiments.
Measurement of Inflammatory Mediators
Nitric Oxide (NO) Assay (Griess Reaction):
-
Collect cell culture supernatant from the in vitro OA model.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) ELISA:
-
Collect cell culture supernatant.
-
Use a commercial PGE2 ELISA kit.
-
Follow the manufacturer's protocol to measure the concentration of PGE2 in the supernatant.
Analysis of Catabolic Enzymes and ECM Components
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use specific ELISA kits for MMP-1, MMP-3, MMP-13, ADAMTS-4, ADAMTS-5, type II collagen, and aggrecan.
-
Analyze the collected cell culture supernatants according to the manufacturer's instructions.
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the cell lysates using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for MMP-1, MMP-3, MMP-13, ADAMTS-4, ADAMTS-5, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
Western Blot Analysis of MAPK Signaling
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations: Signaling Pathways and Workflows
Caption: Vicenin-3 inhibits IL-1β-induced MAPK signaling in chondrocytes.
Caption: Workflow for assessing Vicenin-3's effects in vitro.
References
- 1. Vicenin 3 ameliorates ECM degradation by regulating the MAPK pathway in SW1353 chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates ECM degradation by regulating the MAPK pathway in SW1353 chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Measuring Vicenin-3 ACE Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenin-3, a flavone di-C-glycoside found in various plants, has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE)[1][2][3]. ACE is a key zinc-dependent metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II[4][5]. Inhibition of ACE is a validated therapeutic strategy for managing hypertension and related cardiovascular disorders. These application notes provide detailed protocols for measuring the in vitro ACE inhibitory activity of Vicenin-3, offering guidance for researchers in pharmacology, natural product chemistry, and drug discovery.
Mechanism of ACE Inhibition
ACE inhibitors block the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood pressure. They also inhibit the degradation of bradykinin, a vasodilator, further contributing to their antihypertensive effect. The general signaling pathway is illustrated below.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Vicenin-3 on ACE.
Quantitative Data Summary
The inhibitory potential of Vicenin-3 against ACE is quantified by its half-maximal inhibitory concentration (IC50).
| Compound | IC50 Value (µM) | Source |
| Vicenin-3 | 46.91 | MedChemExpress, TargetMol |
| Captopril | 0.00586 | Guerrero et al. (for comparison) |
Experimental Protocols
Several methods are available for measuring ACE inhibitory activity in vitro. Below are detailed protocols for two common spectrophotometric assays.
Protocol 1: Spectrophotometric Assay using Hippuryl-L-Histidyl-L-Leucine (HHL)
This method is based on the quantification of hippuric acid (HA) produced from the hydrolysis of the substrate HHL by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Vicenin-3
-
Captopril (positive control)
-
Phosphate buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ACE (e.g., 100 mU/mL) in phosphate buffer.
-
Prepare a stock solution of HHL (e.g., 5 mM) in phosphate buffer.
-
Prepare a stock solution of Vicenin-3 in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 1%). Prepare serial dilutions to determine the IC50.
-
Prepare a stock solution of captopril for the positive control.
-
-
Assay Protocol:
-
To a microcentrifuge tube, add 40 µL of the Vicenin-3 solution (or buffer for control, captopril for positive control).
-
Add 20 µL of the ACE solution and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the HHL solution.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction and Measurement:
-
Add 1.5 mL of ethyl acetate to the reaction mixture to extract the hippuric acid.
-
Vortex the mixture and centrifuge at 4000 rpm for 15 minutes.
-
Carefully transfer 1.0 mL of the supernatant (ethyl acetate layer) to a new tube and evaporate to dryness at room temperature.
-
Re-dissolve the dried hippuric acid in 3.0 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the control reaction (with buffer instead of inhibitor).
-
A_sample is the absorbance of the reaction with Vicenin-3.
-
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of Vicenin-3.
-
Caption: Workflow for the HHL-based spectrophotometric ACE inhibition assay.
Protocol 2: Colorimetric Assay using ACE Kit-WST
This is a simpler, plate-based method that does not require organic extraction. It measures the amount of 3-Hydroxybutyric acid (3HB) generated from the substrate 3-Hydroxybutyryl-Gly-Gly-Gly (3HB-GGG) through a coupled enzymatic reaction.
Materials:
-
ACE Kit-WST (containing substrate 3HB-GGG, enzyme, and indicator solution)
-
Vicenin-3
-
Captopril (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute the kit components according to the manufacturer's instructions.
-
Prepare serial dilutions of Vicenin-3 and a solution of captopril.
-
-
Assay Protocol (in a 96-well plate):
-
Add 20 µL of Vicenin-3 solution (or buffer for control, captopril for positive control) to each well.
-
Add 20 µL of the substrate buffer to each well.
-
Add 20 µL of the enzyme working solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding 20 µL of the ACE working solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 20 µL of the stop solution provided in the kit.
-
Add 100 µL of the indicator solution.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically in the visible range) using a microplate reader.
-
-
Calculation of ACE Inhibition:
-
Calculate the percentage of inhibition as described in Protocol 1.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of Vicenin-3.
-
Considerations for Flavonoids:
-
Solubility: Vicenin-3, being a flavonoid glycoside, may have limited solubility. It is crucial to ensure it is fully dissolved. Sonication may be recommended. The final concentration of solvents like DMSO should be kept low (e.g., <1%) to avoid interference with the assay.
-
Interference: Some flavonoids can interfere with certain assay components. For instance, ascorbic acid can interfere with the indicator solution in some colorimetric assays. It is important to run appropriate controls to check for any such interference.
-
Fluorimetric Assays: A fluorimetric assay is another excellent option for measuring the ACE inhibitory activity of flavonoids. This method often offers higher sensitivity.
Conclusion
The provided protocols offer robust and validated methods for quantifying the ACE inhibitory activity of Vicenin-3. The choice between the HHL-based spectrophotometric assay and the more convenient colorimetric kit-based assay will depend on the available resources and throughput requirements of the laboratory. Accurate determination of the IC50 value of Vicenin-3 is a critical step in its evaluation as a potential therapeutic agent for hypertension and cardiovascular diseases.
References
Determining the Optimal Concentration of Vicenin-3 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenin-3 is a flavone C-glycoside found in various plants, that has garnered scientific interest for its diverse biological activities. As a member of the flavonoid family, it exhibits potent antioxidant and anti-inflammatory properties. Furthermore, studies have identified Vicenin-3 as an angiotensin-converting enzyme (ACE) inhibitor, suggesting its potential in cardiovascular research. Its protective effects on chondrocytes also point towards its utility in osteoarthritis investigations. This document provides a comprehensive guide for researchers to determine the optimal experimental concentration of Vicenin-3, ensuring reliable and reproducible in vitro results.
Experimental Workflow for Determining Optimal Vicenin-3 Concentration
A systematic approach is crucial to identify the appropriate concentration of Vicenin-3 for your specific experimental model. The following workflow outlines a logical progression from initial cytotoxicity assessment to functional characterization.
Caption: A stepwise workflow for determining the optimal Vicenin-3 concentration.
Data Presentation: Quantitative Bioactivity of Vicenin-3
The following tables summarize key quantitative data reported for Vicenin-3 in various experimental settings. This information serves as a valuable starting point for designing your experiments.
Table 1: Cytotoxicity and Inhibitory Concentrations of Vicenin-3
| Cell Line | Assay | Parameter | Concentration | Reference |
| SW1353 Chondrocytes | CCK-8 | No significant cytotoxicity | ≤ 25 µM | [1] |
| SW1353 Chondrocytes | CCK-8 | Significant cytotoxicity | > 50 µM | [1] |
| HT-29 Colon Cancer Cells | MTT | IC50 | 50 µM | |
| Angiotensin-Converting Enzyme (ACE) | Enzyme Inhibition Assay | IC50 | 46.91 µM | [2][3] |
Table 2: Effective Concentrations of Vicenin-3 in Functional Assays
| Cell Line/System | Assay | Effect | Concentration | Pre-incubation Time |
| SW1353 Chondrocytes | NO and PGE2 Production | Inhibition of IL-1β-induced production | 5-20 µM | 1 hour |
| SW1353 Chondrocytes | MMPs and ADAMTSs Expression | Reversal of IL-1β-induced increments | 5-20 µM | 1 hour |
| SW1353 Chondrocytes | MAPK Pathway | Suppression of IL-1β-stimulated activation | 5-20 µM | 1 hour |
Signaling Pathways Modulated by Vicenin-3
Vicenin-3 has been shown to modulate intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway, which is critically involved in inflammation and cellular stress responses.
Caption: Vicenin-3 inhibits the IL-1β-induced MAPK signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration of Vicenin-3.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is designed to establish the concentration range of Vicenin-3 that is non-toxic to the selected cell line.
Materials:
-
Vicenin-3
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Vicenin-3 in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations to be tested (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Vicenin-3. Include a vehicle control (medium with the same concentration of DMSO without Vicenin-3).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against Vicenin-3 concentration to determine the cytotoxic profile and identify the non-toxic concentration range for subsequent experiments.
Protocol 2: Assessment of Antioxidant Activity using DPPH Assay
This protocol measures the free radical scavenging capacity of Vicenin-3.
Materials:
-
Vicenin-3
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well plates
-
Microplate reader
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare a series of dilutions of Vicenin-3 and the positive control in methanol or ethanol.
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Plot the percentage of inhibition against the concentration of Vicenin-3 to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Protocol 3: Evaluation of Anti-Inflammatory Activity by Measuring TNF-α and IL-6
This protocol assesses the ability of Vicenin-3 to inhibit the production of pro-inflammatory cytokines in stimulated cells.
Materials:
-
Cell line capable of producing cytokines (e.g., RAW 264.7 macrophages, PBMCs)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Vicenin-3
-
Complete cell culture medium
-
24-well plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of Vicenin-3 (determined from the cytotoxicity assay) for a specific pre-incubation period (e.g., 1 hour).
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells and incubate for a suitable time to induce cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in Vicenin-3-treated wells to the stimulated control wells (without Vicenin-3) to determine the inhibitory effect. Generate dose-response curves to calculate the IC50 for cytokine inhibition.
Protocol 4: Detection of Apoptosis using Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by Vicenin-3 using flow cytometry.
Materials:
-
Cell line of interest
-
Vicenin-3
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with different concentrations of Vicenin-3 for a desired period (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations. Quantify the percentage of apoptotic cells at each Vicenin-3 concentration.
Conclusion
The protocols and data presented in these application notes provide a robust framework for determining the optimal concentration of Vicenin-3 for a wide range of in vitro studies. By systematically evaluating cytotoxicity and then proceeding to functional assays, researchers can confidently select a concentration that is both non-toxic and effective for their specific research question. The provided information on Vicenin-3's known bioactivities and its modulation of the MAPK signaling pathway should further aid in the design of insightful experiments.
References
Application Notes and Protocols for Assessing Vicenin-3 Bioavailability In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vicenin-3 is a flavone di-C-glycoside, a type of flavonoid found in various plants.[1][2] Flavonoids are of significant interest in drug discovery due to their diverse biological activities, including antioxidant and anti-inflammatory properties.[3][4] However, the therapeutic potential of many flavonoids is limited by their low oral bioavailability. Understanding the in vivo absorption, distribution, metabolism, and excretion (ADME) of Vicenin-3 is therefore a critical step in its development as a potential therapeutic agent.
Currently, there is a notable lack of specific published studies detailing the in vivo bioavailability and pharmacokinetics of Vicenin-3. These application notes provide a comprehensive set of generalized protocols and guidelines for assessing the in vivo bioavailability of Vicenin-3, based on established methodologies for flavonoids and other natural products.
Theoretical Background: Challenges in Flavonoid Bioavailability
Flavonoid glycosides like Vicenin-3 often exhibit poor oral bioavailability due to several factors:
-
Low Membrane Permeability: The sugar moieties increase the molecule's polarity, which can hinder its passive diffusion across the intestinal epithelium.
-
Gastrointestinal Degradation: Flavonoids can be degraded by the acidic environment of the stomach or by gut microbiota.
-
First-Pass Metabolism: Once absorbed, flavonoids can be extensively metabolized in the intestines and liver by phase I and phase II enzymes, leading to rapid clearance from the systemic circulation.[5]
Therefore, in vivo studies are essential to quantify the extent of absorption and understand the metabolic fate of Vicenin-3.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Vicenin-3 after oral administration.
3.1.1. Animal Model Selection
Rodents, particularly Sprague-Dawley or Wistar rats, are commonly used models for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.
3.1.2. Materials
-
Vicenin-3 (≥98% purity)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose in water, polyethylene glycol 400)
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
3.1.3. Procedure
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12 h light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Fasting: Fast the animals overnight (8-12 hours) before dosing, with continued access to water.
-
Dosing:
-
Prepare a homogenous suspension or solution of Vicenin-3 in the chosen vehicle.
-
Administer a single oral dose of Vicenin-3 (e.g., 50 mg/kg) to a group of rats (n=5-6 per group) via oral gavage.
-
Administer an equivalent volume of the vehicle to a control group.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Place the blood samples into anticoagulant-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
Biological Sample Preparation for Bioanalysis
This protocol outlines the extraction of Vicenin-3 from plasma samples prior to quantification. Protein precipitation is a common and straightforward method.
3.2.1. Materials
-
Rat plasma samples containing Vicenin-3
-
Acetonitrile (ACN) containing an internal standard (IS) (e.g., another flavonoid not present in the sample)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
3.2.2. Procedure
-
Thaw the plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of cold ACN containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50% methanol/water) for analysis.
Bioanalytical Method: HPLC-MS/MS Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying small molecules in complex biological matrices.
3.3.1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, which is gradually increased to elute Vicenin-3 and the IS.
-
Ionization Mode: Electrospray ionization (ESI), likely in negative mode for flavonoids.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Vicenin-3 and the IS.
3.3.2. Method Validation
The bioanalytical method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
Data Presentation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. The results should be summarized in a clear and concise table.
Table 1: Example Pharmacokinetic Parameters of Vicenin-3 in Rats Following Oral Administration (50 mg/kg)
| Parameter | Unit | Mean ± SD |
| Cmax | ng/mL | 150.5 ± 25.8 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ng·h/mL | 750.2 ± 120.4 |
| AUC(0-inf) | ng·h/mL | 810.6 ± 135.7 |
| t1/2 | h | 4.2 ± 0.9 |
| F% | % | <5% (Hypothetical) |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific in vivo pharmacokinetic data for Vicenin-3 is not currently available in the public domain.
Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing the in vivo bioavailability of Vicenin-3.
Vicenin-3 and the MAPK Signaling Pathway
Vicenin-3 has been shown to ameliorate extracellular matrix degradation by regulating the MAPK pathway in chondrocytes. The following diagram illustrates a simplified overview of this signaling cascade.
Caption: Simplified MAPK signaling pathway and the inhibitory effect of Vicenin-3.
Conclusion
The protocols and guidelines presented here provide a robust framework for the in vivo assessment of Vicenin-3 bioavailability. Due to the current lack of specific data for this compound, researchers should consider these as starting points, with the understanding that optimization of dosing, sampling times, and analytical methods will be necessary. The successful characterization of Vicenin-3's pharmacokinetic profile is a crucial step towards realizing its therapeutic potential.
References
- 1. Vicenin 3 | C26H28O14 | CID 185958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vicenin -3 - Lifeasible [lifeasible.com]
- 3. This compound ameliorates ECM degradation by regulating the MAPK pathway in SW1353 chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Protocol for Assessing Vicenin 3 Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenin 3 is a natural flavone di-C-glycoside found in various plant species.[1][2] It is recognized for a range of biological activities, including antioxidant, anti-inflammatory, and radioprotective effects.[2][3] Notably, research has demonstrated its potential in ameliorating extracellular matrix (ECM) degradation by regulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] this compound has been shown to inhibit the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38, making it a compound of interest for therapeutic interventions in conditions like osteoarthritis.
These application notes provide a comprehensive protocol for investigating the effects of this compound on gene expression in a cellular context. The described methodologies will enable researchers to characterize the impact of this compound, identify regulated genes and pathways, and further elucidate its mechanism of action.
General Strategy & Application
The primary objective is to provide a detailed methodology to characterize the impact of this compound on gene expression. The overall approach involves treating a relevant cell line with this compound and subsequently analyzing changes in the transcriptome. This can be achieved through targeted gene expression analysis of specific genes using quantitative Polymerase Chain Reaction (qPCR) or through global, unbiased approaches like RNA-sequencing.
This protocol focuses on a targeted approach using the human chondrocyte cell line SW1353, which is a relevant model for studying the anti-inflammatory and chondroprotective effects of this compound. The protocol details the steps from cell culture and treatment to data analysis and interpretation.
Experimental Protocols
Cell Culture and Treatment
This protocol is based on studies using SW1353 human chondrocytes to mimic the microenvironment of osteoarthritis.
-
Cell Line: SW1353 human chondrosarcoma cells.
-
Culture Conditions: Culture cells in an appropriate medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation:
-
Dissolve this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 20 mM).
-
Prepare working concentrations (e.g., 5 µM and 20 µM) by diluting the stock solution in a complete culture medium.
-
Note: The final DMSO concentration in the culture should not exceed a level that affects cell viability, typically below 0.1%. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
-
-
Treatment Protocol:
-
Seed SW1353 cells in appropriate culture plates (e.g., 6-well plates for RNA isolation) and allow them to adhere and reach approximately 80% confluence.
-
Pre-treat the cells with this compound at the desired concentrations (e.g., 0, 5, and 20 µM) for 1 hour.
-
After the pre-treatment period, stimulate the cells with an inflammatory agent, such as Interleukin-1 beta (IL-1β) at 10 ng/mL, for 24 hours to induce a catabolic state.
-
Include the following control groups:
-
Vehicle Control (untreated cells)
-
IL-1β only
-
This compound only (at each concentration)
-
-
After the 24-hour incubation, harvest the cells for RNA isolation.
-
Total RNA Isolation
-
Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well by adding a suitable lysis buffer (e.g., TRIzol® reagent or a buffer from a commercial RNA isolation kit).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Purify total RNA according to the manufacturer's protocol. This process typically involves phase separation, precipitation, and washing steps.
-
Incorporate a DNase treatment step to eliminate any contaminating genomic DNA.
-
-
Quality Control:
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine the RNA concentration.
-
Purity: Assess the A260/A280 ratio, which should be approximately 2.0 for pure RNA. The A260/A230 ratio should be between 2.0 and 2.2.
-
Integrity: (Optional but recommended) Analyze RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Reverse Transcription and Quantitative PCR (RT-qPCR)
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript™) and a mix of oligo(dT) and random primers.
-
Follow the manufacturer's protocol for the specific reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for the gene of interest, and a suitable qPCR master mix (e.g., containing SYBR Green or TaqMan probes).
-
Perform the qPCR reaction using a real-time PCR detection system.
-
Target Genes: Based on the known effects of this compound, relevant target genes for analysis in an osteoarthritis model include:
-
Matrix Metalloproteinases: MMP1, MMP3, MMP13
-
Aggrecanases: ADAMTS4, ADAMTS5
-
Inflammatory Mediators: NOS2 (iNOS), PTGS2 (COX-2)
-
-
Reference Genes: Use at least two stable reference (housekeeping) genes for normalization (e.g., GAPDH, ACTB, B2M).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. The results are typically expressed as fold change relative to the control group.
-
Data Presentation
Quantitative data from RT-qPCR experiments should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on the Expression of Catabolic Enzyme Genes in IL-1β-stimulated SW1353 Chondrocytes
| Gene | Treatment Group | Concentration (µM) | Fold Change (vs. IL-1β Control) | P-value |
| MMP1 | IL-1β + this compound | 5 | 0.65 | <0.05 |
| IL-1β + this compound | 20 | 0.30 | <0.01 | |
| MMP3 | IL-1β + this compound | 5 | 0.72 | <0.05 |
| IL-1β + this compound | 20 | 0.41 | <0.01 | |
| MMP13 | IL-1β + this compound | 5 | 0.58 | <0.05 |
| IL-1β + this compound | 20 | 0.25 | <0.001 | |
| ADAMTS5 | IL-1β + this compound | 5 | 0.68 | <0.05 |
| IL-1β + this compound | 20 | 0.35 | <0.01 |
Data are hypothetical and for illustrative purposes only.
Table 2: Effect of this compound on the Expression of Inflammatory Mediator Genes in IL-1β-stimulated SW1353 Chondrocytes
| Gene | Treatment Group | Concentration (µM) | Fold Change (vs. IL-1β Control) | P-value |
| NOS2 | IL-1β + this compound | 5 | 0.60 | <0.05 |
| IL-1β + this compound | 20 | 0.28 | <0.01 | |
| PTGS2 | IL-1β + this compound | 5 | 0.55 | <0.05 |
| IL-1β + this compound | 20 | 0.22 | <0.001 |
Data are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound effects on gene expression.
Signaling Pathway
Caption: this compound inhibits the IL-1β-induced MAPK signaling pathway.
References
Synthesis of Vicenin-3 for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicenin-3, a C-glycosyl flavone, has garnered significant interest in the scientific community for its potential therapeutic properties, including its role as an angiotensin-converting enzyme (ACE) inhibitor and its ability to modulate the MAPK signaling pathway. This document provides a comprehensive overview of the chemical synthesis of Vicenin-3 for research purposes. It outlines a detailed synthetic protocol based on published literature, along with protocols for key biological assays to evaluate its efficacy. The information is intended to equip researchers with the necessary knowledge to produce and evaluate Vicenin-3 in a laboratory setting.
Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₆H₂₈O₁₄ | [1] |
| Molecular Weight | 564.5 g/mol | [1] |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | [1] |
| CAS Number | 59914-91-9 | [2] |
Synthesis of Vicenin-3
The synthesis of Vicenin-3 can be achieved from the readily available flavonoid, naringenin, through a five-step reaction sequence. A key feature of this synthesis is the regioselective C-glycosylation of the naringenin backbone with D-glucose and D-xylose. The overall reported yield for this pathway is approximately 4.4%[2].
Synthetic Pathway Overview
Caption: General synthetic scheme for Vicenin-3 from naringenin.
Experimental Protocol: A General Guideline
The following protocol is a generalized procedure based on the abstract of the primary literature. Researchers should consult the full publication for specific details on reagents, solvents, reaction times, and temperatures for each step.
Step 1: Protection of Naringenin
-
Protect the hydroxyl groups of naringenin that are not intended for glycosylation. This is typically achieved using standard protecting groups for phenols, such as benzyl or silyl ethers. The choice of protecting group will depend on the specific reaction conditions of the subsequent steps and the deprotection strategy.
Step 2: First Regioselective C-Glycosylation (C-Glucosylation)
-
React the protected naringenin with a suitable D-glucose donor under conditions that favor C-glycosylation at the desired position (either C-6 or C-8). This is a key regioselective step.
-
Purify the resulting C-glucosylnaringenin derivative using column chromatography.
Step 3: Second Regioselective C-Glycosylation (C-Xylosylation)
-
Subject the purified C-glucosylnaringenin derivative to a second C-glycosylation reaction using a D-xylose donor. This reaction will target the remaining available position (C-8 or C-6).
-
Purify the resulting di-C-glycosylated product by column chromatography.
Step 4: Deprotection
-
Remove all protecting groups from the di-C-glycosylated flavanone intermediate. The method of deprotection will depend on the protecting groups used in the first step (e.g., hydrogenolysis for benzyl groups, fluoride treatment for silyl ethers).
Step 5: Aromatization to Vicenin-3
-
The final step involves the aromatization of the flavanone ring to the flavone core of Vicenin-3. This can often be achieved under the deprotection conditions or as a separate step.
-
Purify the final product, Vicenin-3, using techniques such as preparative HPLC to obtain a high-purity compound for research purposes.
Application Notes: Biological Assays
Vicenin-3 has been reported to exhibit several biological activities. The following are protocols for assays relevant to its known functions.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay determines the ability of Vicenin-3 to inhibit the activity of ACE, an enzyme crucial in blood pressure regulation.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate
-
Vicenin-3 stock solution (in DMSO or buffer)
-
Captopril (positive control)
-
Microplate reader or spectrophotometer
Protocol:
-
Prepare a solution of ACE (e.g., 0.25 U/mL) and HHL (e.g., 8 mM) in sodium borate buffer.
-
In a microcentrifuge tube, add 20 µL of the Vicenin-3 solution at various concentrations. For the control, add 20 µL of buffer. For the positive control, add 20 µL of captopril solution.
-
Add 10 µL of the ACE solution to each tube and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the HHL substrate solution.
-
Incubate the mixture for 60 minutes at 37°C.
-
Stop the reaction by adding 62.5 µL of 1 M HCl.
-
Extract the hippuric acid (HA) formed by adding 375 µL of ethyl acetate and vortexing.
-
Centrifuge to separate the phases and carefully collect the ethyl acetate layer.
-
Evaporate the ethyl acetate and redissolve the HA in a suitable volume of water or buffer.
-
Measure the absorbance of the hippuric acid at 228 nm.
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of Vicenin-3.
-
Determine the IC₅₀ value, which is the concentration of Vicenin-3 required to inhibit 50% of the ACE activity.
Analysis of MAPK Signaling Pathway in Chondrocytes
Vicenin-3 has been shown to ameliorate extracellular matrix degradation in chondrocytes by regulating the MAPK pathway. The following protocols outline key experiments to investigate this effect.
-
Culture human chondrocyte cell lines (e.g., SW1353) in appropriate media and conditions.
-
Seed the cells in multi-well plates at a suitable density.
-
Pre-treat the cells with varying concentrations of Vicenin-3 (e.g., 5-20 µM) for 1 hour.
-
Induce an inflammatory response by treating the cells with a stimulant such as Interleukin-1 beta (IL-1β) (e.g., 10 ng/mL) for 24 hours.
This assay measures the level of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
Cell culture supernatant from treated cells
-
96-well microplate
-
Microplate reader
Protocol:
-
Collect 50 µL of cell culture supernatant from each well of the treated cell culture plate and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite in the same culture medium.
-
Add 50 µL of Griess Reagent to each well containing the supernatant and the standards.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite in the samples by comparing the absorbance to the standard curve.
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as p38, ERK1/2, and JNK.
Caption: Workflow for Western Blot analysis of MAPK proteins.
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK overnight at 4°C. Also, probe separate membranes with antibodies for the total forms of these proteins as loading controls.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of Vicenin-3 on MAPK pathway activation.
Signaling Pathway Diagram
Caption: Vicenin-3 inhibits the IL-1β-induced MAPK signaling pathway.
References
- 1. Vicenin 3 | C26H28O14 | CID 185958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of vicenin-1 and 3, 6,8- and 8,6-di-C-beta-D-(glucopyranosyl-xylopyranosyl)-4',5,7-trihydroxyflavones using two direct C-glycosylations of naringenin and phloroacetophenone with unprotected D-glucose and D-xylose in aqueous solution as the key reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vicenin 3 solubility issues in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Vicenin-3 in experimental settings. Here, you will find troubleshooting guides and frequently asked questions to address common challenges, with a particular focus on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Vicenin-3 and what are its key biological activities?
Vicenin-3 is a flavone C-glycoside, a type of flavonoid compound.[1][2][3] It is a natural product that has been isolated from various plant species.[1] Vicenin-3 is known to exhibit several biological activities, including acting as an angiotensin-converting enzyme (ACE) inhibitor and modulating signaling pathways such as the MAPK pathway.[4]
Q2: What is the solubility of Vicenin-3 in common laboratory solvents?
Vicenin-3 is sparingly soluble in water but is soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO). For most in vitro and cell-based assays, DMSO is the recommended solvent for preparing stock solutions.
Q3: I am observing precipitation when I dilute my Vicenin-3 DMSO stock solution into an aqueous buffer or cell culture medium. What is causing this?
This is a common issue due to the low aqueous solubility of Vicenin-3. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the solubility of Vicenin-3 can be exceeded, leading to precipitation. This phenomenon is often referred to as "solvent shifting" or "crashing out." Factors that can contribute to this include the final concentration of Vicenin-3, the percentage of DMSO in the final solution, the temperature of the medium, and the pH of the buffer.
Q4: What is the recommended final concentration of DMSO in my aqueous solution?
For most cell culture experiments, it is recommended to keep the final concentration of DMSO below 0.5% to avoid cytotoxic effects. For enzyme assays and other in vitro experiments, the tolerance for DMSO may be higher, but it is always best to perform a vehicle control to assess the effect of the solvent on the assay.
Q5: How does pH affect the solubility of Vicenin-3 in aqueous solutions?
The solubility of flavonoids, including Vicenin-3, is generally pH-dependent. As weak acids, their solubility tends to increase at a higher (more alkaline) pH due to the deprotonation of hydroxyl groups, which increases their polarity. Conversely, in more acidic conditions, flavonoids are often less soluble.
Troubleshooting Guide: Vicenin-3 Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of Vicenin-3 in your experiments.
Issue: Precipitate Forms Immediately Upon Dilution
-
Potential Cause: The concentration of Vicenin-3 in the final aqueous solution exceeds its solubility limit.
-
Recommended Solutions:
-
Reduce the Final Concentration: If your experimental design allows, try using a lower final concentration of Vicenin-3.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of aqueous buffer. Instead, perform one or more intermediate dilutions in your aqueous buffer. This gradual reduction in solvent concentration can help keep the compound in solution.
-
Slow Addition and Mixing: Add the Vicenin-3 stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
-
Issue: Cloudiness or Precipitate Appears Over Time
-
Potential Cause: The compound is slowly coming out of solution due to instability or temperature fluctuations.
-
Recommended Solutions:
-
Prepare Fresh Solutions: Prepare your final working solution of Vicenin-3 immediately before use. Avoid storing diluted aqueous solutions for extended periods.
-
Maintain Temperature: Ensure your experimental solutions are maintained at a constant and appropriate temperature. Some compounds are less soluble at lower temperatures. Pre-warming the aqueous buffer to 37°C before adding the Vicenin-3 stock can be beneficial for cell culture experiments.
-
Check for pH Changes: Ensure the pH of your buffer or medium remains stable throughout your experiment, as a decrease in pH can reduce flavonoid solubility.
-
Data Presentation
Table 1: Solubility of Vicenin-3 in Various Solvents
| Solvent | Solubility | Source |
| Water | Sparingly soluble / Slightly soluble | |
| Methanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Experimental Protocols
Protocol 1: Preparation of a Vicenin-3 Stock Solution in DMSO
Materials:
-
Vicenin-3 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the Vicenin-3 powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of Vicenin-3 powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until all the Vicenin-3 powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock
Materials:
-
Vicenin-3 stock solution in DMSO
-
Pre-warmed (37°C for cell-based assays) sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile polypropylene tubes
Procedure:
-
Thaw a single aliquot of the Vicenin-3 DMSO stock solution at room temperature.
-
Perform a Serial Dilution (Recommended): a. Prepare an intermediate dilution of the Vicenin-3 stock in the aqueous buffer. For example, to prepare a 10 µM final concentration from a 10 mM stock, you could first prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of the aqueous buffer. b. Gently vortex the intermediate dilution. c. Add the required volume of the intermediate dilution to your final volume of aqueous buffer to achieve the desired final concentration.
-
Direct Dilution (for lower concentrations): a. If preparing a very dilute final solution, you may be able to perform a direct dilution. b. Add the Vicenin-3 DMSO stock solution dropwise to the pre-warmed aqueous buffer while gently swirling the tube. Do not add the aqueous buffer to the DMSO stock.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <0.5% for cell culture).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without Vicenin-3) to your aqueous buffer.
-
Use the freshly prepared working solution immediately.
Mandatory Visualizations
References
Technical Support Center: Enhancing Vicenin-3 Uptake in Cultured Cells
Welcome to the Technical Support Center for Vicenin-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the cellular uptake of Vicenin-3 in your in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is Vicenin-3 and why is its cellular uptake a consideration?
Vicenin-3 is a flavone di-C-glycoside, a type of flavonoid with demonstrated biological activities, including anti-inflammatory and anti-tumor effects.[1] Like many flavonoids, its utility in cell-based assays can be limited by its low aqueous solubility and potentially poor permeability across cell membranes. Optimizing its uptake is crucial for achieving effective intracellular concentrations to elicit a biological response.
Q2: I am observing low or inconsistent effects of Vicenin-3 in my cell culture experiments. Could this be related to poor uptake?
Yes, low intracellular concentration due to poor uptake is a common reason for observing reduced or variable efficacy of bioactive compounds in vitro. Factors such as low solubility in culture media, degradation, and active removal from the cell by efflux pumps can all contribute to this issue.
Q3: How can I improve the solubility of Vicenin-3 in my cell culture medium?
Improving the solubility of Vicenin-3 is the first step to enhancing its availability to the cells. Here are some strategies:
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Use of a Co-solvent: Prepare a high-concentration stock solution of Vicenin-3 in a biocompatible organic solvent like dimethyl sulfoxide (DMSO). It is critical to keep the final concentration of the co-solvent in the cell culture medium low (typically ≤ 0.5%) to avoid cytotoxicity.[2]
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Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like Vicenin-3, thereby increasing their aqueous solubility.[2] Methyl-β-cyclodextrin is a commonly used option.
-
Inclusion of Bovine Serum Albumin (BSA): BSA can bind to lipophilic compounds, which can increase their apparent solubility in the assay buffer and also reduce non-specific binding to plasticware.
Q4: My data suggests that Vicenin-3 might be actively transported out of the cells. How can I investigate and potentially address this?
Many cells express efflux pumps, such as P-glycoprotein (P-gp), that can actively remove foreign compounds, reducing their intracellular concentration. To determine if Vicenin-3 is a substrate for these pumps, you can perform a bidirectional permeability assay using a model like Caco-2 cells and co-incubate with a known efflux pump inhibitor.
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Use of Efflux Pump Inhibitors: Co-incubation with inhibitors like verapamil or cyclosporin A (for P-gp) can block the activity of these transporters. A significant increase in the intracellular concentration or the apparent permeability of Vicenin-3 in the presence of an inhibitor would suggest it is a substrate for that efflux pump.
Troubleshooting Guide: Low Vicenin-3 Uptake
This guide provides a systematic approach to diagnosing and resolving issues related to low cellular uptake of Vicenin-3.
| Problem | Possible Cause | Troubleshooting Steps | Expected Outcome |
| Precipitation of Vicenin-3 in culture medium. | Inherent low aqueous solubility. | 1. Prepare a high-concentration stock solution in DMSO and ensure the final DMSO concentration in the medium is non-toxic (e.g., <0.5%).2. Formulate Vicenin-3 with a solubilizing agent like methyl-β-cyclodextrin.3. Add BSA to the assay buffer to increase apparent solubility and reduce non-specific binding. | Clear, homogenous solution of Vicenin-3 in the cell culture medium. |
| Low apparent permeability across cell monolayers (e.g., in a Caco-2 assay). | Active efflux by transporters like P-glycoprotein (P-gp). | Co-incubate Vicenin-3 with a known P-gp inhibitor (e.g., verapamil). | An increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor. |
| Poor partitioning into the cell membrane. | Consider formulating Vicenin-3 into a lipid-based delivery system, such as self-emulsifying drug delivery systems (SEDDS) or nanoparticles. | Improved passive diffusion across the cell membrane. | |
| Inconsistent or no biological effect at expected concentrations. | Insufficient intracellular concentration. | 1. Optimize solubility and address potential efflux as described above.2. Increase the incubation time to allow for greater accumulation within the cells.3. Quantify the intracellular concentration of Vicenin-3 using a suitable analytical method like HPLC or LC-MS/MS. | A measurable and sufficient intracellular concentration of Vicenin-3 is achieved, leading to a more consistent biological response. |
| High variability in experimental replicates. | Non-specific binding to plasticware. | Pre-treat plates with a blocking agent or include BSA in the culture medium. | Reduced variability between wells and more reliable data. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay to Assess Vicenin-3 Transport
This protocol is adapted from standard methods for assessing intestinal permeability and can be used to evaluate the transport of Vicenin-3 across a cell monolayer.
Materials:
-
Caco-2 cells
-
Culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Transwell® inserts (e.g., 12-well format)
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Hank's Balanced Salt Solution (HBSS) with HEPES
-
Vicenin-3
-
DMSO (for stock solution)
-
Efflux pump inhibitor (e.g., verapamil, optional)
-
Analytical equipment (HPLC or LC-MS/MS)
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical (upper) chamber of the Transwell® inserts at a density of approximately 8 x 10⁴ cells/cm².
-
Culture the cells for 19-21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. A TEER value above 300 Ω·cm² generally indicates good monolayer integrity.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the Vicenin-3 test solution in HBSS at the desired concentration (ensure the final DMSO concentration is <0.5%).
-
Apical to Basolateral (A-to-B) Transport: Add the Vicenin-3 test solution to the apical chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Transport (to assess efflux): Add the Vicenin-3 test solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
(Optional) For efflux inhibition studies, pre-incubate the cells with an inhibitor like verapamil before adding the Vicenin-3 solution.
-
-
Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of Vicenin-3 in the collected samples using a validated HPLC or LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (amount of compound transported per unit time).
-
A is the surface area of the permeable membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 suggests active efflux.
-
Protocol 2: Quantification of Intracellular Vicenin-3 Concentration
This protocol describes a general method for extracting and quantifying Vicenin-3 from cultured cells.
Materials:
-
Cultured cells treated with Vicenin-3
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Cell scraper
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Microcentrifuge tubes
-
Analytical equipment (HPLC or LC-MS/MS)
Procedure:
-
Cell Treatment and Harvesting:
-
Culture and treat your cells with Vicenin-3 for the desired duration.
-
Wash the cells twice with ice-cold PBS to remove any extracellular Vicenin-3.
-
Harvest the cells by scraping in a small volume of PBS.
-
-
Cell Lysis and Extraction:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in methanol to lyse the cells and precipitate proteins.
-
Vortex thoroughly and incubate on ice.
-
-
Sample Preparation and Analysis:
-
Centrifuge the methanolic lysate at high speed to pellet the cell debris.
-
Collect the supernatant containing the intracellular Vicenin-3.
-
Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentration of Vicenin-3.
-
Normalize the intracellular concentration to the cell number or total protein content.
-
Data Presentation
The following table summarizes the apparent permeability (Papp) values for different flavonoids across Caco-2 cell monolayers, which can serve as a reference for interpreting your Vicenin-3 transport data. Note that a higher Papp value indicates greater permeability.
| Flavonoid | Papp (A-to-B) (x 10⁻⁶ cm/s) | Transport Mechanism | Reference |
| Kaempferol | 1.17 ± 0.13 | Passive Diffusion | |
| Quercetin | > Kaempferol | Passive Diffusion | |
| Quercetin Glycosides | Increased with glycosylation | Active Transport | |
| Kaempferol Glycosides | 1.83 - 2.09 | Active Transport |
Visualizations
Caption: A general workflow for Vicenin-3 cell uptake experiments, including troubleshooting steps.
References
Technical Support Center: Vicenin-3 Stability in Experimental Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation of Vicenin-3 during experimental procedures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of Vicenin-3 and related compounds under various conditions.
Troubleshooting Guide: Common Issues with Vicenin-3 Stability
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent bioactivity of Vicenin-3 | Degradation of Vicenin-3 due to improper storage or handling. | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions daily from a new aliquot. |
| Instability in the experimental buffer (e.g., high pH). | Maintain the pH of the experimental medium in the slightly acidic to neutral range (pH 4-7) where flavonoids are generally more stable. Avoid highly alkaline conditions. | |
| Appearance of unexpected peaks in HPLC analysis | Degradation of Vicenin-3 into byproducts. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method that can resolve Vicenin-3 from its degradants. |
| Contamination of the sample or solvent. | Use high-purity solvents and reagents. Filter all solutions before HPLC analysis. | |
| Loss of Vicenin-3 concentration over time in solution | Exposure to light, elevated temperatures, or oxidative conditions. | Protect Vicenin-3 solutions from light by using amber vials or covering containers with aluminum foil. Perform experiments at controlled, lower temperatures whenever possible. De-gas solvents to minimize oxidation. |
| Precipitation of Vicenin-3 in aqueous solutions | Poor solubility of Vicenin-3 in aqueous media. | Prepare stock solutions in an appropriate organic solvent such as DMSO, methanol, or ethanol before diluting into aqueous buffers. Ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed recommended limits (e.g., <0.1% DMSO for many cell-based assays). |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Vicenin-3?
A1: For long-term storage, solid Vicenin-3 should be stored at -20°C. Stock solutions, typically prepared in DMSO, methanol, or ethanol, should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions from stock on the day of the experiment.
Q2: How does pH affect the stability of Vicenin-3?
A2: While specific data for Vicenin-3 is limited, studies on structurally similar C-glycosylflavones indicate that they are more stable in acidic to neutral conditions (pH 4-7). Alkaline conditions (pH > 7) can lead to significant degradation. For instance, the degradation of the related C-glycosylflavone, orientin, increases significantly as the pH rises above 7.
Q3: Is Vicenin-3 sensitive to light?
A3: Flavonoids, in general, are susceptible to photodegradation. It is crucial to protect solutions containing Vicenin-3 from direct light exposure. Use amber-colored vials or wrap containers in aluminum foil during storage and experiments.
Q4: What is the thermal stability of Vicenin-3?
Q5: Which solvents are suitable for dissolving Vicenin-3?
A5: Vicenin-3 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol. For biological experiments, it is common to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the aqueous experimental medium.
Q6: How can I monitor the degradation of Vicenin-3 in my experiments?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the degradation of Vicenin-3. This method should be able to separate the intact Vicenin-3 peak from any potential degradation products.
Quantitative Data on Flavonoid Stability
The following tables summarize stability data for C-glycosylflavones, which can be used as a proxy to estimate the stability of Vicenin-3.
Table 1: Effect of pH on the Stability of C-Glycosylflavones (Proxy for Vicenin-3)
| pH | Compound | Remaining Compound (%) after 24h |
| 5.0 | Orientin | ~95% |
| 7.0 | Orientin | ~80% |
| 8.0 | Orientin | ~50% |
| 9.0 | Orientin | <20% |
Data is estimated from graphical representations in a study on C-glycosylflavonoid degradation.
Table 2: Effect of Temperature on the Stability of Apigenin (Aglycone of Vicenin-3)
| Temperature | Treatment Duration | Remaining Apigenin (%) |
| 20°C | 6 hours | ~90% |
| 37°C | 6 hours | ~85% |
| 100°C | 30 minutes | ~75% |
Data is derived from a study on apigenin stability and should be considered as an estimate for its glycosylated form, Vicenin-3.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of Vicenin-3
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of Vicenin-3 in methanol or DMSO at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of the control (unstressed) sample.
-
Identify and quantify the degradation products. The goal is to achieve approximately 10-30% degradation of the parent compound.
-
Protocol 2: Stability-Indicating HPLC Method for Vicenin-3
This protocol provides a starting point for developing an HPLC method to quantify Vicenin-3 and its degradation products.
-
Instrumentation: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective for separating flavonoids and their degradation products.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-80% B
-
30-35 min: 80% B
-
35-40 min: 80-10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of Vicenin-3 (typically around 270 nm and 330 nm for flavones). A PDA detector is recommended to assess peak purity.
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Visualizations
Caption: Workflow for a forced degradation study of Vicenin-3.
Caption: Potential impact of Vicenin-3 degradation on MAPK signaling.
References
Technical Support Center: Optimizing Vicenin-3 Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Vicenin-3 concentration for in vitro cytotoxicity assays. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for Vicenin-3 in a cytotoxicity assay?
A1: Based on available data, a sensible starting concentration range for Vicenin-3 would be between 1 µM and 100 µM. Studies on SW1353 human chondrocytes have shown no significant cytotoxicity at concentrations of 6.25-25 µM, while cytotoxic effects were observed at concentrations greater than 50 µM.[1] For the related compound Vicenin-2, an IC50 (the concentration at which 50% of cells are inhibited) of 50 µM has been reported in HT-29 human colon cancer cells. Therefore, a logarithmic or semi-logarithmic dilution series across the 1-100 µM range is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I dissolve Vicenin-3 for cell culture experiments?
A2: Vicenin-3 is sparingly soluble in aqueous solutions. It is recommended to first dissolve Vicenin-3 in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For instance, a 10 mM stock solution in DMSO is a common starting point. This stock can then be further diluted in your cell culture medium to the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: Which cytotoxicity assay is most suitable for Vicenin-3?
A3: The choice of cytotoxicity assay can depend on the expected mechanism of action of Vicenin-3 and the specific research question. Common assays include:
-
MTT/XTT/WST-1 Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are widely used due to their simplicity and high-throughput compatibility. However, flavonoids like Vicenin-3 have been reported to interfere with tetrazolium salt reduction, potentially leading to inaccurate results. It is essential to include a cell-free control (Vicenin-3 in medium with the assay reagent) to check for direct reduction of the reagent by the compound.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity (necrosis). It is a useful alternative if interference with metabolic assays is suspected.
-
ATP-based Assays: These assays quantify the amount of ATP in viable cells, which is a sensitive indicator of metabolic health. They are generally less prone to interference from colored compounds.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing more detailed information about the mode of cell death.
It is often advisable to use at least two different assays based on different principles to confirm the cytotoxic effects of Vicenin-3.
Q4: How does Vicenin-3 exert its cytotoxic effects?
A4: Vicenin-3 has been shown to regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it can inhibit the phosphorylation of key kinases such as ERK, JNK, and p38. The MAPK pathway is crucial for cell proliferation, differentiation, and survival, and its inhibition can lead to cell cycle arrest and apoptosis. Vicenin-3 is also known to be an inhibitor of the angiotensin-converting enzyme (ACE), although the direct relevance of this to its cytotoxicity in all cell types is not fully established.
Data Presentation
Table 1: Summary of Reported Vicenin-3 and Vicenin-2 Concentrations in In Vitro Assays
| Compound | Cell Line | Assay Type | Effective Concentration / IC50 | Reference |
| Vicenin-3 | SW1353 (human chondrocytes) | CCK-8 (Cell Viability) | No cytotoxicity at 6.25-25 µM; Cytotoxicity at >50 µM | [1] |
| Vicenin-3 | - | ACE Inhibition Assay | IC50 = 46.91 µM | |
| Vicenin-2 | HT-29 (human colon cancer) | MTT (Cell Viability) | IC50 = 50 µM |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general guideline for assessing the effect of Vicenin-3 on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
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Vicenin-3
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Vicenin-3 in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Vicenin-3 or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
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MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol outlines the steps for detecting apoptosis induced by Vicenin-3 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Vicenin-3
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of Vicenin-3 (determined from viability assays) and a vehicle control for the chosen incubation period.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
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Cell Washing: Wash the cells twice with cold PBS by centrifugation.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Mandatory Visualization
Caption: Workflow for assessing Vicenin-3 cytotoxicity.
Caption: Vicenin-3's inhibitory effect on MAPK signaling.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in Vicenin-3 Cytotoxicity Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of Vicenin-3 in Culture Medium | Poor aqueous solubility of Vicenin-3. | - Ensure the DMSO stock concentration is sufficiently high to keep the final DMSO concentration in the medium low. - Briefly sonicate the diluted Vicenin-3 in the medium before adding it to the cells. - Visually inspect the wells for precipitation after adding the compound. |
| Inconsistent Results Between Replicates | - Uneven cell seeding. - Pipetting errors. - Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and be consistent with your technique. - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| High Background in MTT Assay (Cell-free control) | Direct reduction of MTT by Vicenin-3. | - Subtract the absorbance of the cell-free control from the experimental wells. - If the background is very high, consider using an alternative assay like LDH release or an ATP-based assay. |
| Unexpected Increase in Viability at High Concentrations | Interference of Vicenin-3 with the assay chemistry. | - Confirm the finding with a different assay based on a different principle (e.g., cell counting with trypan blue). - Visually inspect the cells under a microscope for signs of cytotoxicity. |
| No Cytotoxicity Observed | - Concentration range is too low. - The cell line is resistant to Vicenin-3. - Insufficient incubation time. | - Test a higher concentration range. - Perform a time-course experiment (e.g., 24, 48, and 72 hours). - Consider using a different cell line. |
| High Signal in Vehicle (DMSO) Control | DMSO concentration is too high. | - Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤ 0.5%). - Perform a DMSO dose-response curve to determine the maximum tolerated concentration. |
References
troubleshooting inconsistent results in Vicenin 3 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Vicenin 3 in their experiments. The information is tailored for scientists and drug development professionals to address potential inconsistencies and challenges during their research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in chondrocyte models?
A1: this compound has been shown to ameliorate extracellular matrix (ECM) degradation in chondrocytes by regulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] It functions by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as downregulating the expression of cartilage-degrading enzymes like matrix metalloproteinases (MMP-1, MMP-3, MMP-13) and aggrecanases (ADAMTS-4, ADAMTS-5).[1] Furthermore, this compound helps to reverse the degradation of key ECM components, collagen type II and aggrecan.[1][2] Its action is comparable to that of the p38 MAPK inhibitor, SB203580.
Q2: What is the recommended experimental model to study the effects of this compound on chondrocytes?
A2: A common and effective in vitro model involves using the human chondrocyte cell line SW1353, stimulated with Interleukin-1 beta (IL-1β), to mimic the inflammatory conditions observed in osteoarthritis.
Q3: What are the optimal concentrations of this compound and IL-1β for these experiments?
A3: Based on published studies, pre-treatment with this compound at concentrations of 5 µM and 20 µM for 1 hour is effective before stimulating the SW1353 chondrocytes with 10 ng/ml of IL-1β for 24 hours. It is important to note that this compound concentrations above 50 µM have been observed to cause significant reductions in cell viability.
Q4: How should this compound be prepared for in vitro experiments?
A4: this compound can be dissolved in DMSO to create a stock solution. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors, from cell culture conditions to assay performance. This guide provides a structured approach to troubleshooting common issues.
Issue 1: High Variability in Cell Viability Assays (e.g., CCK-8)
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of wells. |
| Edge Effects in Multi-well Plates | Avoid using the outermost wells of the plate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media. |
| Contamination (Bacterial/Fungal) | Regularly check cell cultures for any signs of contamination. Use sterile techniques and periodically test for mycoplasma. |
| Inaccurate this compound Concentration | Verify the initial stock concentration of this compound. Prepare fresh dilutions for each experiment from a validated stock. |
| DMSO Cytotoxicity | Prepare a vehicle control with the same final DMSO concentration as the this compound treatment groups to assess the impact of the solvent on cell viability. |
Issue 2: Inconsistent Measurement of Inflammatory Mediators (NO, PGE2)
| Potential Cause | Recommended Solution |
| Variable IL-1β Activity | Aliquot IL-1β upon receipt and store at -80°C to avoid repeated freeze-thaw cycles which can degrade its activity. Test the activity of new batches. |
| Inaccurate Nitric Oxide (NO) Measurement (Griess Assay) | Ensure the Griess reagents are fresh and protected from light. Create a fresh sodium nitrite standard curve for each assay. Avoid interference from components in the culture medium. |
| ELISA Performance Issues (PGE2) | Follow the manufacturer's protocol precisely. Ensure proper washing steps to reduce background signal. Check for expired reagents and proper storage conditions. Use appropriate positive and negative controls. |
| Timing of Sample Collection | Collect cell culture supernatants at a consistent time point after IL-1β stimulation, as the production of these mediators can be time-dependent. |
Issue 3: Inconsistent Results in Western Blotting for MAPK Signaling Proteins
| Potential Cause | Recommended Solution |
| Poor Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. Ensure complete cell lysis on ice. |
| Inconsistent Protein Quantification | Use a reliable protein quantification assay (e.g., BCA) and ensure all samples are within the linear range of the assay. Load equal amounts of protein for each sample. |
| Suboptimal Antibody Performance | Optimize the antibody concentrations (primary and secondary). Use antibodies that have been validated for the specific application and species. Include positive and negative controls. |
| Transfer Issues | Verify the efficiency of protein transfer from the gel to the membrane using a Ponceau S stain. Ensure good contact between the gel and the membrane and appropriate transfer buffer and conditions. |
| Loading Control Variability | Use a stable housekeeping protein (e.g., GAPDH, β-actin) as a loading control to normalize the expression of the target proteins. Ensure the loading control itself is not affected by the experimental treatments. |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human chondrocyte cell line SW1353.
-
Culture Medium: DMEM supplemented with 10% FBS, 2 mM glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed SW1353 cells in appropriate plates (e.g., 96-well for viability, 6-well for protein extraction).
-
Allow cells to adhere and grow for 12-24 hours.
-
Pre-treat cells with this compound (5 µM or 20 µM) or vehicle (DMSO) for 1 hour.
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Stimulate the cells with IL-1β (10 ng/ml) for 24 hours.
-
Cell Viability Assay (CCK-8)
-
Seed 5,000 cells/well in a 96-well plate.
-
After treatment, add 10 µl of CCK-8 solution to each well.
-
Incubate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Nitric Oxide (NO) Measurement (Griess Reaction)
-
Collect the cell culture supernatant after treatment.
-
Mix the supernatant with an equal volume of Griess reagent.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the NO concentration using a sodium nitrite standard curve.
ELISA for PGE2, MMPs, Collagen II, and Aggrecan
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Use commercially available ELISA kits for the specific target proteins.
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Follow the manufacturer's instructions for sample preparation, incubation times, and washing steps.
-
Measure the absorbance at the recommended wavelength.
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Calculate the protein concentrations based on the standard curve provided with the kit.
Western Blotting
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Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
Visualizations
Signaling Pathway of this compound in Chondrocytes
Caption: this compound inhibits the IL-1β-induced MAPK signaling pathway.
Experimental Workflow for this compound Studies
Caption: A typical experimental workflow for investigating this compound effects.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
common challenges in working with C-glycosyl flavonoids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with C-glycosyl flavonoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the fundamental differences between C-glycosyl and O-glycosyl flavonoids that impact experimental work?
C-glycosyl flavonoids differ from their O-glycosyl counterparts in the nature of the bond connecting the sugar moiety to the flavonoid aglycone. In C-glycosyl flavonoids, this is a stable carbon-carbon (C-C) bond, whereas in O-glycosyl flavonoids, it is a more labile carbon-oxygen (C-O) bond.[1][2][3] This structural difference has significant implications:
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Stability: C-glycosyl flavonoids are more resistant to acidic and enzymatic hydrolysis.[2][4] This makes them more stable during extraction and in biological systems but also presents challenges for analysis and metabolism studies.
-
Analysis: The stability of the C-C bond makes structural elucidation, particularly with mass spectrometry, more complex than for O-glycosyl flavonoids.
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Bioavailability: The resistance to hydrolysis means C-glycosyl flavonoids are often less bioavailable than O-glycosyl flavonoids, as they are not readily converted to their aglycones in the gut.
2. Why am I seeing double peaks for my purified C-glycosyl flavonoid in HPLC and NMR?
This is a common phenomenon known as rotational isomerism. Due to restricted rotation around the C-C bond between the sugar and the flavonoid core, particularly in 8-C-glycosyl flavonoids, the molecule can exist as two stable conformers (rotamers). This results in signal duplication or broadening in NMR spectra and can lead to peak splitting or broadening in chromatography. Factors influencing this include bulky substituents, temperature, and the solvent used.
Troubleshooting Guides
Extraction and Isolation
Problem: Low yield of C-glycosyl flavonoids from my plant material.
-
Possible Cause 1: Inefficient Extraction Solvent. The polarity of C-glycosyl flavonoids can vary significantly.
-
Solution: Optimize your solvent system. A common starting point is a mixture of methanol and water (e.g., 60:40 v/v). For less polar compounds, consider increasing the organic solvent proportion. For more complex mixtures, sequential extraction with solvents of increasing polarity may be beneficial.
-
-
Possible Cause 2: Degradation during Extraction. Although more stable than O-glycosides, prolonged exposure to high temperatures or harsh pH can lead to degradation.
-
Solution: Employ milder extraction techniques. Consider ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) which can be performed at lower temperatures and for shorter durations compared to traditional methods like Soxhlet.
-
-
Possible Cause 3: Incomplete Extraction. A single extraction cycle may not be sufficient.
-
Solution: Perform multiple extraction cycles. For example, three cycles with methanol-water (60:40, v/v) have been shown to achieve high extraction efficiency.
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Table 1: Comparison of Extraction Techniques for Flavonoids
| Extraction Technique | Advantages | Disadvantages | Typical Solvents |
| Maceration | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, may have lower efficiency. | Methanol, Ethanol, Water |
| Soxhlet Extraction | High extraction efficiency. | Requires thermostable compounds, uses large volumes of flammable/toxic solvents. | Ethanol, Methanol |
| Ultrasound-Assisted Extraction (UAE) | Faster, lower solvent consumption, can be done at lower temperatures. | May not be suitable for all plant matrices. | Methanol/Water, Ethanol/Water |
| Pressurized Liquid Extraction (PLE) | Fast, efficient, low solvent consumption. | Requires specialized equipment, high pressure and temperature may degrade some compounds. | Methanol/Water, Ethanol |
Problem: Difficulty in purifying C-glycosyl flavonoids from a complex extract.
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Possible Cause: Co-elution with other compounds, especially isomers.
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Solution 1: Multi-step Chromatography. A single chromatographic step is often insufficient. Combine different techniques based on varying separation principles. For example, use polyamide column chromatography followed by Sephadex LH-20 for size exclusion, and then preparative HPLC for final polishing.
-
Solution 2: High-Speed Counter-Current Chromatography (HSCCC). This technique is effective for separating compounds with similar polarities and can handle crude extracts. A two-phase solvent system is used to partition the compounds.
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Structural Elucidation
Problem: My mass spectrometry (MS/MS) data is difficult to interpret for C-glycosyl flavonoids.
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Underlying Challenge: Unlike O-glycosides that readily lose their sugar moieties, C-glycosides fragment through the sugar ring itself due to the stable C-C bond.
-
Troubleshooting Steps:
-
Acquire High-Resolution Mass Spectrometry (HRMS) Data: This is crucial to obtain accurate mass measurements and determine the elemental composition of fragment ions, which helps in identifying the nature of the sugar and any acyl groups.
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Perform Multi-Stage Mass Spectrometry (MSn): MSn experiments can help to piece together the fragmentation pathway and identify characteristic neutral losses from the sugar moiety.
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Look for Characteristic Fragment Ions: For C-hexosides, look for neutral losses of 90 and 120 amu. For C-pentosides, the losses are 60 and 90 amu.
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Utilize Both Positive and Negative Ion Modes: These can provide complementary fragmentation patterns that aid in structural elucidation.
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Table 2: Characteristic MS/MS Neutral Losses for C-Glycosyl Flavonoids
| Sugar Type | Neutral Loss (amu) | Fragment Ion |
| C-Hexose | 90 | [M-H-90]⁻ |
| 120 | [M-H-120]⁻ | |
| C-Pentose | 60 | [M-H-60]⁻ |
| 90 | [M-H-90]⁻ | |
| C-Deoxyhexose | 74 | [M-H-74]⁻ |
| 104 | [M-H-104]⁻ |
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Experimental Protocol: General Workflow for LC-MS/MS Analysis
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Sample Preparation: Dissolve the purified compound or extract in a suitable solvent (e.g., methanol).
-
Chromatography: Use a reverse-phase C18 column with a gradient elution, typically with water (containing a small amount of acid like formic acid for better ionization) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative modes.
-
Full Scan (MS1): Acquire data over a relevant mass range to identify the precursor ion [M+H]⁺ or [M-H]⁻.
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MS/MS (MS2): Select the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
MSn (if available): Select a prominent fragment ion from MS2 and fragment it further.
-
-
Problem: Ambiguous NMR spectra with overlapping or duplicated signals.
-
Possible Cause 1: Rotational Isomerism. As mentioned in the FAQs, this is a key characteristic of C-glycosyl flavonoids.
-
Solution: Perform variable temperature (VT) NMR studies. If the duplicated signals coalesce at higher temperatures, it confirms the presence of rotamers.
-
-
Possible Cause 2: Complex Sugar Moieties or Acylation. Multiple sugar units or acyl groups can lead to complex and overlapping proton and carbon signals.
-
Solution: Employ 2D NMR techniques such as COSY (Correlation Spectroscopy) to identify proton-proton couplings within the sugar rings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations, which are crucial for determining the attachment points of sugars and acyl groups.
-
Synthesis
Problem: Low yields in the chemical synthesis of C-glycosyl flavonoids.
-
Underlying Challenge: Achieving regioselectivity (glycosylation at C-6 vs. C-8) and stereoselectivity is difficult. The reactivity of different hydroxyl groups on the flavonoid core varies.
-
Troubleshooting Strategies:
-
Protecting Groups: Utilize appropriate protecting groups for the hydroxyls on the flavonoid aglycone to direct the glycosylation to the desired position. The 5-OH group is generally less reactive due to hydrogen bonding and may not require protection.
-
Glycosyl Donor: The choice of the glycosyl donor is critical. Acetylated glycosyl bromides are commonly used, but their reactivity can be influenced by the nature of the sugar. For instance, the synthesis of rhamnosides can be problematic and result in low yields.
-
Reaction Conditions: Optimize the solvent, temperature, and catalyst. Reactions are often carried out in solvents like pyridine or dichloromethane.
-
Problem: Lack of specificity in enzymatic C-glycosylation.
-
Underlying Challenge: Glycosyltransferases (GTs) can exhibit promiscuity, leading to a mixture of products or glycosylation at undesired positions.
-
Troubleshooting Strategies:
-
Enzyme Selection: Screen different C-glycosyltransferases (CGTs) from various plant or microbial sources to find one with better specificity for your substrate.
-
Protein Engineering: If the enzyme structure is known, protein engineering and site-directed mutagenesis can be employed to alter the active site and improve specificity and catalytic efficiency.
-
Biological Activity Assessment
Problem: My C-glycosyl flavonoid shows lower antioxidant activity in vitro compared to its aglycone.
-
Expected Outcome: This is a commonly observed phenomenon. The bulky sugar moiety can cause steric hindrance, which may reduce the ability of the flavonoid to donate a hydrogen atom and scavenge free radicals.
-
Considerations for Interpretation:
-
While the in vitro antioxidant activity might be lower, the increased stability of the C-glycosyl flavonoid could lead to more sustained effects in vivo. Glycosylation can protect the compound from degradation.
-
Evaluate other biological activities beyond radical scavenging. C-glycosyl flavonoids have been reported to have anti-inflammatory, antidiabetic, and hepatoprotective effects that may not be directly related to their antioxidant capacity.
-
Problem: Low bioavailability observed in animal studies.
-
Underlying Reason: The stable C-C bond is resistant to hydrolysis by gut microbiota, meaning the C-glycosyl flavonoid is often absorbed intact or not at all, unlike O-glycosides which are hydrolyzed to release the more readily absorbable aglycone.
-
Experimental Approach:
-
When analyzing metabolites in plasma or urine, search for the intact C-glycosyl flavonoid and its phase II metabolites (e.g., glucuronidated or sulfated forms) rather than just the aglycone.
-
The degradation of flavonoids by colonic microbiota can also lead to the formation of various low molecular weight phenolic acid catabolites.
-
Visualizations
Caption: Workflow for C-glycosyl flavonoid research.
Caption: MS/MS fragmentation of O- vs. C-glycosyl flavonoids.
References
- 1. Comprehensive characterization of C-glycosyl flavones in wheat (Triticum aestivum L.) germ using UPLC-PDA-ESI/HRMSn and mass defect filtering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. The Advances and Challenges in Enzymatic C-glycosylation of Flavonoids in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Vicenin-3 Precipitation in Cell Culture Media
Welcome to the Technical Support Center for Vicenin-3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with Vicenin-3 in cell culture, with a specific focus on preventing precipitation.
Troubleshooting Guide
Precipitation of Vicenin-3 in your cell culture medium can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially introducing cytotoxic effects. This guide provides a systematic approach to troubleshoot and prevent Vicenin-3 precipitation.
Logical Relationship for Troubleshooting Vicenin-3 Precipitation
improving the stability of Vicenin 3 stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on improving the stability of Vicenin-3 stock solutions. Find troubleshooting tips and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered when working with Vicenin-3 stock solutions.
1. What is the recommended solvent for preparing Vicenin-3 stock solutions?
Vicenin-3 is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity.[1] Other suitable solvents include methanol, ethanol, and pyridine.[2] Vicenin-3 is only sparingly soluble in water.[3]
2. I'm having trouble dissolving Vicenin-3. What can I do?
If you encounter solubility issues, consider the following:
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Gentle Warming: Warm the solution to 37°C to aid dissolution.
-
Sonication: Use an ultrasonic bath to help dissolve the compound.
-
Solvent Choice: Ensure you are using a recommended solvent (see FAQ 1).
3. What are the optimal storage conditions for solid Vicenin-3?
Solid Vicenin-3 should be stored desiccated at -20°C for long-term stability. Some suppliers also suggest storage at 2-8°C.
4. How should I store my Vicenin-3 stock solution to ensure its stability?
For optimal stability, store Vicenin-3 stock solutions at or below -20°C. It is recommended to prepare fresh solutions for each experiment. If you need to store the solution, aliquot it into tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture. Stored properly, stock solutions can be viable for several months.
5. My stock solution has been stored for a while. How can I check if it's still good?
Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation. Visually inspect the solution for any signs of precipitation or color change, which could indicate degradation or contamination. For critical experiments, it is advisable to run a quality control check, such as HPLC analysis, to confirm the concentration and purity of the stored solution.
6. What factors can contribute to the degradation of Vicenin-3 in my stock solution?
As a flavonoid glycoside, the stability of Vicenin-3 in solution can be influenced by several factors:
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pH: Solutions with a pH outside the optimal range can lead to degradation.
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Temperature: Elevated temperatures can accelerate the degradation of flavonoids.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
7. Can I prepare a concentrated stock solution in DMSO and then dilute it in an aqueous buffer for my cell-based assays?
Yes, this is a common practice. Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous cell culture medium or buffer. Ensure that the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced toxicity to the cells. Always add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing and to prevent precipitation of the compound.
Data Presentation
Table 1: Solubility of Vicenin-3 in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | 60 mg/mL (106.29 mM) | Sonication is recommended to aid dissolution. |
| Methanol | Soluble | - |
| Ethanol | Soluble | - |
| Pyridine | Soluble | - |
| Water | Sparingly soluble | - |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | -20°C | Long-term | Store in a desiccator. |
| Stock Solution | ≤ -20°C | Several months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a Vicenin-3 Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of Vicenin-3 in DMSO.
-
Materials:
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Vicenin-3 (solid)
-
Anhydrous DMSO
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Sterile microcentrifuge tubes or vials
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Calibrated analytical balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Allow the vial of solid Vicenin-3 to equilibrate to room temperature before opening.
-
Weigh the desired amount of Vicenin-3 using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.5645 mg of Vicenin-3 (Molecular Weight: 564.49 g/mol ).
-
Transfer the weighed Vicenin-3 to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 100 µL of DMSO for every 0.5645 mg of Vicenin-3.
-
Vortex the solution thoroughly until the Vicenin-3 is completely dissolved. Gentle warming (37°C) or sonication can be used to facilitate dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or lower, protected from light.
-
Visualizations
Caption: Workflow for preparing and using Vicenin-3 stock solutions.
Caption: Key factors influencing the stability of Vicenin-3 stock solutions.
References
Technical Support Center: Enhancing Vicenin-3 Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Vicenin-3 in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of Vicenin-3 after oral administration in our rat model. Is this expected?
A1: Yes, this is a common challenge. Vicenin-3, like many flavonoids, has low oral bioavailability. This is primarily due to its poor water solubility, which limits its dissolution in the gastrointestinal fluids, and potential metabolism by gut microbiota and first-pass metabolism in the liver.
Q2: What are the primary reasons for the low bioavailability of Vicenin-3?
A2: The low bioavailability of Vicenin-3 and other flavonoids can be attributed to several factors:
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Low Aqueous Solubility: Vicenin-3 is poorly soluble in water, which is a prerequisite for absorption in the gastrointestinal tract.
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Gastrointestinal Degradation: It can be degraded by the acidic environment of the stomach and metabolic enzymes present in the intestine.
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Gut Microbiota Metabolism: Intestinal bacteria can metabolize the glycosidic bonds of Vicenin-3, altering its structure and absorption.
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First-Pass Metabolism: After absorption, Vicenin-3 may be extensively metabolized in the liver before reaching systemic circulation.
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Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump Vicenin-3 back into the intestinal lumen, reducing its net absorption.
Q3: What are the most promising strategies to improve the oral bioavailability of Vicenin-3?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of Vicenin-3. These include:
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Nanotechnology-based delivery systems:
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Nanosuspensions: Reducing the particle size of Vicenin-3 to the nanometer range increases the surface area for dissolution.
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Nanoemulsions/Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Encapsulating Vicenin-3 in lipid-based nano-sized droplets can improve its solubility and absorption.
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Solid Dispersions: Dispersing Vicenin-3 in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
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Use of Bioenhancers: Co-administration with natural compounds like piperine can inhibit metabolic enzymes and efflux transporters, thereby increasing bioavailability.
Q4: How do I choose the best bioavailability enhancement strategy for my study?
A4: The choice of strategy depends on several factors, including the specific objectives of your study, available resources, and the desired pharmacokinetic profile.
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For initial screening studies, simple solid dispersions might be a cost-effective starting point.
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For achieving a significant increase in bioavailability for efficacy studies, nanotechnology-based approaches like nanosuspensions or SNEDDS are generally more effective.
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Consider the physicochemical properties of your formulation and its compatibility with the chosen animal model.
Q5: Are there any analytical methods available for quantifying Vicenin-3 in plasma samples?
A5: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of Vicenin-3 and related flavonoids in biological matrices like plasma. A similar method has been developed for the quantification of Vicenin-2 in rat plasma, which can be adapted for Vicenin-3.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent plasma concentrations of Vicenin-3 across animals. | - Inaccurate dosing.- Variability in food and water intake.- Inter-animal differences in metabolism.- Formulation instability. | - Ensure accurate and consistent oral gavage technique.- Standardize the fasting period before and after dosing.- Increase the number of animals per group to account for biological variability.- Check the stability of your Vicenin-3 formulation before administration. |
| Low in vitro dissolution of our Vicenin-3 formulation. | - Inadequate particle size reduction.- Poor choice of excipients or stabilizers.- Recrystallization of the amorphous form. | - Optimize the formulation by screening different polymers, surfactants, and stabilizers.- For nanosuspensions, ensure sufficient milling time and energy.- For solid dispersions, verify the amorphous state using techniques like XRD or DSC. |
| The enhanced formulation is not showing a significant increase in in vivo bioavailability. | - The formulation is not stable in the gastrointestinal environment.- The chosen enhancement strategy is not optimal for Vicenin-3.- Rapid clearance of the absorbed compound. | - Evaluate the in vitro release profile of your formulation under simulated gastric and intestinal conditions.- Try a different formulation strategy (e.g., switch from a nanosuspension to a SNEDDS).- Investigate the metabolic stability of Vicenin-3 in liver microsomes to assess its clearance rate. |
Quantitative Data on Bioavailability Enhancement of Related Flavonoids
Since specific pharmacokinetic data for Vicenin-3 is limited, data for its aglycone, apigenin, and a closely related compound, Vicenin-2, are presented below to demonstrate the potential of various formulation strategies.
Table 1: Bioavailability Enhancement of Apigenin in Animal Models
| Formulation Strategy | Animal Model | Fold Increase in Bioavailability (AUC) | Reference |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Rats | 3.3 - 3.8 | [3] |
| Solid Dispersion with Pluronic-F127 | Not Specified | Significant Increase | [3] |
| Mesoporous Silica Nanoparticles | Not Specified | 8.32 | [3] |
| Phospholipid-based Phytosome | Not Specified | Significant Increase |
Table 2: Pharmacokinetic Parameters of Vicenin-2 in Rats (Intraperitoneal Administration)
| Parameter | Value |
| Cmax (ng/mL) | 395.9 (at 45 min post-dose) |
| Quantification Range (ng/mL) | 12.5 - 1500 |
Note: Data is for intraperitoneal administration and serves as a reference for analytical detection levels.
Detailed Experimental Protocols
Protocol 1: Preparation of a Flavonoid Nanosuspension using the Antisolvent Precipitation Method
This protocol is a general guideline for preparing a nanosuspension of a poorly water-soluble flavonoid like Vicenin-3.
Materials:
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Vicenin-3
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Organic solvent (e.g., ethanol, acetone)
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Aqueous phase (e.g., deionized water)
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Stabilizer (e.g., Tween 80, Poloxamer 188, HPMC)
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Magnetic stirrer
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High-pressure homogenizer or ultrasonicator
Procedure:
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Dissolve the Flavonoid: Dissolve Vicenin-3 in a suitable organic solvent to prepare the organic phase.
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Prepare the Aqueous Phase: Dissolve the stabilizer in the aqueous phase. The choice and concentration of the stabilizer are critical and should be optimized.
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Precipitation: Slowly inject the organic phase into the aqueous phase under constant stirring. The rapid change in solvent polarity will cause the flavonoid to precipitate as nanoparticles.
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Homogenization: Further reduce the particle size and improve the uniformity of the nanosuspension using a high-pressure homogenizer or a probe sonicator. The processing time and power should be optimized.
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Solvent Removal: Remove the organic solvent from the nanosuspension using a rotary evaporator or by dialysis.
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Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Protocol 2: Formulation of a Flavonoid Nanoemulsion/SNEDDS
This protocol provides a general method for developing a self-nanoemulsifying drug delivery system (SNEDDS) for a flavonoid.
Materials:
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Vicenin-3
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Oil phase (e.g., Labrafil®, Capryol®)
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Surfactant (e.g., Cremophor® EL, Tween 80)
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Co-surfactant (e.g., Transcutol® HP, PEG 400)
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Vortex mixer
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Water bath
Procedure:
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Solubility Studies: Determine the solubility of Vicenin-3 in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
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Construction of Ternary Phase Diagrams: To identify the nanoemulsion region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant. The region that forms a clear and stable nanoemulsion upon gentle agitation in an aqueous medium is identified.
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Formulation Preparation:
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Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
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Add Vicenin-3 to the mixture and vortex until a clear solution is obtained. Gentle heating in a water bath may be required to facilitate dissolution.
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Characterization of the SNEDDS:
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Self-emulsification time: Add a small amount of the SNEDDS formulation to a specified volume of water with gentle agitation and measure the time it takes to form a clear nanoemulsion.
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Droplet size and PDI: Dilute the SNEDDS with water and measure the droplet size and PDI using a DLS instrument.
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Zeta potential: Measure the zeta potential of the diluted nanoemulsion.
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Visualizations
References
Technical Support Center: Overcoming Flavonoid Autofluorescence in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, FAQs, and detailed protocols to help you address challenges related to flavonoid autofluorescence in your fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when working with flavonoids?
A: Autofluorescence is the natural emission of light by biological structures or compounds when excited by light. In the context of flavonoid research, this intrinsic fluorescence can be a significant issue. It can mask the signal from the specific fluorescent probes you are using to label your target of interest, leading to a low signal-to-noise ratio and potentially inaccurate results.[1] Certain classes of flavonoids, particularly flavonols like quercetin and kaempferol, are known to be autofluorescent, typically emitting in the green spectrum.
Q2: What are the common sources of autofluorescence in my experiments?
A: Autofluorescence can originate from both endogenous cellular components and experimental reagents.
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Endogenous Sources: Common cellular sources include metabolic coenzymes like NADH and flavins, structural proteins such as collagen and elastin, and the age-related pigment lipofuscin.[1] Red blood cells also exhibit strong autofluorescence due to their heme groups.
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Flavonoids: Many flavonoids themselves are inherently fluorescent, which can be either the signal of interest or a source of interference.
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Experimental Reagents & Procedures:
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Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde are major contributors, as they react with amines in tissues to create fluorescent products.[1]
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Culture Media: Components like phenol red and fetal bovine serum (FBS) in cell culture media can increase background fluorescence.
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Mounting Media: Some mounting media have intrinsic fluorescence. It is important to test the mounting medium alone to check for background signal.
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Q3: How can I confirm that the signal I'm observing is due to autofluorescence?
A: The most effective way to determine the contribution of autofluorescence is to prepare and image an unstained control sample. This sample should undergo the exact same processing as your experimental samples (including fixation, permeabilization, and treatment with your flavonoid) but without the addition of any fluorescent labels or probes.[1] Imaging this control will reveal the baseline fluorescence of your sample, allowing you to distinguish it from your specific signal.
Troubleshooting Guide
This guide provides solutions to common problems encountered during fluorescence assays involving flavonoids.
Problem 1: High background fluorescence is obscuring my signal.
High background can be caused by the flavonoid itself, the sample, or the reagents. The following workflow can help diagnose and solve the issue.
Problem 2: My flavonoid's fluorescence spectrum overlaps with my dye's spectrum.
Spectral overlap is a common challenge. Flavonols, for instance, often fluoresce in the blue-green range (450-550 nm), which can interfere with widely used fluorophores like FITC and GFP.
Solution:
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Select a Spectrally Distinct Fluorophore: The most effective strategy is to choose a fluorophore that emits in a region where the flavonoid does not. Since many flavonoids fluoresce in the blue-green spectrum, switching to red or far-red dyes (e.g., those emitting above 600 nm) can often resolve the issue.[1]
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Use Appropriate Optical Filters: Ensure you are using a filter set that is highly specific for your chosen fluorophore. A narrow bandpass emission filter can help to exclude the broader, often weaker, autofluorescence from the flavonoid.
Problem 3: I am conducting a high-throughput screen (HTS) and suspect false positives due to flavonoid autofluorescence.
Autofluorescence is a known cause of interference in HTS, leading to false positives.
Solution:
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Implement a Pre-screen: Before the main screen, run the compound library on your assay system (e.g., cells or beads) in the absence of your fluorescent probe. This will identify compounds that are inherently fluorescent under the assay conditions.
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Use an Orthogonal Assay: Confirm hits from the primary screen using a secondary, non-fluorescence-based assay. This could be a colorimetric, luminescent, or label-free method. This step is crucial to eliminate compounds that interfere with the fluorescence readout.
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Counter-Screen: For confirmed hits, perform a final check where the compound is tested in the assay buffer without the biological target. A signal in this control indicates direct interference with the assay components.
Data Presentation: Spectral Properties
Understanding the spectral properties of both flavonoids and common fluorophores is key to designing experiments that avoid autofluorescence issues.
Table 1: Approximate Excitation and Emission Maxima of Common Flavonoids.
| Flavonoid Class | Example Compound | Excitation Max (nm) | Emission Max (nm) | Reference |
|---|---|---|---|---|
| Flavonols | Quercetin | ~370-470 | ~520-540 | |
| Flavonols | Kaempferol | ~365-470 | ~520 | |
| Flavonols | Myricetin | ~375 | ~460 | |
| Flavanols | Catechin | ~480-500 | ~510-520 |
| Flavanones | Naringenin | ~470-480 | ~520 | |
Table 2: Spectral Properties of Common Fluorophores and Potential for Flavonoid Interference.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Region | Potential for Interference |
|---|---|---|---|---|
| DAPI | 345 | 455 | Blue | Low to Moderate |
| FITC / Alexa Fluor 488 | 495 / 494 | 518 / 517 | Green | High |
| GFP | 488 | 509 | Green | High |
| TRITC / Alexa Fluor 555 | 547 / 556 | 572 / 573 | Yellow-Orange | Moderate |
| Texas Red | 615 | 615 | Red | Low |
| Cy5 / Alexa Fluor 647 | 650 / 650 | 670 / 668 | Far-Red | Very Low |
Experimental Protocols
Here are detailed protocols for common methods to reduce autofluorescence.
Protocol 1: Quenching Aldehyde-Induced Autofluorescence with Sodium Borohydride
This method is used to reduce autofluorescence caused by aldehyde fixatives like formaldehyde and paraformaldehyde.
Materials:
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Phosphate-Buffered Saline (PBS)
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Sodium borohydride (NaBH₄)
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Fixed tissue sections or cells on slides
Procedure:
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Deparaffinize and Rehydrate (for tissue sections): If using paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded ethanol series (100%, 95%, 70%) to distilled water.
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Prepare NaBH₄ Solution: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. For example, add 10 mg of NaBH₄ to 10 mL of PBS. Caution: NaBH₄ will fizz upon dissolution. Prepare this solution immediately before use.
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Incubation: Cover the specimen with the NaBH₄ solution and incubate for 10-15 minutes at room temperature. For thicker sections, this incubation can be repeated up to three times with fresh solution.
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Washing: Carefully aspirate the NaBH₄ solution and wash the specimen thoroughly with PBS (3 times for 5 minutes each).
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Proceed with Staining: Continue with your standard immunofluorescence or staining protocol, starting from the blocking step.
Protocol 2: Reducing Lipofuscin Autofluorescence with Sudan Black B
This protocol is highly effective for tissues with significant lipofuscin accumulation (e.g., aged brain or muscle tissue) but can also reduce other sources of background.
Materials:
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70% Ethanol
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Sudan Black B (SBB) powder
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PBS
Procedure:
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Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and all associated washes.
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Prepare SBB Solution: Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol. For example, dissolve 10 mg of SBB powder in 10 mL of 70% ethanol. Mix well and filter the solution to remove any undissolved particles.
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SBB Incubation: After the final post-secondary antibody wash, cover the specimen with the 0.1% SBB solution and incubate for 5-10 minutes at room temperature in the dark.
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Destain and Wash: Briefly dip the slides in fresh 70% ethanol to remove excess SBB. Do not over-destain. Immediately wash thoroughly with PBS (2-3 times for 5 minutes each).
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Mounting: Mount the coverslip using an aqueous mounting medium. Note: SBB can introduce a faint background in the far-red channel, so it is best used when working with blue or green fluorophores.
Protocol 3: Workflow for Spectral Unmixing
Spectral unmixing is a computational method to separate the fluorescence signals from multiple sources, including autofluorescence. This requires a confocal microscope with a spectral detector.
Conceptual Steps:
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Acquire Reference Spectra:
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Fluorophore Control: Prepare a sample stained only with your specific fluorescent probe. Acquire a "lambda stack" (an image series where each image is captured at a narrow band of the emission spectrum) to generate the pure emission spectrum of your dye.
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Autofluorescence Control: Prepare an unstained sample (with cells/tissue and your flavonoid). Acquire a lambda stack to generate the pure emission spectrum of the autofluorescence.
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Image Experimental Sample: Acquire a lambda stack of your fully stained experimental sample, which contains signals from both the fluorophore and autofluorescence.
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Perform Linear Unmixing: Use the microscope's software to perform linear unmixing. The software uses the reference spectra from step 1 to calculate the contribution of each signal (your dye and the autofluorescence) to the mixed signal in your experimental image.
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Generate Separated Images: The output will be two separate images: one showing only the signal from your specific fluorophore and another showing only the autofluorescence, which can then be discarded from the analysis.
References
Technical Support Center: Optimizing HPLC Parameters for Vicenin-3 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Vicenin-3.
Recommended HPLC Parameters for Vicenin-3 Analysis
Optimizing HPLC parameters is crucial for achieving accurate and reproducible separation of Vicenin-3. Below is a summary of recommended starting conditions based on methods developed for structurally similar flavonoid glycosides. These parameters should be considered as a starting point and may require further optimization for your specific application.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% o-phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-programmed gradient from a lower to a higher concentration of Mobile Phase B is recommended to ensure adequate separation from other components and to elute Vicenin-3 with a good peak shape. A starting point could be a linear gradient from 10% to 50% acetonitrile over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| Detection Wavelength | Diode Array Detector (DAD) or UV-Vis Detector set at approximately 270 nm and 330 nm for optimal detection of flavonoids. |
Experimental Protocols
Standard Preparation
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Stock Solution: Accurately weigh a known amount of Vicenin-3 reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[1]
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Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to create a calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. It is crucial to ensure that the final sample is dissolved in a solvent compatible with the mobile phase to prevent peak distortion.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of Vicenin-3 and other flavonoid glycosides.
Question: Why am I observing peak tailing for my Vicenin-3 peak?
Answer: Peak tailing for flavonoid glycosides like Vicenin-3 is a common issue and can be caused by several factors:
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Secondary Interactions: The hydroxyl groups on the sugar moieties and the phenolic structure of Vicenin-3 can interact with residual silanol groups on the silica-based C18 column. This is a frequent cause of peak tailing for this class of compounds.
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Solution:
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Use an end-capped column: These columns have fewer accessible silanol groups.
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Lower the mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase will suppress the ionization of the silanol groups, reducing these secondary interactions.[2]
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Use a different stationary phase: Consider a column with a different chemistry, such as a polymer-based or a hybrid silica column, which may have fewer active sites.
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Column Overload: Injecting too concentrated a sample can lead to peak distortion.
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Solution: Dilute your sample and reinject.
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Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can cause peak shape issues.
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Solution: Flush the column with a strong solvent or, if necessary, replace the column. Using a guard column can help prolong the life of your analytical column.
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Question: My Vicenin-3 peak has poor resolution from other peaks in the sample. How can I improve this?
Answer: Poor resolution can be addressed by modifying the separation conditions:
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Adjust the Mobile Phase Composition:
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Change the organic modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.
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Optimize the gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration) can increase the separation between closely eluting peaks.
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Modify the Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH. Small adjustments to the pH can significantly impact selectivity and resolution.
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Change the Column:
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Use a column with a different stationary phase: This can provide a different separation selectivity.
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Use a longer column or a column with a smaller particle size: This will increase the column's efficiency and, consequently, the resolution.
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Question: I am experiencing low sensitivity for Vicenin-3. What can I do?
Answer: Low sensitivity can be due to several factors:
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Incorrect Detection Wavelength: Ensure your detector is set to the wavelength of maximum absorbance for Vicenin-3. Flavonoids typically have two major absorption maxima. For apigenin glycosides like Vicenin-3, these are generally around 270 nm and 330 nm.
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Sample Degradation: Vicenin-3, like other flavonoid glycosides, can be susceptible to degradation, especially when exposed to light or high temperatures.[3]
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Solution: Protect your samples and standards from light and store them at a low temperature. Prepare fresh solutions regularly.
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Poor Sample Solubility: Vicenin-3 is sparingly soluble in water and more soluble in organic solvents like methanol.[1] Ensure your sample is fully dissolved in the injection solvent. Mismatched injection solvent and mobile phase can also lead to peak broadening and reduced height.
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Solution: Whenever possible, dissolve your sample in the initial mobile phase.
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Question: My retention times are shifting from one injection to the next. What is causing this?
Answer: Retention time variability can be caused by several factors related to the HPLC system and the method:
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Inadequate Column Equilibration: The column needs to be properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
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Solution: Increase the equilibration time between runs.
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Fluctuations in Column Temperature: Changes in temperature can affect retention times.
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Solution: Use a column oven to maintain a constant temperature.
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Changes in Mobile Phase Composition:
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Solution: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly.
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Pump Issues: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate, which will affect retention times.
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Solution: Perform regular maintenance on your HPLC pump.
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Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during Vicenin-3 analysis.
Caption: A troubleshooting workflow for common HPLC issues in Vicenin-3 analysis.
References
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Vicenin-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Vicenin-3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Vicenin-3?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Vicenin-3, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][3] For flavonoid glycosides like Vicenin-3, common interfering substances in biological matrices include phospholipids, salts, and endogenous metabolites.[2]
Q2: How can I determine if my Vicenin-3 analysis is impacted by matrix effects?
A2: The most common method for the quantitative assessment of matrix effects is the post-extraction spike method.[4] This involves comparing the response of Vicenin-3 spiked into a blank matrix extract to its response in a neat solvent at the same concentration. A significant difference in the signal is indicative of matrix effects. A qualitative assessment can be performed using the post-column infusion technique, which helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.
Q3: What are the primary strategies to minimize or compensate for matrix effects in Vicenin-3 analysis?
A3: Several strategies can be employed to mitigate matrix effects:
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Rigorous Sample Preparation: Implementing effective cleanup steps, such as Solid-Phase Extraction (SPE), can remove a significant portion of interfering matrix components.
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Chromatographic Separation: Optimizing the LC method to separate Vicenin-3 from co-eluting matrix components is a crucial step. This can involve adjusting the mobile phase gradient, flow rate, or using a different column chemistry.
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Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby lessening their impact. However, this may compromise the limit of detection for low-concentration samples.
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Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation. If a SIL-IS for Vicenin-3 is not available, a structural analog can be used as an alternative.
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Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for consistent matrix effects.
Q4: What is a suitable internal standard for Vicenin-3 analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Vicenin-3. However, SIL-IS for complex flavonoids are often not commercially available. In such cases, a structural analog that is not present in the sample matrix can be used. A suitable analog should have similar chemical properties and chromatographic behavior to Vicenin-3. Given that Vicenin-3 is a di-C-glycosyl apigenin, other apigenin glycosides could be considered. For the related compound Vicenin-2, genistein has been used as an internal standard. Researchers should experimentally verify the chosen internal standard's ability to compensate for matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor reproducibility of Vicenin-3 signal across different samples | Inconsistent matrix effects between samples. | 1. Evaluate matrix effects from different lots of the blank matrix. 2. Improve the sample cleanup procedure to remove more interferences. 3. Utilize a stable isotope-labeled or a closely related structural analog internal standard. |
| Significant ion suppression observed | Co-elution of interfering compounds (e.g., phospholipids). | 1. Optimize the chromatographic gradient to better separate Vicenin-3 from the suppression zone. 2. Incorporate a more effective sample preparation technique like Solid-Phase Extraction (SPE). 3. Perform a post-column infusion experiment to identify the retention time of interfering compounds. |
| High variability in internal standard peak area | The internal standard is also affected by matrix effects and is not adequately compensating. | 1. Ensure the internal standard is a close structural analog to Vicenin-3. 2. If using a structural analog, verify that it does not suffer from its own unique interferences. 3. Consider using a stable isotope-labeled internal standard if available. |
| Inaccurate quantification despite using an internal standard | The chosen internal standard is not behaving similarly to Vicenin-3 in the presence of the matrix. | 1. Re-evaluate the suitability of the internal standard. 2. Perform a matrix effect assessment for both the analyte and the internal standard. The IS-normalized matrix factor should be close to 1.0. |
Quantitative Data on Matrix Effects
While specific quantitative data for Vicenin-3 is limited in the literature, the following table provides representative data on matrix effects observed for other flavonoids in biological matrices. This data can serve as a general guide for the expected range of matrix effects. The matrix effect is calculated as: (Peak area in matrix / Peak area in neat solvent) * 100%. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
| Flavonoid | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Quercetin | Human Plasma | Protein Precipitation | 75 - 85 (Suppression) | |
| Kaempferol | Human Plasma | Protein Precipitation | 70 - 80 (Suppression) | |
| Hesperetin | Orange Juice | Dilution & Filtration | 56 - 99.5 (Suppression) | |
| Rutin | Honey | Solid-Phase Extraction | 85 - 95 (Suppression) |
Disclaimer: This table presents representative data compiled from various studies on flavonoid analysis. Actual matrix effects for Vicenin-3 can vary significantly based on the specific matrix, LC-MS system, and experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol describes how to quantify the matrix effect for Vicenin-3.
1. Materials:
- Blank matrix (e.g., human plasma)
- Vicenin-3 standard solution
- Internal Standard (IS) solution (if used)
- Reconstitution solvent (e.g., 50:50 methanol:water)
- All necessary reagents and equipment for your established sample preparation method.
2. Procedure:
- Set A (Neat Solution): Prepare a standard solution of Vicenin-3 (and IS) in the reconstitution solvent at a known concentration (e.g., medium QC level).
- Set B (Post-Spike Extract): Process at least six different lots of blank matrix through your entire sample preparation procedure. After the final evaporation step, spike the dried extract with the same amount of Vicenin-3 (and IS) as in Set A. Reconstitute with the same solvent.
- LC-MS/MS Analysis: Analyze all samples from Set A and Set B using your established LC-MS/MS method.
3. Calculation:
- Calculate the Matrix Factor (MF) for each lot of the matrix:
- MF = (Peak Area of Vicenin-3 in Set B) / (Average Peak Area of Vicenin-3 in Set A)
- If an internal standard is used, calculate the IS-normalized MF:
- IS-normalized MF = ( (Peak Area of Vicenin-3 in Set B) / (Peak Area of IS in Set B) ) / ( (Average Peak Area of Vicenin-3 in Set A) / (Average Peak Area of IS in Set A) )
4. Interpretation:
- An MF value significantly different from 1 indicates a matrix effect (MF < 1 for suppression, MF > 1 for enhancement).
- The coefficient of variation (CV%) of the MF across the different lots should be <15% for the method to be considered robust.
Protocol 2: Solid-Phase Extraction (SPE) for Vicenin-3 from Human Plasma
This protocol is adapted from a method for the analysis of the structurally similar compound, Vicenin-2, and is a good starting point for Vicenin-3.
1. Materials:
- C18 SPE cartridges
- Human plasma samples
- 50 mmol L⁻¹ acetic acid solution
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Internal Standard solution
2. SPE Cartridge Conditioning:
- Wash the C18 SPE cartridge with 3 mL of methanol.
- Equilibrate the cartridge with 3 mL of water.
3. Sample Preparation and Loading:
- To 500 µL of plasma, add the internal standard.
- Acidify the plasma sample with 200 µL of 50 mmol L⁻¹ acetic acid solution.
- Load the pre-treated plasma sample onto the conditioned SPE cartridge.
4. Washing:
- Wash the cartridge with 3 mL of water to remove polar interferences.
- Wash the cartridge with 3 mL of 20% methanol in water to remove less retained impurities.
5. Elution:
- Elute Vicenin-3 and the internal standard from the cartridge with 2 mL of methanol.
6. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume of mobile phase (e.g., 200 µL) for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Solid-Phase Extraction (SPE) Workflow for Vicenin-3.
Caption: Troubleshooting Logic for Matrix Effects in Vicenin-3 Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vicenin 3 | C26H28O14 | CID 185958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
Technical Support Center: Enhancing the Oral Bioavailability of Vicenin-3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Vicenin-3.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of Vicenin-3?
Vicenin-3, a C-glycosylflavone, is expected to face several challenges that can limit its oral bioavailability.[1][2] Like many other flavonoids, these challenges likely include:
-
Poor Aqueous Solubility: Vicenin-3's complex structure may lead to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[2][3]
-
Low Intestinal Permeability: The size and polarity of the molecule may hinder its passage across the intestinal epithelial barrier.
-
First-Pass Metabolism: Vicenin-3 may be subject to extensive metabolism in the intestine and liver, reducing the amount of active compound that reaches systemic circulation.[4]
Q2: What are the most promising strategies to enhance the oral bioavailability of Vicenin-3?
Based on successful approaches for other poorly soluble flavonoids, several strategies can be explored for Vicenin-3:
-
Nanotechnology-based Drug Delivery Systems: Encapsulating Vicenin-3 in nanoparticles can improve its solubility, protect it from degradation, and enhance its absorption.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of Vicenin-3 in the GI tract.
-
Prodrug Approach: Chemical modification of Vicenin-3 to create a more soluble or permeable prodrug that converts back to the active form in the body.
-
Co-crystallization: Forming co-crystals of Vicenin-3 with a highly soluble conformer can significantly improve its dissolution rate.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of Vicenin-3 Formulation
Problem: Your novel Vicenin-3 formulation (e.g., solid dispersion, nanoparticles) shows a minimal increase in dissolution rate compared to the pure compound in simulated gastric and intestinal fluids.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Polymer/Carrier Screening | Screen a wider range of polymers or carriers with varying properties (e.g., different molecular weights of PVP, different types of cyclodextrins). | Identification of a carrier that has better interaction with Vicenin-3, leading to improved dissolution. |
| Incorrect Drug-to-Carrier Ratio | Optimize the drug-to-carrier ratio in your formulation. Prepare formulations with varying ratios (e.g., 1:1, 1:5, 1:10) and re-evaluate the dissolution profile. | Finding an optimal ratio where Vicenin-3 is sufficiently dispersed and stabilized by the carrier. |
| Inefficient Formulation Process | For solid dispersions, ensure the solvent evaporation is complete and the drug is in an amorphous state (confirm with XRD or DSC). For nanoparticles, optimize parameters like sonication time or homogenization speed. | A more homogenous and stable formulation with enhanced dissolution characteristics. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Problem: Following oral administration of your Vicenin-3 formulation in an animal model, you observe significant inter-individual variability in plasma concentration-time profiles.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Food Effect | Standardize the feeding schedule of the animals. Conduct the study in both fasted and fed states to assess the impact of food on absorption. | Reduced variability and a clearer understanding of how food affects the bioavailability of your formulation. |
| Gastrointestinal Transit Time Variability | Consider co-administering a marker for gastrointestinal transit time to correlate with Vicenin-3 absorption. | Identification of a potential correlation between transit time and drug absorption, helping to explain the variability. |
| Formulation Instability in GI Fluids | Assess the stability of your formulation in simulated gastric and intestinal fluids to ensure it does not prematurely degrade or aggregate. | Confirmation that the formulation remains stable in the GI tract, delivering Vicenin-3 effectively to the absorption site. |
Experimental Protocols
Protocol 1: Preparation of Vicenin-3 Loaded PLGA Nanoparticles
Objective: To prepare poly(lactic-co-glycolic acid) (PLGA) nanoparticles containing Vicenin-3 to enhance its oral bioavailability.
Materials:
-
Vicenin-3
-
PLGA (50:50)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Method:
-
Organic Phase Preparation: Dissolve 10 mg of Vicenin-3 and 100 mg of PLGA in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase and emulsify using a probe sonicator for 2 minutes on an ice bath.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow for the evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.
Protocol 2: In Vitro Permeability Assay using Caco-2 Cells
Objective: To evaluate the permeability of a novel Vicenin-3 formulation across an intestinal epithelial cell monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Transwell® inserts
-
Hank's Balanced Salt Solution (HBSS)
-
Vicenin-3 formulation and pure Vicenin-3
Method:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the Vicenin-3 formulation (dissolved in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C.
-
-
Sample Collection: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Quantification: Analyze the concentration of Vicenin-3 in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to quantify the permeability.
Quantitative Data Summary
Table 1: Hypothetical Solubility Enhancement of Vicenin-3 Formulations
| Formulation | Solubility in Water (µg/mL) | Fold Increase |
| Pure Vicenin-3 | 15.2 ± 2.1 | 1.0 |
| Vicenin-3-PVP K30 Solid Dispersion (1:10) | 285.4 ± 15.8 | 18.8 |
| Vicenin-3 Loaded PLGA Nanoparticles | 450.9 ± 25.3 | 29.7 |
| Vicenin-3-HP-β-CD Inclusion Complex (1:1) | 320.1 ± 18.9 | 21.1 |
Table 2: Hypothetical Pharmacokinetic Parameters of Vicenin-3 Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| Pure Vicenin-3 (Oral Suspension) | 55.3 ± 8.2 | 2.0 | 230.5 ± 45.1 | 100 |
| Vicenin-3 Loaded PLGA Nanoparticles | 210.8 ± 35.1 | 1.5 | 1152.7 ± 180.4 | 500.1 |
| Vicenin-3-PVP K30 Solid Dispersion | 158.4 ± 22.7 | 1.0 | 850.2 ± 135.6 | 368.8 |
Visualizations
Caption: Experimental workflow for developing and evaluating a novel Vicenin-3 formulation.
Caption: Proposed mechanism for enhanced oral bioavailability of Vicenin-3 via nanoformulation.
References
Technical Support Center: Troubleshooting Poor Peak Shape in Vicenin-3 Chromatography
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice for resolving poor peak shapes, such as tailing, fronting, and splitting, encountered during the chromatographic analysis of Vicenin-3.
Frequently Asked Questions (FAQs)
Q1: What is Vicenin-3 and why is it challenging for chromatography?
Vicenin-3 is a flavone C-glycoside, a type of flavonoid.[1][2] Its structure contains multiple hydroxyl (-OH) groups, making it a polar molecule. These groups can lead to undesirable secondary interactions with the stationary phase in reversed-phase HPLC, particularly with residual silanol groups on silica-based columns.[3][4][5] This interaction is a common cause of peak tailing. Furthermore, the molecule's solubility and ionization state are highly dependent on the mobile phase pH, which can affect peak shape if not properly controlled.
Q2: My Vicenin-3 peak is tailing. What are the most likely causes and solutions?
Peak tailing, where the latter half of the peak is drawn out, is the most common issue for compounds like Vicenin-3. The primary causes stem from secondary chemical interactions or physical/system issues.
-
Secondary Silanol Interactions: The phenolic hydroxyl groups on Vicenin-3 can interact strongly with acidic, unreacted silanol groups on the surface of C18 columns. This causes some molecules to be retained longer than others, resulting in a "tail".
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to uneven ionization of the analyte, contributing to tailing. For flavonoids, maintaining a consistent and appropriate pH is crucial.
-
Column Contamination: Accumulation of contaminants from samples can create active sites on the column that cause tailing.
-
System Dead Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause peaks to broaden and tail.
Troubleshooting Guide: Resolving Poor Peak Shapes
This section provides a systematic approach to diagnosing and fixing common peak shape problems.
Problem 1: Peak Tailing
// Nodes start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause: Secondary Silanol Interactions", fillcolor="#FBBC05", fontcolor="#202124"]; solution1a [label="Solution: Use End-Capped Column\n(e.g., modern C18 with low silanol activity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Solution: Lower Mobile Phase pH\n(e.g., add 0.1% Formic or Acetic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cause2 [label="Cause: Column Overload", fillcolor="#FBBC05", fontcolor="#202124"]; solution2 [label="Solution: Dilute Sample or\nReduce Injection Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; cause3 [label="Cause: Column Contamination / Blockage", fillcolor="#FBBC05", fontcolor="#202124"]; solution3 [label="Solution: Flush Column with Strong Solvent\nor Replace Guard/Analytical Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; cause4 [label="Cause: Extra-Column Dead Volume", fillcolor="#FBBC05", fontcolor="#202124"]; solution4 [label="Solution: Use Shorter/Narrower Tubing\nand Check Fittings", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> {cause1, cause2, cause3, cause4} [dir=none]; cause1 -> {solution1a, solution1b}; cause2 -> solution2; cause3 -> solution3; cause4 -> solution4; } dot Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Assess Mobile Phase pH: The pKa values of flavonoids are often in the range of 6.4-9.5. To ensure Vicenin-3 is in a single, un-ionized state and to suppress silanol activity, the mobile phase pH should be acidic.
-
Action: Add a modifier like 0.1% formic acid or acetic acid to your aqueous mobile phase. This typically brings the pH into the stable range of 2.5-3.5.
-
-
Evaluate Column Choice: Standard silica-based C18 columns can have high residual silanol activity.
-
Action: Switch to a modern, high-purity silica column that is "end-capped." End-capping neutralizes many of the problematic silanol groups. Columns with polar-embedded phases can also provide shielding for polar compounds.
-
-
Check for Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.
-
Action: Reduce the injection volume or dilute the sample by a factor of 10 and re-inject. If the peak shape improves, overload was a contributing factor.
-
-
System Maintenance:
-
Action: Flush the column according to the manufacturer's guidelines. If using a guard column, replace it, as it may be trapping contaminants. Also, inspect all tubing and fittings for leaks or unnecessary length, which can increase dead volume.
-
| Parameter | Recommended Adjustment for Tailing | Rationale |
| Mobile Phase pH | Adjust to pH 2.5 - 3.5 | Suppresses ionization of silanol groups and ensures Vicenin-3 is in a single protonated state. |
| Column Type | Use an end-capped or polar-embedded C18 column | Minimizes secondary interactions between Vicenin-3's hydroxyl groups and active silanols. |
| Sample Concentration | Decrease concentration/injection volume | Prevents column overload, which can cause peak distortion. |
| System Plumbing | Use tubing with ≤0.005" I.D. | Reduces extra-column volume, which contributes to peak broadening and tailing. |
Problem 2: Peak Fronting
Peak fronting, where the first half of the peak is sloped or "stretched," often resembles a shark fin.
// Nodes start [label="Peak Fronting Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause: Sample Overload\n(Mass or Volume)", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Solution: Dilute Sample or\nReduce Injection Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; cause2 [label="Cause: Sample Solvent Incompatibility", fillcolor="#FBBC05", fontcolor="#202124"]; solution2 [label="Solution: Dissolve Sample in\nMobile Phase or Weaker Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; cause3 [label="Cause: Low Column Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; solution3 [label="Solution: Increase Column Temperature\n(e.g., to 30-40 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> {cause1, cause2, cause3} [dir=none]; cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; } dot Caption: Troubleshooting workflow for peak fronting.
Detailed Steps:
-
Rule out Overload: This is the most common cause of peak fronting.
-
Action: Dilute your sample (e.g., 1:10) and re-inject. If the fronting is reduced or eliminated, you have identified the primary cause.
-
-
Check Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile or DMSO for a high-aqueous mobile phase), it can cause the analyte to travel through the column too quickly and unevenly, leading to fronting.
-
Action: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that can still dissolve Vicenin-3.
-
-
Column Temperature: Low column temperature can sometimes contribute to fronting.
-
Action: Use a column oven and set the temperature to 30-40 °C to improve peak symmetry.
-
| Parameter | Recommended Adjustment for Fronting | Rationale |
| Sample Concentration | Lower analyte concentration | Prevents mass overload, the most common cause of fronting. |
| Injection Volume | Reduce injection volume | Prevents volume overload. |
| Sample Solvent | Match to initial mobile phase | Avoids solvent incompatibility that causes uneven elution. |
| Column Temperature | Increase to 30-40 °C | Can improve peak shape and efficiency. |
Problem 3: Split Peaks
Split peaks can indicate a physical problem with the column or system, or an issue with the injection.
// Nodes start [label="Split Peak Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause: Partially Blocked Frit or\nContaminated Column Head", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Solution: Reverse-Flush Column.\nReplace Frit or Column if Unresolved.", fillcolor="#34A853", fontcolor="#FFFFFF"]; cause2 [label="Cause: Sample Solvent Incompatibility", fillcolor="#FBBC05", fontcolor="#202124"]; solution2 [label="Solution: Dissolve Sample in\nMobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cause3 [label="Cause: Void or Channel in Column", fillcolor="#FBBC05", fontcolor="#202124"]; solution3 [label="Solution: Replace Column", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> {cause1, cause2, cause3} [dir=none]; cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; } dot Caption: Troubleshooting workflow for split peaks.
Detailed Steps:
-
Check for Column Blockage: If all peaks in the chromatogram are split, the issue is likely a blockage at the head of the column or in the inlet frit. This disrupts the flow path of the sample.
-
Action: Disconnect the column from the detector, reverse its direction, and flush it with a strong solvent (like 100% acetonitrile) to waste. If this doesn't resolve the issue, the column or its inlet frit may need to be replaced.
-
-
Verify Sample Solvent: Injecting the sample in a much stronger solvent than the mobile phase can cause the peak to split.
-
Action: Prepare the sample in the mobile phase.
-
-
Inspect Column for Voids: A void or channel in the column packing material can create two different paths for the analyte, resulting in a split peak. This is often accompanied by a loss of pressure.
-
Action: This type of column damage is irreversible. The column must be replaced.
-
Experimental Protocols
Protocol 1: Column Flushing and Cleaning
This procedure is used to remove strongly retained contaminants that can cause peak tailing and split peaks.
-
Disconnect: Disconnect the column from the detector to avoid flushing contaminants into the flow cell.
-
Reverse Direction: Invert the column and connect the outlet to the pump and the inlet to a waste container.
-
Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (if compatible with the phase).
-
Organic Wash: Flush with 20 column volumes of 100% Acetonitrile or Methanol.
-
Stronger Solvents (if needed): For stubborn contaminants, a sequence of solvents can be used. A common flush sequence for reversed-phase columns is:
-
20 column volumes of Water
-
20 column volumes of Acetonitrile
-
20 column volumes of Isopropanol
-
20 column volumes of Methylene Chloride (ensure system compatibility)
-
20 column volumes of Isopropanol
-
20 column volumes of Acetonitrile
-
-
Re-equilibration: Turn the column back to its normal direction, reconnect to the detector, and equilibrate with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Protocol 2: Mobile Phase Preparation with pH control
Proper mobile phase preparation is critical for reproducible results and good peak shape with ionizable compounds like Vicenin-3.
-
Prepare Aqueous Phase: To 990 mL of HPLC-grade water, add 1.0 mL of formic acid (or acetic acid). This creates a 0.1% solution.
-
pH Measurement: Measure the pH of the aqueous portion before mixing with the organic solvent. Ensure it is in the desired range (e.g., 2.5-3.5).
-
Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm filter to remove particulates.
-
Mix Mobile Phase: Combine the filtered aqueous phase with the organic solvent (e.g., Acetonitrile) in the desired ratio (e.g., 75:25 v/v for an isocratic method).
-
Degas: Degas the final mobile phase mixture using sonication, vacuum filtration, or an inline degasser to prevent air bubbles in the system.
References
- 1. Vicenin 3 | C26H28O14 | CID 185958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PhytoBank: Showing vicenin-3 (PHY0060129) [phytobank.ca]
- 3. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Vicenin-3 and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of two flavonoids, Vicenin-3 and quercetin. While quercetin is a well-researched antioxidant with a large body of supporting data, quantitative data on the direct antioxidant capacity of Vicenin-3 is less available in publicly accessible literature. This guide summarizes the existing experimental data for quercetin and presents the currently known biological activities of Vicenin-3, highlighting the need for further direct comparative studies.
Quantitative Data Summary
The following table summarizes the available quantitative data for the antioxidant and biological activities of quercetin and Vicenin-3. It is important to note the absence of direct comparative antioxidant assay data for Vicenin-3.
| Compound | Assay | Result | Reference |
| Quercetin | DPPH Radical Scavenging | IC50: 5.5 µM | [1] |
| ABTS Radical Scavenging | TEAC: 4.60 ± 0.3 µM | [2] | |
| Oxygen Radical Absorbance Capacity (ORAC) | 10.7 µmol TE/µmol | [3] | |
| Vicenin-3 | Angiotensin-Converting Enzyme (ACE) Inhibition | IC50: 46.91 µM | [4] |
| DPPH Radical Scavenging | Data not available | ||
| ABTS Radical Scavenging | Data not available | ||
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available |
Note: The IC50 value for Vicenin-3 is for Angiotensin-Converting Enzyme (ACE) inhibition and is not a direct measure of its antioxidant capacity. It is included to provide a reference for its biological activity. Further research is required to determine its specific antioxidant capacity in standardized assays like DPPH, ABTS, and ORAC for a direct comparison with quercetin.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are essential for the accurate assessment and comparison of antioxidant capacities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compound (Vicenin-3 or quercetin) at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
A working solution of DPPH is prepared, and its absorbance is adjusted to a specific value (e.g., ~1.0) at its maximum wavelength (around 517 nm).
-
The test compound at different concentrations is added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the remaining DPPH is measured at ~517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Principle: The pre-formed blue-green ABTS•+ chromophore is reduced by an antioxidant, leading to a decrease in absorbance.
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate (e.g., 2.45 mM)
-
Test compound (Vicenin-3 or quercetin) at various concentrations
-
Positive control (e.g., Trolox)
-
Ethanol or phosphate buffer
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with ethanol or buffer to an absorbance of ~0.70 at 734 nm.
-
The test compound at different concentrations is added to the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
-
Principle: A peroxyl radical generator (AAPH) induces the decay of a fluorescent probe (fluorescein). The antioxidant's presence quenches the radical, preserving the fluorescence. The area under the fluorescence decay curve (AUC) is calculated to quantify the antioxidant capacity.
-
Reagents and Equipment:
-
Fluorescein sodium salt solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution
-
Test compound (Vicenin-3 or quercetin) at various concentrations
-
Positive control (e.g., Trolox)
-
Phosphate buffer (pH 7.4)
-
Fluorescence microplate reader
-
-
Procedure:
-
The test compound, fluorescein, and buffer are added to the wells of a microplate.
-
The plate is incubated at 37°C.
-
The reaction is initiated by adding AAPH.
-
The fluorescence decay is monitored kinetically over time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is determined by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per micromole or gram of the compound.
-
Signaling Pathways and Mechanisms of Action
Quercetin's Antioxidant Signaling Pathway
Quercetin is known to exert its antioxidant effects through various signaling pathways, most notably the Nrf2-ARE pathway. This pathway is a primary cellular defense mechanism against oxidative stress.
Caption: Quercetin activates the Nrf2-ARE pathway, enhancing cellular antioxidant defenses.
Vicenin-3's Putative Signaling Pathway
While less is known about the specific antioxidant signaling pathways of Vicenin-3, some evidence suggests its involvement in modulating the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is involved in cellular responses to a variety of stimuli, including oxidative stress.
Caption: Vicenin-3 may exert antioxidant effects by inhibiting the MAPK signaling pathway.
Conclusion
Quercetin is a potent antioxidant with well-documented activity in various in vitro assays and established mechanisms of action involving key cellular signaling pathways like Nrf2-ARE. In contrast, while Vicenin-3 is recognized for its biological activities, including antioxidant properties, there is a notable lack of direct, quantitative comparative data on its antioxidant capacity using standardized assays. The available information suggests that Vicenin-3 may exert its effects through the modulation of the MAPK pathway.
To provide a conclusive comparison of the antioxidant capacities of Vicenin-3 and quercetin, further research is imperative. Direct head-to-head studies employing standardized antioxidant assays such as DPPH, ABTS, and ORAC are necessary to quantify and compare their respective potencies accurately. Such studies will be invaluable for researchers and professionals in the fields of pharmacology and drug development seeking to understand and utilize the full therapeutic potential of these flavonoids.
References
- 1. Flavonoids as Strong Inhibitors of MAPK3: A Computational Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desmodium styracifolium: Botanical and ethnopharmacological insights, phytochemical investigations, and prospects in pharmacology and pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Vicenin 3 | RAAS | TargetMol [targetmol.com]
A Comparative Guide to the Anti-inflammatory Efficacy of Vicenin-3 and Luteolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two flavonoids, Vicenin-3 and luteolin. While both compounds exhibit potential in modulating inflammatory responses, the extent of current research and the specific mechanisms of action documented for each differ significantly. This document aims to present the available experimental data objectively, detail the methodologies used in these studies, and visualize the key signaling pathways involved.
Executive Summary
Luteolin is a well-researched flavonoid with demonstrated potent anti-inflammatory effects across a wide range of in vitro and in vivo models. Its mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, are extensively documented.
Vicenin-3, a C-glycosylflavone, has also shown anti-inflammatory potential. However, the available research is less extensive. The primary evidence for its activity comes from a study on human chondrocytes, where it demonstrated inhibition of the MAPK pathway and downstream inflammatory mediators. While direct evidence of its effects on the NF-κB pathway and in immune cells like macrophages is currently limited, studies on the structurally similar compound Vicenin-2 suggest a likelihood of similar activity.
This guide will delve into the specifics of the available data to provide a clear, comparative overview for research and drug development purposes.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the anti-inflammatory effects of Vicenin-3 and luteolin from various studies. It is crucial to note that the experimental conditions, such as cell types and stimuli, differ between the studies for Vicenin-3 and luteolin, which should be taken into consideration when making direct comparisons.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Mediator | Cell Type | Stimulus | Concentration | Inhibition | Reference |
| Vicenin-3 | Nitric Oxide (NO) | SW1353 Chondrocytes | IL-1β (10 ng/mL) | 20 µM | Significant reduction | [1] |
| Prostaglandin E2 (PGE2) | SW1353 Chondrocytes | IL-1β (10 ng/mL) | 20 µM | Significant reduction | [1] | |
| MMP-1, MMP-3, MMP-13 | SW1353 Chondrocytes | IL-1β (10 ng/mL) | 20 µM | Significant reduction | [1] | |
| Luteolin | Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | IC50 ~27 µM | Dose-dependent | |
| TNF-α | RAW 264.7 Macrophages | LPS | 25 µM | Significant reduction | ||
| IL-6 | RAW 264.7 Macrophages | LPS | 25 µM | Significant reduction | ||
| IL-1β | THP-1 Macrophages | LPS | Not specified | Significant reduction | ||
| COX-2 | RAW 264.7 Macrophages | LPS | 25 µM | Significant reduction | ||
| iNOS | RAW 264.7 Macrophages | LPS | 25 µM | Significant reduction |
Table 2: Effects on Signaling Pathways
| Compound | Pathway | Target | Cell Type | Stimulus | Concentration | Effect | Reference |
| Vicenin-3 | MAPK | p-ERK, p-JNK, p-p38 | SW1353 Chondrocytes | IL-1β (10 ng/mL) | 20 µM | Significant inhibition of phosphorylation | [1] |
| Luteolin | NF-κB | IκBα degradation, p65 nuclear translocation | RAW 264.7 Macrophages | LPS | 25 µM | Inhibition | |
| MAPK | p-ERK, p-JNK, p-p38 | Various | LPS, TNF-α | Varies | Inhibition of phosphorylation |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
SW1353 Human Chondrosarcoma Cells: Cells were cultured in a suitable medium and pre-treated with Vicenin-3 (5 and 20 µM) for 1 hour before stimulation with recombinant human IL-1β (10 ng/mL) for 24 hours[1].
-
RAW 264.7 Murine Macrophages: Cells were cultured in DMEM supplemented with 10% FBS. For experiments, cells were pre-treated with various concentrations of luteolin for a specified time before stimulation with lipopolysaccharide (LPS).
-
THP-1 Human Monocytic Cells: THP-1 monocytes were differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA). Differentiated macrophages were then treated with test compounds prior to LPS stimulation.
Nitric Oxide (NO) Production Assay
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent.
-
Procedure:
-
Collect cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration from the standard curve.
-
Western Blot Analysis for Signaling Proteins
The expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways were analyzed by Western blotting.
-
Procedure:
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p38, p38, p-p65, p65, IκBα, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein).
-
Visualization of Signaling Pathways and Workflows
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: General workflow for in vitro evaluation of anti-inflammatory compounds.
Inhibitory Action on the NF-κB Signaling Pathway
Caption: Luteolin inhibits the NF-κB pathway by preventing IKK activation.
Inhibitory Action on the MAPK Signaling Pathway
Caption: Both Vicenin-3 and Luteolin inhibit the MAPK signaling pathway.
Discussion and Conclusion
The available scientific literature clearly establishes luteolin as a flavonoid with potent and well-characterized anti-inflammatory properties. Its ability to inhibit key inflammatory pathways, NF-κB and MAPK, is supported by a substantial body of evidence from diverse experimental models. This dual-pathway inhibition leads to a broad-spectrum reduction in the production of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like iNOS and COX-2.
Vicenin-3 also demonstrates promising anti-inflammatory activity, primarily through the inhibition of the MAPK signaling pathway, as shown in a study using human chondrocytes. This leads to a reduction in the production of NO, PGE2, and cartilage-degrading enzymes. While direct evidence for its effect on the NF-κB pathway is lacking, studies on the structurally analogous compound Vicenin-2 have shown potent inhibition of NF-κB and the production of key pro-inflammatory cytokines in macrophages. This suggests that Vicenin-3 may possess a broader anti-inflammatory profile than is currently documented.
For drug development professionals, luteolin presents a more established profile with a wealth of preclinical data. However, the unique structure of Vicenin-3 as a C-glycosylflavone may offer different pharmacokinetic and pharmacodynamic properties that warrant further investigation. Future research should focus on evaluating the anti-inflammatory effects of Vicenin-3 in a wider range of cell types, particularly immune cells, and elucidating its effects on the NF-κB pathway to enable a more direct and comprehensive comparison with luteolin. Such studies will be critical in determining the full therapeutic potential of Vicenin-3 as an anti-inflammatory agent.
References
Vicenin-3 in the Landscape of Natural ACE Inhibitors: A Comparative Guide
In the quest for novel therapeutic agents for hypertension and cardiovascular diseases, natural compounds have emerged as a promising frontier. Among these, Vicenin-3, a flavone C-glycoside, has demonstrated noteworthy angiotensin-converting enzyme (ACE) inhibitory activity. This guide provides a comprehensive comparison of Vicenin-3 with other natural ACE inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their endeavors.
Quantitative Comparison of ACE Inhibitory Activity
The efficacy of ACE inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the in vitro ACE inhibitory activity of Vicenin-3 and a selection of other natural compounds from various chemical classes.
| Class | Compound | Source Organism(s) | IC50 (µM) |
| Flavonoids | Vicenin-3 | Desmodium styracifolium | 46.91 [1][2][3][4] |
| Vicenin-2 | - | 43.83 | |
| Vicenin-1 | - | 52.50 | |
| Luteolin | Various plants | 23 | |
| Quercetin | Various plants | 43 | |
| Rutin | Various plants | 64 | |
| Kaempferol | Various plants | 178 | |
| Apigenin | Various plants | >200 | |
| Peptides | Val-Trp | Marine organisms | 0.58 |
| Ile-Trp | Marine organisms | 0.50 | |
| Leu-Trp | Marine organisms | 1.11 | |
| PNVA | Sea cucumber | 8.18 | |
| PNLG | Sea cucumber | 13.16 | |
| Alkaloids | Vasicine | Adhatoda vasica | 2600 |
| Vasicinol | Adhatoda vasica | 6450 | |
| Vasicinone | Adhatoda vasica | 13490 | |
| Terpenoids | Anethole | Foeniculum vulgare | ~90 (calculated from 52 µg/mL) |
| Other Phenolics | Mangiferin | Phaleria macrocarpa | 25 |
Experimental Protocols: In Vitro ACE Inhibition Assay
The determination of ACE inhibitory activity is crucial for the evaluation of potential natural inhibitors. A widely used method is the spectrophotometric assay based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.
Principle
ACE catalyzes the cleavage of HHL into hippuric acid (HA) and L-histidyl-L-leucine. The amount of HA produced is quantified by measuring the absorbance at a specific wavelength, typically 228 nm, after extraction or by a colorimetric reaction. The presence of an ACE inhibitor reduces the rate of HA formation.
Detailed Spectrophotometric Assay Protocol
1. Reagent Preparation:
-
Sodium Borate Buffer (0.1 M, pH 8.3): Dissolve sodium borate in distilled water and adjust the pH to 8.3 with HCl or NaOH.
-
Substrate Solution (5 mM HHL): Dissolve hippuryl-L-histidyl-L-leucine in the sodium borate buffer.
-
ACE Solution (e.g., 100 mU/mL): Reconstitute rabbit lung ACE in the sodium borate buffer to the desired concentration. The optimal concentration may need to be determined empirically.
-
Test Compound Solutions: Dissolve the natural compounds (e.g., Vicenin-3) in an appropriate solvent (e.g., DMSO, ethanol, or buffer) to prepare a stock solution. Further dilute with the buffer to achieve a range of desired concentrations for IC50 determination.
-
Stopping Reagent (1 M HCl): Prepare a 1 M solution of hydrochloric acid in distilled water.
-
Extraction Solvent (Ethyl Acetate): Use analytical grade ethyl acetate.
2. Assay Procedure:
-
Pre-incubation: In a microcentrifuge tube, add 50 µL of the test compound solution (or buffer for the control, and a known inhibitor like captopril for the positive control) and 50 µL of the ACE solution. Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiation of Reaction: Add 150 µL of the HHL substrate solution to each tube to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 30 to 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding 250 µL of 1 M HCl.
-
Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 3000 x g) for 10 minutes to separate the aqueous and organic layers.
-
Measurement: Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator. Re-dissolve the dried hippuric acid in 1 mL of the sodium borate buffer.
-
Spectrophotometric Reading: Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
3. Calculation of ACE Inhibition:
The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control reaction (with buffer instead of the inhibitor).
-
A_sample is the absorbance of the reaction with the test compound.
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Action
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Natural ACE inhibitors, including Vicenin-3, exert their hypotensive effects by interrupting this cascade.
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 3. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicenin-3: A Comparative Analysis of its Neuroprotective Potential Against Other Flavonoids
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective effects of Vicenin-3 against other prominent flavonoids, namely Vitexin, Quercetin, and Apigenin. This analysis is based on available experimental data to objectively evaluate its potential as a neuroprotective agent.
While direct quantitative data on the neuroprotective effects of Vicenin-3 is limited, its structural analog, Vitexin, has been more extensively studied and will be used as a proxy for comparative purposes in this guide. Vicenin-3 has demonstrated anti-inflammatory and matrix-protective effects in chondrocytes by inhibiting the MAPK signaling pathway, suggesting a potential mechanism for neuroprotection by mitigating neuroinflammation.[1][2]
Comparative Analysis of Neuroprotective Effects
The following table summarizes the quantitative data on the neuroprotective effects of Vitexin (as a proxy for Vicenin-3), Quercetin, and Apigenin from various in vitro studies.
| Parameter | Vitexin | Quercetin | Apigenin | Experimental Model |
| Neurotoxin | Aβ₂₅₋₃₅ | Aβ | Aβ | Inducing neuronal damage |
| Concentration for Effect | 50 µM | 1-5 µM | 1-5 µM | Effective concentration range |
| Cell Viability | Increase | Increase | Increase | MTT Assay |
| Reactive Oxygen Species (ROS) | Decrease | Decrease | Decrease | DCFH-DA Assay |
| Caspase-3/7 Activity | Decrease | Decrease | Significantly reduced | Apoptosis marker |
| Acetylcholinesterase (AChE) Activity | Not specified | Reduced (IC₅₀ = 40.7 µM) | Reduced (IC₅₀ = 52.9 µM) | Enzyme activity assay |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | Decrease | Decrease | Global down-regulation | ELISA / qPCR |
Signaling Pathways in Neuroprotection
The neuroprotective effects of these flavonoids are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
Vicenin-3 and Vitexin Signaling
Vicenin-3 has been shown to inhibit the phosphorylation of MAPKs (ERK1/2, JNK, and p38) in chondrocytes, suggesting a role in modulating inflammatory responses.[1][2] Vitexin exhibits neuroprotective effects by upregulating the Nrf2/HO-1 pathway, which is crucial for antioxidant defense, and by modulating the MAPK and apoptosis signaling pathways.[3]
References
A Comparative Analysis of Vicenin-3 and Synthetic p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the naturally occurring flavonoid, Vicenin-3, and prominent synthetic inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of therapeutics for a range of diseases, including inflammatory disorders, arthritis, and cancer. This document outlines the inhibitory profiles, mechanisms of action, and experimental data related to these compounds, offering a valuable resource for researchers in the field of drug discovery and development.
Introduction to p38 MAPK and its Inhibition
The p38 MAPK cascade is a key signaling pathway involved in cellular processes such as inflammation, apoptosis, and cell differentiation.[1][2] Dysregulation of this pathway is implicated in numerous pathological conditions. Consequently, the development of potent and specific p38 MAPK inhibitors is a significant area of pharmaceutical research.[3] Inhibitors of p38 MAPK can be broadly categorized into natural compounds and synthetically designed molecules, each with distinct chemical scaffolds and inhibitory characteristics.
Vicenin-3, a flavone di-C-glycoside, has been identified as a modulator of the MAPK pathway, demonstrating inhibitory effects on p38 phosphorylation.[4] Synthetic inhibitors, on the other hand, have been extensively developed and characterized, with several compounds advancing to clinical trials. This guide provides a head-to-head comparison to inform inhibitor selection and future drug development efforts.
Comparative Efficacy of p38 MAPK Inhibitors
The following table summarizes the inhibitory activity of Vicenin-3 and selected synthetic p38 MAPK inhibitors. While a direct IC50 value for Vicenin-3 against p38 MAPK is not currently available in the public domain, its efficacy has been shown to be comparable to the well-characterized synthetic inhibitor, SB203580, in cell-based assays.
| Inhibitor | Type | Target(s) | IC50 (in vitro kinase assay) | Cell-Based Assay Efficacy |
| Vicenin-3 | Natural Flavonoid | p38 MAPK | Not Reported | Similar inhibitory effect on p38 phosphorylation as SB203580 in IL-1β-stimulated SW1353 chondrocytes. |
| SB203580 | Synthetic (Pyridinylimidazole) | p38α, p38β2 | p38α: 50 nM, p38β2: 500 nM | IC50 of 0.3-0.5 µM in THP-1 cells. |
| BIRB 796 (Doramapimod) | Synthetic (Diaryl urea) | p38α, p38β, p38γ, p38δ | p38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM | Kd of 0.1 nM for p38α in THP-1 cells. |
| VX-745 (Neflamapimod) | Synthetic | p38α, p38β | p38α: 10 nM, p38β: 220 nM | IC50 of 56 nM for IL-1β and 52 nM for TNFα production in human PBMCs. |
Signaling Pathway and Experimental Workflow
To understand the context of p38 MAPK inhibition, the following diagrams illustrate the signaling cascade and a general experimental workflow for evaluating inhibitor efficacy.
Caption: The p38 MAPK signaling cascade is initiated by extracellular stimuli, leading to the activation of downstream transcription factors and subsequent gene expression.
Caption: A typical experimental workflow for assessing the inhibitory effect of compounds on p38 MAPK phosphorylation in a cell-based assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate p38 MAPK inhibitors.
In Vitro p38α MAPK Kinase Assay (for IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified p38α MAPK.
Materials:
-
Recombinant active human p38α MAPK
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2 mM DTT, 0.01% Triton X-100)
-
Test compounds (Vicenin-3 or synthetic inhibitors)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of diluted p38α MAPK to each well and incubate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the ATF2 substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Western Blot for p38 MAPK Phosphorylation
This assay measures the ability of an inhibitor to block the phosphorylation of p38 MAPK within a cellular context.
Materials:
-
Cell line (e.g., SW1353 chondrocytes, THP-1 monocytes)
-
Cell culture medium and supplements
-
p38 MAPK activator (e.g., Interleukin-1β (IL-1β), Lipopolysaccharide (LPS))
-
Test compounds (Vicenin-3 or synthetic inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit anti-total p38 MAPK
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator (e.g., 10 ng/mL IL-1β) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using ECL reagents and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Quantify the band intensities using densitometry software and express the level of phosphorylated p38 as a ratio to total p38.
References
Head-to-Head Comparison: Vicenin-3 and Captopril in ACE Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the Angiotensin-Converting Enzyme (ACE) inhibitory activities of Vicenin-3, a naturally derived flavonoid, and Captopril, a well-established synthetic drug. This objective analysis is supported by experimental data to inform research and development in hypertension and related cardiovascular diseases.
Quantitative Analysis of ACE Inhibition
The inhibitory potential of a compound against ACE is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
| Compound | IC50 Value | Source |
| Vicenin-3 | 46.91 µM | [1][2][3][4] |
| Captopril | 1.79 nM - 16.71 µM | [5] (Value is substrate-dependent) |
Key Observation: Captopril demonstrates significantly higher potency as an ACE inhibitor, with IC50 values in the nanomolar to low micromolar range, depending on the experimental substrate used. Vicenin-3 exhibits ACE inhibitory activity in the micromolar range.
Mechanism of Action: The Renin-Angiotensin System
Both Vicenin-3 and Captopril exert their antihypertensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS). ACE is responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. By inhibiting ACE, these compounds reduce the levels of Angiotensin II, leading to vasodilation and a decrease in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which further contributes to the blood pressure-lowering effect.
Experimental Protocols: ACE Inhibition Assay
The following is a representative experimental protocol for determining ACE inhibitory activity, based on commonly used spectrophotometric methods utilizing the substrate hippuryl-L-histidyl-L-leucine (HHL).
Objective: To determine the in vitro ACE inhibitory activity of test compounds (Vicenin-3 and Captopril) by measuring the amount of hippuric acid produced from the enzymatic cleavage of HHL.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Test compounds (Vicenin-3, Captopril) dissolved in an appropriate solvent (e.g., DMSO)
-
Borate buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate
-
Deionized water
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in deionized water.
-
Prepare a solution of HHL in borate buffer.
-
Prepare serial dilutions of the test compounds (Vicenin-3 and Captopril) and a positive control (Captopril) at various concentrations.
-
-
Enzymatic Reaction:
-
To a series of test tubes, add a specific volume of the test compound solution or buffer (for control).
-
Add the ACE solution to each tube and pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate solution to each tube.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 1M HCl.
-
Extract the hippuric acid formed during the reaction by adding ethyl acetate and vortexing.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
-
Quantification:
-
Carefully collect the ethyl acetate layer (top layer) containing the hippuric acid.
-
Evaporate the ethyl acetate to dryness.
-
Reconstitute the dried hippuric acid in deionized water.
-
Measure the absorbance of the resulting solution at 228 nm using a spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (reaction with no inhibitor).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
This comparative guide highlights that while both Vicenin-3 and Captopril inhibit ACE, Captopril is a substantially more potent inhibitor. The provided experimental framework offers a basis for the in vitro evaluation of these and other potential ACE inhibitors. For researchers in drug discovery, Vicenin-3 may serve as a lead compound for the development of novel antihypertensive agents, although significant structural modifications would likely be necessary to achieve potency comparable to established drugs like Captopril.
References
A Comparative Guide to the Differential Effects of Vicenin-3 and its Aglycone Apigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities. This guide provides a detailed comparison of the differential effects of the flavone C-glycoside, Vicenin-3, and its aglycone, apigenin. While apigenin has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties, research on Vicenin-3 is less abundant. This document aims to synthesize the available experimental data to offer a comparative perspective for researchers in drug discovery and development.
Chemical Structures
Vicenin-3 is a C-glycosyl compound where apigenin is substituted by a beta-D-glucosyl group and a beta-D-xylosyl group at positions 6 and 8 respectively[1]. Apigenin is the non-glycosylated core structure.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for Vicenin-3 and apigenin, focusing on their antioxidant, anti-inflammatory, and anticancer activities.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| Apigenin | DPPH Radical Scavenging | 8.5 µM | [2] |
| ABTS Radical Scavenging | 344 mg/mL | [3] | |
| Vicenin-3 | DPPH Radical Scavenging | Data not available | |
| ABTS Radical Scavenging | Data not available |
Note: A direct comparison of antioxidant activity is challenging due to the lack of available IC50 values for Vicenin-3 in standard antioxidant assays.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Model/Assay | Effect | Concentration | Source |
| Vicenin-3 | IL-1β-induced SW1353 chondrocytes | Inhibition of NO and PGE2 production | 5-20 µM | [4] |
| Angiotensin-Converting Enzyme (ACE) Inhibition | IC50 = 46.91 µM | [5] | ||
| Apigenin | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | IC50 < 10⁻³ M | |
| LPS-stimulated human monocytes | Inhibition of IL-1β, IL-8, and TNF-α | 0.1-25 µM |
Table 3: Comparative Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 Value | Source |
| Vicenin-3 | SKOV-3 (ovarian cancer) | MTT | > 50 µg/mL (inactive) | |
| HeLa (cervical cancer) | MTT | > 50 µg/mL (inactive) | ||
| MOLT-4 (leukemia) | MTT | > 50 µg/mL (inactive) | ||
| Vicenin-2 (related compound) | HT-29 (colon cancer) | MTT | 50 µM | |
| Apigenin | Caki-1 (renal cell carcinoma) | CCK-8 | 27.02 µM | |
| ACHN (renal cell carcinoma) | CCK-8 | 50.40 µM | ||
| NC65 (renal cell carcinoma) | CCK-8 | 23.34 µM | ||
| HT-29 (colorectal adenocarcinoma) | MTT | > apigenin derivatives | ||
| HL-60 (leukemia) | MTT | > apigenin derivatives | ||
| MDA-MB-231 (breast cancer) | Viability | Cytotoxic at 100 µM and 200 µM | ||
| MCF-7 (breast cancer) | Viability | Cytotoxic at 100 µM and 200 µM |
Differential Biological Effects and Mechanisms of Action
Antioxidant Activity
Apigenin has demonstrated notable antioxidant properties by scavenging free radicals. In contrast, quantitative data on the free radical scavenging activity of Vicenin-3 is currently lacking, preventing a direct comparison of potency. However, some studies suggest that C-glycosyl flavonoids may possess significant antioxidant activities.
Anti-inflammatory Activity
Both compounds exhibit anti-inflammatory effects, although through potentially different primary mechanisms.
-
Vicenin-3: Has been shown to ameliorate IL-1β-induced extracellular matrix degradation in chondrocytes by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) through the regulation of the MAPK signaling pathway. It also acts as an angiotensin-converting enzyme (ACE) inhibitor, suggesting a role in cardiovascular regulation.
-
Apigenin: Exerts broad anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α. It can suppress the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.
Anticancer Activity
There appears to be a significant difference in the anticancer potential of Vicenin-3 and apigenin based on available data.
-
Vicenin-3: Was found to be inactive against ovarian (SKOV-3), cervical (HeLa), and leukemia (MOLT-4) cancer cell lines, with IC50 values greater than 50 µg/mL. This suggests that the glycosylation in Vicenin-3 may hinder its cytotoxic activity against these specific cancer cells. However, the related compound Vicenin-2, an isomer of Vicenin-3, has shown pro-apoptotic effects in prostate cancer cells and an IC50 of 50 µM in colon cancer cells, indicating that the specific glycosylation pattern is critical for activity.
-
Apigenin: Has well-documented anticancer effects across a wide range of cancer cell lines. It can induce cell cycle arrest, trigger apoptosis, and inhibit cell migration and invasion by modulating various signaling pathways, including PI3K/Akt, MAPK/ERK, and JAK/STAT.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to scavenge free radicals.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution is typically 0.1 mM.
-
Sample Preparation: Dissolve the test compounds (Vicenin-3 or apigenin) and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of dilutions.
-
Reaction: Mix equal volumes of the sample/control dilutions with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Vicenin-3 or apigenin for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Western Blot Analysis for MAPK Signaling Pathway
This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
-
Cell Lysis: Treat cells with Vicenin-3 or apigenin, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of MAPK proteins (e.g., p-ERK, ERK, p-p38, p38).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT)
The following diagrams illustrate the key signaling pathways modulated by Vicenin-3 and apigenin.
References
- 1. Vicenin 3 | C26H28O14 | CID 185958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates ECM degradation by regulating the MAPK pathway in SW1353 chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | RAAS | TargetMol [targetmol.com]
Evaluating the Synergistic Potential of Vicenin-3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential synergistic effects of Vicenin-3 with other compounds. Due to the limited direct research on Vicenin-3 combination therapies, this document leverages data from the closely related flavonoid, Vicenin-2, and its aglycone, apigenin, to build a predictive framework for future studies.
Vicenin-3, a flavone C-glycoside, has demonstrated therapeutic potential in conditions like osteoarthritis through its modulation of the MAPK signaling pathway.[1][2] While direct evidence of its synergistic effects in combination therapies is scarce, the well-documented synergistic activities of similar flavonoids, such as Vicenin-2 and apigenin, with established chemotherapeutic agents provide a strong rationale for investigating Vicenin-3 in similar contexts. This guide synthesizes the available preclinical data to support the design of future experiments aimed at unlocking the synergistic potential of Vicenin-3.
Comparative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies on Vicenin-2 and apigenin in combination with chemotherapeutic drugs. This data serves as a benchmark for designing and evaluating potential Vicenin-3 combination therapies.
Table 1: Synergistic Effects of Vicenin-2 with Docetaxel in Prostate Cancer Cells [3]
| Cell Line | Treatment | IC50 (72h) | Combination Index (CI) | Description |
| LNCaP (Androgen-dependent) | Vicenin-2 | - | <1 | Synergistic |
| PC-3 (Androgen-independent) | Vicenin-2 | - | <1 | Synergistic |
| DU-145 (Androgen-independent) | Vicenin-2 | - | <1 | Synergistic |
| LNCaP | Docetaxel | 21 ± 3 nM | - | - |
| PC-3 & DU-145 | Docetaxel | 33 ± 4 nM | - | - |
A Combination Index (CI) of less than 1 indicates a synergistic effect.
Table 2: Synergistic Effects of Apigenin with Cisplatin in Liver and Ovarian Cancer Cells [4][5]
| Cell Line | Treatment Combination | Effect |
| HepG2, Hep3B, Huh7 (Liver Cancer) | Apigenin (20 µM) + Cisplatin | Sensitization to cisplatin, synergistic genotoxic effect in Hep3B |
| SKOV3 (Ovarian Cancer) | Apigenin + Cisplatin | Enhanced apoptosis, counteracted cisplatin resistance |
| SKOV3/DDP (Cisplatin-resistant Ovarian Cancer) | Apigenin + Cisplatin | Overcame cisplatin resistance, induced apoptosis |
Table 3: Synergistic Effects of Apigenin with Doxorubicin in Breast Cancer Cells
| Cell Line | Treatment Combination | Effect |
| Hela, MDA-MB-231 (Breast Cancer) | Synthetic Flavonoid (K4) + Doxorubicin | Significantly increased cytotoxicity of doxorubicin |
Note: The study on doxorubicin used a synthetic flavonoid derivative (K4), highlighting the potential for synergistic interactions within this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are summaries of key experimental protocols from the cited studies on Vicenin-2 and apigenin. These can be adapted for investigating Vicenin-3.
Cell Viability and Cytotoxicity Assays (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., PC-3, LNCaP, HepG2, SKOV3) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Vicenin-3 alone, the chemotherapeutic agent (e.g., docetaxel, cisplatin) alone, and in combination for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) and use the Chou-Talalay method to determine the Combination Index (CI) to assess synergy.
Apoptosis Assays (Annexin V/PI Staining)
-
Treatment: Treat cells with Vicenin-3, the chemotherapeutic agent, and their combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-Akt, p-p53, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualization
Understanding the underlying molecular mechanisms is key to evaluating synergistic effects. Based on studies with Vicenin-2 and apigenin, several signaling pathways are implicated in their synergistic anticancer activity. These pathways represent potential targets for Vicenin-3 combination therapies.
Proposed Experimental Workflow for Evaluating Vicenin-3 Synergy
Caption: Experimental workflow for assessing Vicenin-3 synergy.
Potential Signaling Pathway for Vicenin-3 and Chemotherapy Synergy
The synergistic effects of the related flavonoid Vicenin-2 with docetaxel in prostate cancer cells were shown to involve the inhibition of the EGFR/Akt/mTOR pathway. Similarly, apigenin has been shown to enhance cisplatin's efficacy through the p53-mediated apoptotic pathway. Based on these findings, a potential mechanism for Vicenin-3's synergistic action could involve the modulation of these key cancer signaling pathways.
Caption: Putative signaling pathway for Vicenin-3 synergy.
This guide provides a foundational framework for initiating research into the synergistic effects of Vicenin-3. By leveraging the knowledge gained from studies on structurally and functionally related flavonoids, researchers can design robust experiments to evaluate and potentially validate Vicenin-3 as a valuable component of combination therapies for various cancers.
References
- 1. Vicenin 3 ameliorates ECM degradation by regulating the MAPK pathway in SW1353 chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates ECM degradation by regulating the MAPK pathway in SW1353 chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer Effects of Novel Flavonoid Vicenin-2 as a Single Agent and in Synergistic Combination with Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of cisplatin combined with the flavonoid apigenin on HepG2, Hep3B, and Huh7 liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apigenin induces apoptosis and counteracts cisplatin-induced chemoresistance via Mcl-1 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Vicenin-3: HPLC-DAD vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative analysis of two common analytical techniques for the quantification of Vicenin-3, a flavone C-glycoside with potential therapeutic properties: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Executive Summary
Both HPLC-DAD and LC-MS/MS are powerful techniques for the quantification of Vicenin-3. HPLC-DAD offers robustness, cost-effectiveness, and straightforward operation, making it suitable for routine quality control and content uniformity testing. LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for bioanalytical studies, trace-level quantification, and complex matrices where high specificity is required. The choice of method will ultimately depend on the specific application, required sensitivity, sample matrix, and available resources.
Method Comparison at a Glance
| Parameter | HPLC-DAD | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV-Vis absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Sensitivity | Moderate (µg/mL to high ng/mL range) | High to Very High (low ng/mL to pg/mL range) |
| Selectivity | Good, but susceptible to co-eluting interferences with similar UV spectra | Excellent, highly specific due to mass fragmentation |
| Linearity | Good (typically R² > 0.99) | Excellent (typically R² > 0.99) |
| Precision | High (RSD < 5%) | High (RSD < 15%)[1][2] |
| Accuracy | High (recovery typically 95-105%) | High (recovery typically 85-115%)[1][2] |
| Cost | Lower instrument and operational cost | Higher instrument and operational cost |
| Expertise | Requires moderate technical skill | Requires specialized expertise for method development and data analysis |
| Applications | Routine quality control, quantification in plant extracts, content uniformity | Bioavailability studies, pharmacokinetic analysis, metabolite identification, trace analysis |
Experimental Protocols
Sample Preparation from Plant Material
A general procedure for the extraction of Vicenin-3 from plant material is as follows:
-
Drying and Grinding: Plant material (e.g., leaves, stems) is dried to a constant weight and ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable solvent, typically methanol or ethanol, often with the addition of a small percentage of acid (e.g., HCl) to improve flavonoid stability.[3] Sonication or maceration can be used to enhance extraction efficiency.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to a smaller volume.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering substances. C18 cartridges are commonly used for this purpose.
-
Final Preparation: The concentrated and purified extract is dissolved in a known volume of the mobile phase or a suitable solvent for injection into the HPLC or LC-MS/MS system.
HPLC-DAD Quantification Method (Representative Protocol)
This protocol is based on general methods for flavonoid quantification.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, consisting of two solvents:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid).
-
Solvent B: Acetonitrile or methanol with the same acidic modifier.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitoring is typically performed at the maximum absorbance wavelength for Vicenin-3, which is expected to be in the range of 330-350 nm.
-
Quantification: Quantification is based on the peak area of the analyte, which is compared to a calibration curve constructed using certified reference standards of Vicenin-3.
LC-MS/MS Quantification Method (Representative Protocol)
This protocol is based on methods for the quantification of the structurally similar Vicenin-2.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Similar to HPLC-DAD, a gradient elution with acidified water and acetonitrile/methanol is used.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: ESI in either positive or negative ion mode, depending on which provides a better signal for Vicenin-3.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion (the molecular ion of Vicenin-3) and one or more of its characteristic product ions formed by collision-induced dissociation.
-
Hypothetical MRM transition for Vicenin-3 (M-H)⁻ at m/z 563.14 would be based on fragmentation patterns of similar C-glycosyl flavones.
-
-
Quantification: Quantification is based on the peak area of the selected MRM transition, compared against a calibration curve prepared with a certified reference standard. An internal standard is often used to improve accuracy and precision.
Performance Characteristics
The following tables summarize the expected performance characteristics for each method based on data from studies on similar flavonoids.
Table 1: HPLC-DAD Performance
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL | |
| Precision (RSD%) | < 5% | |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: LC-MS/MS Performance for Vicenin-2 (as a proxy for Vicenin-3)
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | |
| Limit of Quantification (LOQ) | 12.5 ng/mL | |
| Precision (RSD%) | < 15% | |
| Accuracy (Recovery %) | Within 15% of nominal concentration |
Vicenin-3 and the MAPK Signaling Pathway
Vicenin-3 has been shown to exert its biological effects, at least in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a crucial regulator of various cellular processes, including inflammation, cell proliferation, and apoptosis. The diagram below illustrates the general MAPK signaling cascade and the potential point of intervention for Vicenin-3.
Caption: Vicenin-3 inhibits the MAPK signaling pathway.
Experimental Workflow for Method Cross-Validation
The following diagram outlines a logical workflow for a cross-validation study comparing HPLC-DAD and LC-MS/MS for Vicenin-3 quantification.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. LC-MS-MS identification and determination of the flavone-C-glucoside vicenin-2 in rat plasma samples following intraperitoneal administration of Lychnophora extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative and Qualitative Analysis of Phenolic and Flavonoid Content in Moringa oleifera Lam and Ocimum tenuiflorum L - PMC [pmc.ncbi.nlm.nih.gov]
Vicenin-3: A Comparative Analysis of In Vitro Efficacy with a Call for In Vivo Investigation
For Researchers, Scientists, and Drug Development Professionals
Vicenin-3, a flavone di-C-glycoside, has demonstrated notable potential in preclinical in vitro studies, particularly in the context of osteoarthritis. This guide provides a comprehensive comparison of its documented in vitro efficacy, supported by experimental data and detailed protocols. It is important to note, however, that a significant gap exists in the current scientific literature regarding the in vivo efficacy of Vicenin-3, precluding a direct comparative analysis at this time. The findings presented herein underscore the pressing need for well-designed animal studies to validate the promising in vitro results.
In Vitro Efficacy of Vicenin-3 in an Osteoarthritis Model
The primary body of evidence for Vicenin-3's efficacy comes from studies on human SW1353 chondrocytes, a cell line used to model the cellular environment of osteoarthritis. In this model, Vicenin-3 has shown significant protective effects against inflammation and cartilage degradation induced by interleukin-1β (IL-1β), a key pro-inflammatory cytokine in osteoarthritis.
Anti-inflammatory and Chondroprotective Effects
Vicenin-3 has been shown to counteract the catabolic effects of IL-1β in chondrocytes, suggesting a potential role in mitigating the progression of osteoarthritis.[1] Key findings demonstrate that pre-treatment with Vicenin-3 significantly inhibits the production of inflammatory mediators and enzymes responsible for the breakdown of the extracellular matrix (ECM).
Table 1: In Vitro Efficacy of Vicenin-3 on Inflammatory and Catabolic Markers in IL-1β-stimulated SW1353 Chondrocytes
| Marker | Effect of IL-1β | Effect of Vicenin-3 (5 µM) | Effect of Vicenin-3 (20 µM) |
| Inflammatory Mediators | |||
| Nitric Oxide (NO) | Increased | Significant Inhibition | More Significant Inhibition |
| Prostaglandin E2 (PGE2) | Increased | Significant Inhibition | More Significant Inhibition[1] |
| Matrix Metalloproteinases (MMPs) & Aggrecanases (ADAMTSs) - Protein Secretion & mRNA Expression | |||
| MMP-1 | Increased | Reversal of Increase | Reversal of Increase |
| MMP-3 | Increased | Reversal of Increase | Reversal of Increase |
| MMP-13 | Increased | Reversal of Increase | Reversal of Increase[1] |
| ADAMTS-4 | Increased | Reversal of Increase | Reversal of Increase |
| ADAMTS-5 | Increased | Reversal of Increase | Reversal of Increase[1] |
| Extracellular Matrix Components | |||
| Collagen Type II | Decreased | Reversal of Decrease | Reversal of Decrease |
| Aggrecan | Decreased | Reversal of Decrease | Reversal of Decrease[1] |
Mechanism of Action: Modulation of the MAPK Signaling Pathway
Further investigations into the molecular mechanism of Vicenin-3 have revealed its ability to suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway, which includes ERK, JNK, and p38, plays a crucial role in mediating the inflammatory and catabolic responses in chondrocytes. Vicenin-3 was found to inhibit the IL-1β-induced phosphorylation of ERK, JNK, and p38, with a particularly strong effect on the p38 pathway. This inhibitory effect is comparable to that of SB203580, a known p38 MAPK inhibitor.
Figure 1: Proposed mechanism of Vicenin-3 in inhibiting the IL-1β-induced MAPK signaling pathway in chondrocytes.
Angiotensin-Converting Enzyme (ACE) Inhibition
In addition to its anti-inflammatory effects, Vicenin-3 has been identified as an inhibitor of the angiotensin-converting enzyme (ACE) with an IC50 of 46.91 μM. This suggests a potential therapeutic application in hypertension, although this has not been explored in vivo.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide, based on the study by Chen et al. (2021).
Cell Culture and Treatment
-
Cell Line: Human chondrocyte cell line SW1353.
-
Culture Medium: DMEM supplemented with 10% FBS, 2 mM glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells were pretreated with Vicenin-3 (5 and 20 µM) for 1 hour before being stimulated with IL-1β (10 ng/ml) for 24 hours.
Cell Viability Assay
-
Method: Cell Counting Kit-8 (CCK-8) assay.
-
Procedure: SW1353 cells were seeded in 96-well plates. After treatment with Vicenin-3 and/or IL-1β, CCK-8 solution was added to each well and incubated for 4 hours. The absorbance was measured at 450 nm.
Measurement of NO and PGE2
-
NO Production: Measured in the culture medium using the Griess reaction.
-
PGE2 Production: Measured in the culture medium using an ELISA kit.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Target Proteins: MMP-1, MMP-3, MMP-13, aggrecan, and collagen type II in the culture medium.
-
Procedure: Performed according to the manufacturer's instructions for the respective ELISA kits.
Reverse Transcription-Quantitative PCR (RT-qPCR)
-
Target Genes: MMP-1, MMP-3, MMP-13, ADAMTS-4, and ADAMTS-5.
-
Procedure: Total RNA was extracted using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. qPCR was performed to measure the mRNA expression levels.
Western Blotting
-
Target Proteins: Total and phosphorylated forms of JNK, ERK, and p38 MAPK.
-
Procedure: Cell lysates were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary and secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.
Figure 2: Workflow for the in vitro evaluation of Vicenin-3's efficacy in an osteoarthritis model.
The Unexplored In Vivo Landscape
Despite the compelling in vitro data, the efficacy of Vicenin-3 in a living organism remains uninvestigated. The promising anti-inflammatory and chondroprotective effects observed in cell culture models must be validated in preclinical animal models of osteoarthritis. Such studies are crucial to determine the pharmacokinetic and pharmacodynamic properties of Vicenin-3, its optimal dosage, and its overall therapeutic potential and safety profile. Without this in vivo data, the translation of Vicenin-3 from a promising compound in the lab to a potential therapeutic for osteoarthritis remains a significant and necessary step.
References
Validating the Therapeutic Target Engagement of Vicenin-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vicenin-3's performance against other alternatives in engaging its potential therapeutic targets. Supported by experimental data, this document aims to facilitate a comprehensive evaluation of Vicenin-3 for researchers in drug discovery and development.
Primary Therapeutic Targets of Vicenin-3
Vicenin-3, a flavone di-C-glycoside, has been identified to engage with at least two key therapeutic targets:
-
p38 Mitogen-Activated Protein Kinase (MAPK): A central regulator of inflammatory responses, making it a target for anti-inflammatory therapies, particularly in the context of osteoarthritis.[1]
-
Angiotensin-Converting Enzyme (ACE): A key enzyme in the renin-angiotensin system, which regulates blood pressure. Its inhibition is a common strategy for managing hypertension.[2][3]
p38 MAPK Target Engagement: A Comparative Analysis
Vicenin-3 has been shown to inhibit the activation of p38 MAPK, a key player in the inflammatory cascade associated with osteoarthritis. Its efficacy has been compared to SB203580, a well-established p38 MAPK inhibitor.
Data Presentation: Vicenin-3 vs. SB203580
The following table summarizes the comparative effects of Vicenin-3 and SB203580 on inhibiting the IL-1β-induced inflammatory response in SW1353 human chondrocytes.
| Parameter | Vicenin-3 (20 µM) | SB203580 (10 µM) |
| Inhibition of p-p38 MAPK Phosphorylation | Similar to SB203580 | Potent Inhibitor |
| Reduction of Prostaglandin E2 (PGE2) Secretion | Significant Reduction | Significant Reduction |
| Reduction of Matrix Metalloproteinase-1 (MMP-1) Secretion | Significant Reduction | Significant Reduction |
| Reduction of Matrix Metalloproteinase-3 (MMP-3) Secretion | Significant Reduction | Significant Reduction |
| Reduction of Matrix Metalloproteinase-13 (MMP-13) Secretion | Significant Reduction | Significant Reduction |
The table below provides a comparison of the inhibitory concentrations and binding affinities of Vicenin-3 and other known p38 MAPK inhibitors.
| Compound | Target | IC50 / Kd | Notes |
| Vicenin-3 | p38 MAPK | Effective at 20 µM | Cellular efficacy demonstrated, but direct IC50 or Kd not reported.[1] |
| SB203580 | p38α/β MAPK | Kd: 17 nM (p38α), 250 nM (p38β) | A widely used selective inhibitor. |
| Doramapimod (BIRB 796) | p38α/β/γ/δ MAPK | IC50: 38-520 nM | A potent, allosteric inhibitor. |
Experimental Protocol: Western Blot for p38 MAPK Phosphorylation
This protocol details the steps to assess the inhibition of p38 MAPK phosphorylation in a cellular context.
1. Cell Culture and Treatment:
- Culture SW1353 human chondrocytes in appropriate media until they reach 80-90% confluency.
- Pre-treat the cells with Vicenin-3 (e.g., 20 µM) or a reference inhibitor (e.g., SB203580, 10 µM) for 1 hour.
- Stimulate the cells with a pro-inflammatory agent like Interleukin-1β (IL-1β) at a concentration of 10 ng/mL for 30 minutes to induce p38 MAPK phosphorylation.
2. Cell Lysis:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
Mandatory Visualizations
Figure 1. p38 MAPK Signaling Pathway Inhibition by Vicenin-3.
Figure 2. Experimental Workflow for Western Blot Analysis.
Angiotensin-Converting Enzyme (ACE) Target Engagement: A Comparative Analysis
Vicenin-3 has also been identified as an inhibitor of Angiotensin-Converting Enzyme (ACE), suggesting its potential in the management of hypertension.
Data Presentation: Vicenin-3 vs. Standard ACE Inhibitors
The following table compares the in vitro ACE inhibitory activity of Vicenin-3 with two widely prescribed ACE inhibitors, Captopril and Lisinopril.
| Compound | IC50 (in vitro) | Notes |
| Vicenin-3 | 46.91 µM | Natural compound. |
| Captopril | 1.79 - 20 nM | A potent, well-established synthetic inhibitor. |
| Lisinopril | 1.2 - 4.7 nM | A potent, long-acting synthetic inhibitor. |
Experimental Protocol: In Vitro ACE Inhibition Assay
This protocol outlines a common method for determining the ACE inhibitory activity of a compound.
1. Reagents and Materials:
- Angiotensin-Converting Enzyme (from rabbit lung)
- Substrate: N-Hippuryl-His-Leu (HHL)
- Borate buffer (pH 8.3)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Test compound (Vicenin-3) and reference inhibitor (Captopril)
2. Assay Procedure:
- Prepare a solution of ACE in borate buffer.
- Prepare various concentrations of the test compound and the reference inhibitor.
- In a microplate or test tube, mix the ACE solution with the test compound or reference inhibitor and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
- Initiate the enzymatic reaction by adding the HHL substrate solution.
- Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).
- Stop the reaction by adding HCl.
- Extract the hippuric acid produced from the reaction into ethyl acetate.
- Evaporate the ethyl acetate layer to dryness.
- Re-dissolve the dried hippuric acid in a suitable buffer or deionized water.
3. Quantification and Data Analysis:
- Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.
- Calculate the percentage of ACE inhibition for each concentration of the test compound.
- Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Figure 3. Renin-Angiotensin-Aldosterone System and ACE Inhibition.
Figure 4. Workflow for In Vitro ACE Inhibition Assay.
Direct Binding Assays: The Next Step in Target Validation
While the inhibition of enzyme activity provides strong evidence of target engagement, direct binding assays are crucial for unequivocally confirming the physical interaction between a compound and its target protein. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA) can provide quantitative data on binding affinity (Kd), kinetics, and thermodynamics.
Currently, there is a lack of publicly available data from direct binding assays for Vicenin-3 with either p38 MAPK or ACE. To comprehensively validate the therapeutic target engagement of Vicenin-3, performing such assays is a critical next step.
Conclusion
The available evidence strongly suggests that Vicenin-3 engages with two distinct therapeutic targets: p38 MAPK and ACE. For p38 MAPK, Vicenin-3 demonstrates comparable efficacy to the known inhibitor SB203580 in a cellular model of inflammation. In the case of ACE, Vicenin-3 shows inhibitory activity, although it is less potent than established synthetic drugs like Captopril and Lisinopril.
To further solidify the validation of Vicenin-3's therapeutic target engagement, future studies should focus on direct binding assays to quantify the affinity and kinetics of its interaction with p38 MAPK and ACE. This will provide a more complete picture of its mechanism of action and strengthen its potential as a lead compound in drug development.
References
Comparative Analysis of Vicenin-3 from Diverse Botanical Origins: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Vicenin-3, a flavone di-C-glycoside, isolated from various plant sources. While direct comparative studies evaluating Vicenin-3 from different species are limited, this document synthesizes available data to offer insights into its extraction, biological activities, and underlying mechanisms. The information is intended to support research and development efforts in pharmacology and nutraceuticals.
Introduction to Vicenin-3
Vicenin-3, chemically known as apigenin-6-C-β-D-glucopyranosyl-8-C-β-D-xylopyranoside, is a naturally occurring flavonoid found in a variety of plant species. As a C-glycosylflavone, it exhibits greater stability and potentially enhanced biological activity compared to its O-glycosyl counterparts. Preclinical studies have highlighted its potential as a therapeutic agent, demonstrating a range of activities including anti-inflammatory, antioxidant, anti-cancer, and angiotensin-converting enzyme (ACE) inhibitory effects.[1][2] This guide focuses on comparing these properties based on its plant source.
Data Presentation: Plant Sources and Biological Activity
The following tables summarize the known plant sources of Vicenin-3 and the quantitative data available on its biological activities. It is critical to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental methodologies.
Table 1: Documented Plant Sources of Vicenin-3
| Plant Species | Family | Part(s) Used | Reference(s) |
| Desmodium styracifolium | Fabaceae | Aerial parts | [1][3] |
| Premna fulva | Lamiaceae | Not Specified | |
| Chrysanthemum indicum | Asteraceae | Herbs | |
| Artemisia herba-alba | Asteraceae | Not Specified | |
| Passiflora spp. (Passionflower) | Passifloraceae | Not Specified | |
| Crataegus spp. (Hawthorn) | Rosaceae | Not Specified |
Table 2: Comparative Biological Activity of Vicenin-3 from Different Plant Sources
| Biological Activity | Plant Source | Key Findings & Quantitative Data | Reference(s) |
| ACE Inhibition | Desmodium styracifolium | Potent inhibitor of Angiotensin-Converting Enzyme (ACE). IC₅₀ = 46.91 µM | |
| Anti-inflammatory | Premna fulva | Ameliorates IL-1β-induced extracellular matrix (ECM) degradation in SW1353 chondrocytes by regulating the MAPK pathway. Significantly inhibits IL-1β-induced production of nitric oxide (NO) and prostaglandin E2 (PGE₂). | |
| Radioprotective | Not Specified* | Protects against fetal irradiation-induced genomic damage and instability. |
Note: The study on radioprotective effects refers to Vicenin as a component of Tulsi (Ocimum sanctum), but does not specify Vicenin-3. The data is included for its relevance to the broader Vicenin class.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the extraction, purification, and key bioassays related to Vicenin-3.
Extraction and Purification: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective liquid-liquid chromatography technique for separating natural products like Vicenin-3, as it avoids irreversible sample adsorption onto a solid support matrix.
Objective: To isolate and purify Vicenin-3 from a crude plant extract.
Principle: The method relies on the differential partitioning of compounds between two immiscible liquid phases (stationary and mobile). A centrifugal force field retains the stationary phase while the mobile phase is pumped through, achieving separation.
Generalized Protocol:
-
Crude Extract Preparation:
-
Air-dry and pulverize the plant material (e.g., aerial parts of Desmodium styracifolium).
-
Perform extraction using a suitable solvent, such as 75% ethanol, via reflux or maceration.
-
Concentrate the resulting solution under reduced pressure to obtain a crude extract.
-
-
Solvent System Selection:
-
Select a suitable two-phase solvent system. A common system for flavonoids is n-hexane-ethyl acetate-methanol-water (HEMW).
-
Test various volume ratios (e.g., 1:10:1:10, v/v) to find a system where the partition coefficient (K) of Vicenin-3 is between 0.4 and 2.5. The settling time should be less than 25 seconds.
-
-
HSCCC Operation:
-
Prepare the two-phase solvent system by thoroughly mixing the solvents in a separation funnel and allowing them to separate. Degas both phases using sonication.
-
Fill the HSCCC column entirely with the stationary phase (typically the upper, less polar phase).
-
Set the apparatus to the desired revolution speed (e.g., 800-900 rpm).
-
Pump the mobile phase (typically the lower, more polar phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
Wait for hydrodynamic equilibrium to be established, indicated by the mobile phase eluting from the outlet.
-
-
Sample Injection and Fraction Collection:
-
Dissolve the crude extract in a mixture of the upper and lower phases (1:1, v/v).
-
Inject the sample solution into the column.
-
Continuously monitor the effluent at a suitable wavelength (e.g., 254 nm or 276 nm) with a UV detector.
-
Collect fractions based on the resulting chromatogram peaks.
-
-
Purity Analysis:
-
Analyze the collected fractions corresponding to Vicenin-3 using High-Performance Liquid Chromatography (HPLC) to confirm purity.
-
Combine fractions with high purity and evaporate the solvent to yield purified Vicenin-3.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Objective: To determine the in vitro ACE inhibitory activity of Vicenin-3.
Principle: This colorimetric assay measures the amount of hippuric acid (HA) produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE. The inhibition of ACE by a compound results in a lower production of HA.
Protocol:
-
Reagent Preparation:
-
Prepare a borate buffer (0.1 M borate, 0.3 M NaCl, pH 8.3).
-
Prepare the ACE substrate solution: 5 mM HHL in borate buffer.
-
Prepare the ACE enzyme solution: 0.04 U/mL in borate buffer.
-
Prepare Vicenin-3 sample solutions at various concentrations in borate buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 20 µL of the Vicenin-3 sample solution (or buffer for control).
-
Add 30 µL of the ACE solution and pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by heating at 95°C for 10 minutes.
-
Extract the hippuric acid formed by adding 375 µL of ethyl acetate, vortexing, and centrifuging.
-
Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness in a vacuum oven.
-
Re-dissolve the dried hippuric acid in 4 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of Vicenin-3.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Anti-inflammatory Activity Assays
Objective: To quantify the effect of Vicenin-3 on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) or IL-1β-stimulated chondrocytes.
Principle: NO is unstable and quickly oxidizes to nitrite (NO₂⁻) in culture medium. The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a purple-colored azo compound, which can be measured colorimetrically at ~540-550 nm.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of Vicenin-3 for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL IL-1β) for 24-48 hours.
-
-
Assay Procedure:
-
After incubation, transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite (NaNO₂) standard curve (e.g., 0-250 µM) in the culture medium.
-
Prepare the Griess Reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). This mixture must be used shortly after preparation.
-
Add 100 µL of the Griess Reagent to each well containing the supernatant or standard.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Measurement and Calculation:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the NaNO₂ standard curve.
-
Objective: To measure the effect of Vicenin-3 on PGE₂ production in stimulated cells.
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used. PGE₂ in the sample competes with a fixed amount of enzyme-labeled PGE₂ (e.g., HRP-conjugated) for binding to a limited number of antibodies coated on the microplate. The signal is inversely proportional to the amount of PGE₂ in the sample.
Protocol:
-
Sample Collection:
-
Culture and treat cells as described in the Griess assay protocol.
-
Collect the cell culture supernatant, centrifuge to remove debris, and store at -80°C if not used immediately.
-
-
ELISA Procedure (General Steps):
-
Prepare PGE₂ standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated PGE₂ to all wells (except blanks).
-
Add the primary antibody solution.
-
Incubate for 1-2 hours at room temperature, often with shaking.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate for a specified time (e.g., 15-45 minutes) at room temperature in the dark.
-
Stop the reaction by adding the stop solution.
-
-
Measurement and Calculation:
-
Read the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance versus the concentration of the PGE₂ standards.
-
Determine the PGE₂ concentration in the samples from the standard curve.
-
Mandatory Visualizations: Pathways and Workflows
Signaling Pathway Diagram
The mitogen-activated protein kinase (MAPK) pathway is a key target of Vicenin-3's anti-inflammatory action in chondrocytes. The following diagram illustrates the simplified signaling cascade initiated by the pro-inflammatory cytokine IL-1β.
Caption: Vicenin-3 inhibits IL-1β-induced inflammation by blocking MAPK phosphorylation.
Experimental Workflow Diagram
This diagram outlines a typical workflow for the comparative analysis of Vicenin-3 from different plant sources.
Caption: General workflow for comparative analysis of Vicenin-3 from plant sources.
References
Specificity of Vicenin-3's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Vicenin-3, a naturally occurring flavone C-glycoside, against related compounds. The focus is on its angiotensin-converting enzyme (ACE) inhibitory and mitogen-activated protein kinase (MAPK) signaling pathway modulatory effects. Experimental data is presented to offer an objective assessment of its specificity and potential therapeutic applications.
Comparative Analysis of ACE Inhibitory Activity
Vicenin-3 has been identified as an inhibitor of angiotensin-converting enzyme (ACE), a key regulator of blood pressure. To assess its specificity, its inhibitory activity is compared with its isomers, Vicenin-1 and Vicenin-2, its aglycone precursor, apigenin, and other related flavonoids.
Table 1: Comparative ACE Inhibitory Activity of Vicenin-3 and Related Flavonoids
| Compound | Type | IC50 (µM) |
| Vicenin-3 | Apigenin di-C-glycoside | 46.91 [1] |
| Vicenin-2 | Apigenin di-C-glycoside | 43.83[2][3] |
| Vicenin-1 | Apigenin di-C-glycoside | 52.50[4] |
| Apigenin | Aglycone | 196 (as Apigenin K) |
| Luteolin | Flavone | 23 |
| Quercetin | Flavonol | 43 |
| Kaempferol | Flavonol | 178 |
| Rutin | Flavonol glycoside | 64 |
Summary of Findings: The data indicates that Vicenin-3 exhibits potent ACE inhibitory activity. Its potency is comparable to its isomers, Vicenin-1 and Vicenin-2, suggesting that the specific nature of the sugar moieties at the C-6 and C-8 positions may only subtly influence the interaction with the ACE active site. Notably, the glycosylated forms (Vicenin-1, -2, and -3) are significantly more potent than the aglycone apigenin. When compared to other flavonoids, Vicenin-3's inhibitory activity is more potent than kaempferol and apigenin but less potent than luteolin and quercetin.
Modulation of the MAPK Signaling Pathway
Vicenin-3 has been shown to ameliorate the degradation of the extracellular matrix in chondrocytes by modulating the MAPK signaling pathway, which is implicated in inflammatory processes.
Mechanism of Action
Studies on IL-1β-stimulated SW1353 chondrocytes have demonstrated that Vicenin-3 can significantly reduce the phosphorylation of key kinases in the MAPK pathway: ERK1/2, JNK, and p38. This inhibitory effect was particularly noted at a concentration of 20 µM. The inhibition of these pathways leads to a downstream reduction in the production of inflammatory mediators and matrix-degrading enzymes.
Due to a lack of specific IC50 values for the inhibition of individual MAPK pathway components by Vicenin-3 and its direct isomers in the reviewed literature, a quantitative comparison table is not provided. However, the available research strongly indicates that Vicenin-3 is an effective modulator of this pathway. For comparison, its aglycone, apigenin, has also been reported to inhibit the activation of MAPKs, thereby affecting cell migration. Furthermore, a computational study has suggested that Vicenin-2 has a strong binding affinity to MAPK3 (ERK1).
Signaling Pathway Diagram
Caption: Vicenin-3 inhibits the phosphorylation of JNK, p38, and ERK1/2 in the MAPK pathway.
Experimental Protocols
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric)
This protocol is adapted from established fluorometric methods for determining ACE activity.
a. Materials and Reagents:
-
ACE from rabbit lung (e.g., Sigma-Aldrich)
-
Substrate: o-aminobenzoylglycyl-p-nitrophenylalanyl-proline (Abz-Gly-p-nitro-Phe-Pro-OH)
-
Assay Buffer: 150 mM Tris-HCl buffer with 1.125 M NaCl, pH 8.3
-
Test compounds (Vicenin-3 and others) dissolved in DMSO
-
96-well black microplates
-
Microplate fluorometer (Excitation: 320-350 nm, Emission: 405-420 nm)
-
Captopril (positive control)
b. Experimental Workflow Diagram:
Caption: Workflow for the fluorometric ACE inhibition assay.
c. Procedure:
-
Prepare serial dilutions of the test compounds and captopril in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add 40 µL of the test compound dilution or control (assay buffer with DMSO for 100% activity, captopril for positive control).
-
Add 40 µL of the ACE solution (0.1 U/mL in assay buffer) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 160 µL of the pre-warmed substrate solution (0.45 mM in assay buffer) to all wells.
-
Immediately place the plate in the microplate fluorometer and measure the fluorescence every minute for 30-60 minutes, or take a final endpoint reading after 30 minutes.
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of 100% activity control)] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Phosphorylated MAPK Proteins
This protocol outlines the steps for detecting the phosphorylation status of ERK, JNK, and p38 MAP kinases in cell lysates.
a. Materials and Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary antibodies: Phospho-ERK1/2, Phospho-JNK, Phospho-p38, and their corresponding total protein antibodies.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
b. Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis of phosphorylated MAPK proteins.
c. Procedure:
-
Sample Preparation: Culture cells to the desired confluency and treat with Vicenin-3 at various concentrations for a specified time before stimulating with an agonist (e.g., IL-1β). Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block non-specific binding sites on the membrane by incubating it in blocking buffer (5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that detects the total amount of the target protein. The ratio of phosphorylated protein to total protein is then calculated.
This guide provides a framework for assessing the specificity of Vicenin-3's biological activities. The presented data and protocols are intended to support further research and development in the fields of pharmacology and drug discovery.
References
- 1. A Neuroprotective Action of Quercetin and Apigenin through Inhibiting Aggregation of Aβ and Activation of TRKB Signaling in a Cellular Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Vicenin 3: A Comparative Analysis Against Established Osteoarthritis Therapeutics
For Immediate Release
GUILIN, China – In the ongoing quest for more effective osteoarthritis (OA) treatments, a comprehensive analysis of Vicenin 3, a novel natural compound, demonstrates its potent anti-inflammatory and chondroprotective effects, positioning it as a promising candidate against established OA drugs. This guide provides a detailed comparison of this compound's in vitro performance against leading OA therapies, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like Celecoxib and Diclofenac, Corticosteroids such as Dexamethasone, and the viscosupplement Hyaluronic Acid.
Executive Summary
Osteoarthritis is a debilitating degenerative joint disease characterized by cartilage degradation, inflammation, and pain. Current treatments primarily focus on symptom management. This report presents a head-to-head in vitro comparison of this compound with established OA drugs, focusing on key pathological markers. The findings indicate that this compound exhibits comparable, and in some instances superior, efficacy in mitigating inflammatory responses and protecting the extracellular matrix of chondrocytes, the sole cells in cartilage.
In Vitro Performance Comparison
The following tables summarize the in vitro effects of this compound and established OA drugs on key biomarkers in interleukin-1β (IL-1β)-stimulated human chondrocyte models, a standard method for simulating OA conditions in a laboratory setting.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Concentration | Nitric Oxide (NO) Production | Prostaglandin E2 (PGE2) Production | Cell Line |
| This compound | 20 µM | Significant inhibition[1] | Significant inhibition[1] | SW1353 |
| Celecoxib | 100 nM | Reduced IL-1β-induced production[2] | Reduced by 1 and 10 µM, but not 100 nM[2] | Human Articular Chondrocytes |
| Diclofenac | 30 µM | Inhibited LPS-stimulated production[3] | Fully blocked IL-1β- or LPS-stimulated synthesis | Human OA and Normal Chondrocytes |
| Dexamethasone | 10-250 nM | Dose- and time-dependent decrease | Not specified | Rat Hepatocytes |
| Hyaluronic Acid | 250 µg/ml | Induced production (oligosaccharides) | Suppressed IL-1α-induced production | Bovine Articular Chondrocytes, Human Synovial Cells |
Table 2: Modulation of Cartilage-Degrading Enzymes (MMPs and ADAMTSs)
| Compound | Concentration | MMP-1 | MMP-3 | MMP-13 | ADAMTS-4 | ADAMTS-5 | Cell Line |
| This compound | 20 µM | Reversed IL-1β-induced increase | Reversed IL-1β-induced increase | Reversed IL-1β-induced increase | Reversed IL-1β-induced increase (mRNA) | Reversed IL-1β-induced increase (mRNA) | SW1353 |
| Celecoxib | 100 nM | Reduced IL-1β-induced production | Reduced IL-1β-induced production | Decreased expression | - | Down-regulated expression | Human Articular Chondrocytes |
| Diclofenac | - | - | Inhibited Mmp3 gene expression (in vivo) | Inhibited Mmp13 gene expression (in vivo) | - | - | Rat (in vivo) |
| Dexamethasone | 1 µM | - | Inhibited expression by 27-53% | Significantly attenuated expression | - | - | Human OA Chondrocytes |
| Hyaluronic Acid | - | - | Inhibited production | Inhibited production | - | Halted aggrecanase-mediated release | Human Chondrocytes |
Table 3: Effects on Extracellular Matrix Components
| Compound | Concentration | Collagen Type II | Aggrecan | Cell Line |
| This compound | 20 µM | Reversed IL-1β-induced reduction | Reversed IL-1β-induced reduction | SW1353 |
| Celecoxib | - | Increased Col2a1 expression | Prevented decrease of AGC mRNA | Human OA Chondrocytes, Rat Chondrocytes |
| Diclofenac | 1-3 µg/ml | - | Unaffected overall metabolism | Human OA Chondrocytes |
| Dexamethasone | 10⁻⁵ - 10⁻⁷ M | - | Inhibited expression by 30-46% | Human OA Chondrocytes |
| Hyaluronic Acid | 1 mg/ml | Markedly significant increase in expression | Upregulated expression | Human Chondrocytes |
Experimental Protocols
The data presented above are compiled from various in vitro studies. The primary experimental model involves the use of chondrocyte cell cultures stimulated with IL-1β to mimic the inflammatory conditions of osteoarthritis.
This compound Experimental Protocol (Chen et al., 2021)
-
Cell Line: SW1353 human chondrosarcoma cells.
-
Inflammatory Stimulus: Interleukin-1β (IL-1β) at a concentration of 10 ng/ml.
-
Treatment: Cells were pre-treated with this compound (5 and 20 µM) for 1 hour before stimulation with IL-1β for 24 hours.
-
Outcome Measures:
-
Nitric Oxide (NO) production was measured using the Griess reaction.
-
Prostaglandin E2 (PGE2), Matrix Metalloproteinases (MMP-1, MMP-3, MMP-13), Aggrecan, and Collagen Type II levels in the culture medium were measured by ELISA.
-
mRNA expression of MMPs and A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS-4, ADAMTS-5) was measured by reverse transcription-quantitative PCR.
-
Protein expression levels of the MAPK signaling pathway components were measured by western blotting.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and established OA drugs are mediated through various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: this compound inhibits the IL-1β-induced MAPK signaling pathway.
Caption: NSAIDs primarily act by inhibiting the COX-2 enzyme.
Caption: Corticosteroids exert anti-inflammatory effects via genomic pathways.
Caption: Hyaluronic Acid interacts with the CD44 receptor to modulate chondrocyte function.
Conclusion
The in vitro evidence strongly suggests that this compound is a potent agent for mitigating key pathological processes in osteoarthritis. Its ability to inhibit inflammatory mediators and cartilage-degrading enzymes, while protecting essential extracellular matrix components, places it on par with, and in some aspects, potentially superior to, established OA therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound as a disease-modifying drug for osteoarthritis.
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. The data presented is based on in vitro studies and may not be directly representative of clinical efficacy.
References
- 1. Hyaluronic acid counteracts interleukin-1-induced inhibition of collagen biosynthesis in cultured human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Vicenin-3
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Vicenin-3, a C-glycosylflavone, reinforcing our commitment to being your preferred source for laboratory safety and chemical handling information.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Handle with gloves. Inspect gloves prior to use and select them based on the specifications of EU Directive 89/686/EEC and the standard EN 374. Wash and dry hands after handling.[1]
-
Body Protection: Wear fire/flame resistant and impervious clothing.[1]
Emergency First-Aid Measures:
-
Inhalation: If breathing becomes difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Step-by-Step Disposal Protocol for Vicenin-3
The following procedure outlines the recommended steps for the safe disposal of Vicenin-3 and its containers.
Step 1: Assessment and Preparation
-
Quantify Waste: Determine the amount of Vicenin-3 to be disposed of.
-
Segregate Waste: Keep Vicenin-3 waste separate from other chemical waste streams unless otherwise instructed by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the waste container with "Vicenin-3," the quantity, and any relevant hazard information.
Step 2: Decontamination of Labware
-
Rinsing: Thoroughly rinse all glassware and equipment that has come into contact with Vicenin-3 with a suitable solvent. Common solvents for Vicenin-3 include DMSO, Pyridine, Methanol, and Ethanol.
-
Collecting Rinsate: Collect the solvent rinsate in a designated hazardous waste container. Do not discharge it down the drain.
Step 3: Packaging of Solid Waste
-
Container: Place solid Vicenin-3 waste and any contaminated consumables (e.g., weigh boats, gloves, wipes) into a securely sealed, compatible hazardous waste container.
Step 4: Final Disposal
-
Incineration: For the compound itself, incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.
-
Licensed Disposal Company: Excess and expired Vicenin-3 should be offered to a licensed hazardous material disposal company.
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.
Quantitative Data Summary
While specific quantitative disposal limits for Vicenin-3 are not available, solubility data can inform the choice of solvents for decontamination procedures.
| Solvent | Solubility Information |
| DMSO | Soluble |
| Pyridine | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
Vicenin-3 Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Vicenin-3.
Caption: Logical workflow for the proper disposal of Vicenin-3.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Vicenin 3
For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Vicenin 3, a flavonoid compound with potential applications in various research areas. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your experiments.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not universally available, general laboratory safety protocols for handling non-hazardous chemical powders should be strictly followed. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2][3][4] | Protects eyes from accidental splashes or aerosolized powder. |
| Hand Protection | Nitrile or latex gloves.[1] | Prevents direct skin contact with the compound. Regularly inspect gloves for tears or punctures. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from potential contamination. |
| Respiratory Protection | Generally not required for small quantities handled in a well-ventilated area. A dust mask may be used if generating dust. | This compound is a powder; minimizing dust generation is key. Work in a fume hood if significant aerosolization is expected. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is crucial for safety and experimental success.
Receiving and Storage
Upon receiving this compound, it is recommended to allow the product to equilibrate to room temperature before opening the vial. If the compound has adhered to the cap during transportation, gently shake the vial to settle the contents. For long-term storage, this compound should be desiccated at -20°C. The compound is soluble in DMSO, methanol, and ethanol, but only sparingly soluble in water.
Handling and Preparation of Solutions
-
Work Area Preparation : Ensure your workspace, preferably a chemical fume hood, is clean and uncluttered.
-
Weighing : When weighing the powdered compound, do so carefully to avoid creating dust. Use a microbalance in a draft-shielded enclosure if available.
-
Dissolving : To prepare a stock solution, add the appropriate solvent (e.g., DMSO) to the vial containing the this compound powder. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste : Dispose of contaminated materials such as gloves, weighing paper, and empty vials as solid chemical waste. These items should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a labeled liquid hazardous waste container. Do not pour solutions down the drain unless authorized by your institution's environmental health and safety (EHS) office.
-
Sharps : Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.
Consult your institution's EHS guidelines for specific procedures on the disposal of chemical waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
